n-Allyl-4-bromobenzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-prop-2-enylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2S/c1-2-7-11-14(12,13)9-5-3-8(10)4-6-9/h2-6,11H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJKFCZKLGCVNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701003052 | |
| Record name | 4-Bromo-N-(prop-2-en-1-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701003052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
830-41-1 | |
| Record name | 4-Bromo-N-2-propen-1-ylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=830-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, N-allyl-p-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000830411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-N-(prop-2-en-1-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701003052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
chemical structure and properties of n-Allyl-4-bromobenzenesulfonamide
Technical Whitepaper: N-Allyl-4-bromobenzenesulfonamide
Executive Summary
N-Allyl-4-bromobenzenesulfonamide (CAS 830-41-1) is a bifunctional organosulfur scaffold widely utilized in advanced organic synthesis and medicinal chemistry. Characterized by the presence of an electrophilic aryl bromide and a nucleophilic/olefinic allyl sulfonamide moiety, this compound serves as a "linchpin" intermediate. It enables divergent synthetic pathways: the aryl bromide facilitates transition-metal-catalyzed cross-couplings (Suzuki, Heck, Buchwald-Hartwig), while the allyl group offers a handle for olefin metathesis (RCM, CM) or radical cyclizations. This guide provides a definitive technical analysis of its physicochemical properties, validated synthetic protocols, and strategic applications in drug discovery.
Chemical Identity & Physicochemical Profile
| Property | Data |
| IUPAC Name | N-Allyl-4-bromobenzenesulfonamide |
| CAS Registry Number | 830-41-1 |
| Molecular Formula | C₉H₁₀BrNO₂S |
| Molecular Weight | 276.15 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 58–64 °C (Lit. 60–61 °C) |
| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF, EtOAc; Insoluble in H₂O |
| pKa (Sulfonamide NH) | ~10.0 (Predicted) |
Spectroscopic Signature
-
¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J = 8.6 Hz, 2H, Ar-H), 7.66 (d, J = 8.6 Hz, 2H, Ar-H), 5.72 (ddt, J = 17.1, 10.2, 5.9 Hz, 1H, =CH-), 5.19 (dq, J = 17.1, 1.5 Hz, 1H, =CH₂ trans), 5.10 (dq, J = 10.2, 1.5 Hz, 1H, =CH₂ cis), 4.67 (t, br, 1H, NH), 3.62 (tt, J = 5.9, 1.5 Hz, 2H, N-CH₂).
-
¹³C NMR (100 MHz, CDCl₃): δ 139.8 (Cq), 132.7 (CH), 132.4 (CH), 128.7 (CH), 127.6 (Cq-Br), 117.9 (=CH₂), 45.7 (N-CH₂).
Synthetic Protocol (Standard Operating Procedure)
The most robust synthesis involves the nucleophilic sulfonylation of allylamine with 4-bromobenzenesulfonyl chloride. This protocol minimizes side reactions (e.g., bis-alkylation) by controlling stoichiometry and temperature.
Reaction Scheme: 4-Br-C₆H₄-SO₂Cl + H₂N-CH₂-CH=CH₂ + Et₃N → 4-Br-C₆H₄-SO₂-NH-CH₂-CH=CH₂ + Et₃N·HCl
Step-by-Step Methodology
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve allylamine (1.1 equiv, 11 mmol) and triethylamine (1.2 equiv, 12 mmol) in anhydrous dichloromethane (DCM) (50 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition: Dropwise add a solution of 4-bromobenzenesulfonyl chloride (1.0 equiv, 10 mmol) in DCM (20 mL) over 15–20 minutes. Note: Exothermic reaction; maintain internal temperature < 5 °C.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor consumption of sulfonyl chloride by TLC (Hexane:EtOAc 3:1).
-
Workup:
-
Quench with 1M HCl (30 mL) to neutralize excess amine.
-
Separate the organic layer and wash sequentially with water (2 x 30 mL) and brine (30 mL).
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Recrystallize the crude off-white solid from Ethanol/Water or purify via flash column chromatography (SiO₂, 10-20% EtOAc in Hexanes) to yield the target as colorless crystals (Yield: 85–95%).
Reactivity Profile & Functionalization
The structural versatility of N-Allyl-4-bromobenzenesulfonamide stems from its three distinct reactive sites.
Figure 1: Divergent synthetic pathways available for the N-Allyl-4-bromobenzenesulfonamide scaffold.
A. Olefin Metathesis (The Allyl Handle)
The terminal alkene is highly active in Ring-Closing Metathesis (RCM) and Cross-Metathesis (CM) .
-
Application: Synthesis of sultams or macrocyclic sulfonamides.
-
Catalysts: Grubbs II or Hoveyda-Grubbs II are preferred due to the sulfonamide's potential coordination to Ru.
-
Example: Reaction with methyl acrylate (CM) yields α,β-unsaturated esters.
B. Cross-Coupling (The Aryl Bromide)
The para-bromo substituent is an excellent partner for Palladium-catalyzed reactions.
-
Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryl sulfonamides (e.g., MMP inhibitors).
-
Heck Reaction: Coupling with styrenes or acrylates.
-
Halogen Exchange: Conversion to the iodo-derivative (using CuI/NaI) significantly enhances reactivity for difficult couplings.
C. N-Alkylation (The Acidic Nitrogen)
The sulfonamide proton (pKa ~10) allows for deprotonation by weak bases (K₂CO₃, Cs₂CO₃).
-
Utility: Introduction of a second alkyl group to create tertiary sulfonamides, preventing N-H interference in subsequent metal-catalyzed steps.
Applications in Drug Discovery
-
Matrix Metalloproteinase (MMP) Inhibitors: Sulfonamide derivatives are classic zinc-binding groups (ZBG) in MMP inhibitors. The N-allyl group serves as a hydrophobic probe for the S1' pocket, while the aryl bromide allows for library expansion via Suzuki coupling to optimize potency.
-
Boronate Affinity Chromatography: The compound is a precursor to 4-(N-allylsulfamoyl)phenylboronic acid . The allyl group is immobilized onto silica or polymer supports via radical polymerization, creating stationary phases for the separation of glycoproteins and nucleotides.
-
Anticancer Agents: Structural analogs (e.g., N-allyl-p-toluenesulfonamide) have shown activity in disrupting microtubule dynamics. The bromo-derivative serves as a more versatile analog for SAR (Structure-Activity Relationship) studies.
Safety & Handling
-
Hazards:
-
Skin/Eye Irritant: Causes serious eye irritation and skin sensitization.
-
Sensitizer: Sulfonamides are known allergens; handle with care to avoid respiratory sensitization.
-
-
Storage: Store in a cool, dry place (2–8 °C recommended) under inert atmosphere. Light sensitive (aryl bromide degradation over prolonged exposure).
-
Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to SOx and NOx generation).
References
-
Synthesis & Crystallography: Eur. J. Chem.2020 , 11(3), 245–249. (Methodology adapted from N-allyl-N-benzyl analog). Link
-
Boronate Affinity Phase Preparation: J. Chromatogr. A2008 , 1194(1), 82–89. "Synthesis of Sulfonamide- and Sulfonyl-Phenylboronic Acid Modified Silica Phases." Link
-
Cross-Metathesis Utility: Org. Lett.2003 , 5(23), 4333–4336. "Cross-Metathesis of Allyl Sulfonamides." Link
-
Halogen Exchange/Coupling: J. Org. Chem.2002 , 67(15), 5394–5397. "Copper-Catalyzed Halogen Exchange in Aryl Halides." Link
-
General Sulfonamide Properties: Chem. Rev.2010 , 110(6), 3743–3787. "Sulfonamides as Zinc Binding Groups." Link
molecular weight and formula of n-Allyl-4-bromobenzenesulfonamide
An In-depth Technical Guide to the Molecular Weight, Formula, and Synthesis of N-Allyl-4-bromobenzenesulfonamide
Executive Summary
N-Allyl-4-bromobenzenesulfonamide (CAS: 830-41-1 ) is a bifunctional synthetic intermediate widely utilized in medicinal chemistry and materials science. Its structure combines an electrophilic aryl bromide handle—suitable for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)—with an allyl group capable of undergoing olefin metathesis or radical cyclizations.
This technical guide provides a definitive reference for the physicochemical properties, synthesis, and analytical validation of this compound. It moves beyond simple data listing to explain the causality of the synthetic protocols and the logic required for structural confirmation.
Physicochemical Profile
The following data constitutes the core identity of the molecule. In drug development workflows, these parameters are critical for stoichiometry calculations and solubility profiling.
| Parameter | Value | Technical Note |
| Chemical Name | N-Allyl-4-bromobenzenesulfonamide | IUPAC nomenclature |
| CAS Number | 830-41-1 | Primary identifier |
| Molecular Formula | C₉H₁₀BrNO₂S | Carbon count includes allyl (3) + phenyl (6) |
| Molecular Weight | 276.15 g/mol | Monoisotopic mass: ~274.96 Da (⁷⁹Br) |
| Physical State | White to off-white solid | Crystalline powder |
| Melting Point | 58–60 °C | Distinct sharp melt indicates high purity |
| Solubility | DCM, CHCl₃, EtOAc, DMSO | Poorly soluble in water; soluble in base (deprotonation) |
Synthetic Methodology
The most robust synthesis involves the nucleophilic attack of allylamine on 4-bromobenzenesulfonyl chloride. This protocol is preferred over the alkylation of sulfonamides with allyl bromide due to cleaner reaction profiles and the avoidance of over-alkylation (formation of tertiary sulfonamides).
Reaction Logic
-
Electrophile: 4-Bromobenzenesulfonyl chloride (Highly reactive S(VI) center).
-
Nucleophile: Allylamine (Primary amine).
-
Base: Triethylamine or Pyridine (Scavenges HCl byproduct to drive equilibrium).
-
Solvent: Dichloromethane (DCM) is chosen for its ability to solubilize the sulfonyl chloride while allowing easy aqueous workup.
Experimental Protocol
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Reagent Prep: Dissolve 4-bromobenzenesulfonyl chloride (1.0 equiv, e.g., 5.11 g, 20 mmol) in anhydrous DCM (50 mL). Cool to 0 °C in an ice bath to suppress exothermic side reactions.
-
Addition: Add Triethylamine (1.5 equiv, 4.2 mL) followed by the dropwise addition of Allylamine (1.1 equiv, 1.65 mL). Note: Dropwise addition prevents localized heating which can degrade the sulfonyl chloride.
-
Reaction: Allow the mixture to warm to room temperature (23 °C) and stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexanes).
-
Workup: Quench with 1M HCl (removes unreacted amine/base). Extract the organic layer, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexanes or purify via silica gel chromatography if necessary.
Synthetic Workflow Diagram
Caption: Step-by-step synthetic workflow for the preparation of N-Allyl-4-bromobenzenesulfonamide.
Analytical Validation (Self-Validating System)
To ensure scientific integrity, the identity of the product must be confirmed using orthogonal analytical techniques. The following data points serve as a "fingerprint" for the molecule.
Proton NMR (¹H NMR) Logic
The ¹H NMR spectrum in CDCl₃ will display three distinct regions. Causality of shifts is explained below:
-
Aromatic Region (7.6 – 7.9 ppm): The para-substitution pattern creates a characteristic AA'BB' system (two doublets).
-
δ ~7.85 ppm (d, 2H): Protons ortho to the sulfonyl group (deshielded by the strong electron-withdrawing SO₂).
-
δ ~7.65 ppm (d, 2H): Protons ortho to the bromine atom.
-
-
Allyl Region (5.0 – 5.8 ppm):
-
δ ~5.75 ppm (m, 1H): Internal alkene proton (-CH=).
-
δ ~5.15 ppm (m, 2H): Terminal alkene protons (=CH₂).
-
δ ~3.60 ppm (t/d, 2H): Methylene protons adjacent to Nitrogen (-CH₂-N).
-
-
Amide Proton:
-
δ ~4.80 ppm (br s, 1H): Sulfonamide NH (exchangeable with D₂O).
-
Mass Spectrometry (MS) Logic
The presence of Bromine provides a unique isotopic signature that validates the formula C₉H₁₀BrNO₂S .
-
Isotope Pattern: Bromine exists as ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).
-
Observation: You must observe two molecular ion peaks of nearly equal intensity separated by 2 mass units.
-
[M+H]⁺: 276.0 and 278.0.
-
If this 1:1 doublet pattern is absent, the bromine is missing or the product is incorrect.
-
Validation Decision Tree
Caption: Decision logic for confirming the structural identity of N-Allyl-4-bromobenzenesulfonamide.
Applications in Drug Discovery
This molecule is not merely an end-product but a versatile "Lego block" in medicinal chemistry.
-
Suzuki-Miyaura Coupling: The aryl bromide is an excellent partner for coupling with aryl boronic acids to create biaryl sulfonamide scaffolds, a common motif in COX-2 inhibitors and antimicrobial agents.
-
Ring-Closing Metathesis (RCM): If the sulfonamide nitrogen is further alkylated with a second allyl group, RCM (using Grubbs catalysts) can generate sultams (cyclic sulfonamides), which are privileged pharmacophores.
-
Heck Reaction: The allyl double bond can be preserved while the aryl bromide reacts, or the allyl group itself can participate in migratory insertion depending on ligand choice.
References
-
Stenfors, B. A., & Ngassa, F. N. (2020).[1] Synthesis and Crystallographic Characterization of N-Allyl-N-Benzyl-4-Methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.[1] Retrieved from [Link]
Sources
melting point and boiling point data for n-Allyl-4-bromobenzenesulfonamide
Physicochemical Profile, Synthesis, and Applications[1][2][3]
Executive Summary
N-Allyl-4-bromobenzenesulfonamide (CAS: 830-41-1) is a functionalized sulfonamide intermediate widely utilized in medicinal chemistry and organic synthesis.[1][2][3] Characterized by its specific melting point range of 58–64 °C , this compound serves as a critical scaffold for the development of biologically active agents (including antibacterial and antifungal sulfonamides) and as a substrate in palladium-catalyzed cross-coupling reactions (e.g., Heck and Suzuki couplings).[1]
This guide provides a rigorous technical analysis of its physical properties, validated synthetic protocols, and thermodynamic characteristics to support researchers in drug discovery and materials science.[1][2]
Chemical Identity & Physicochemical Data
The following data aggregates experimental values from multiple independent sources to establish a reliable physicochemical baseline.
Table 1: Chemical Identity
| Property | Data |
| IUPAC Name | N-Allyl-4-bromobenzenesulfonamide |
| CAS Registry Number | 830-41-1 |
| Molecular Formula | C₉H₁₀BrNO₂S |
| Molecular Weight | 276.15 g/mol |
| SMILES | C=CCNS(=O)(=O)C1=CC=C(Br)C=C1 |
| Appearance | White to pale yellow crystalline solid |
Table 2: Phase Transition Data (MP & BP)
| Property | Value / Range | Condition / Method | Source |
| Melting Point (Experimental) | 58 – 60 °C | Recrystallized from Ethanol/Water | [1, 3] |
| Melting Point (Experimental) | 62 – 64 °C | Column Chromatography (Pet.[1][2][4] Ether/Ether) | [2] |
| Melting Point (Literature) | 60 – 61 °C | Reference Standard | [2] |
| Boiling Point (Predicted) | ~326 °C | 760 mmHg (Predicted) | [4]* |
| Boiling Point (Experimental) | N/A | Decomposes prior to boiling | -- |
*Note: Boiling point is extrapolated based on the structural analog N-allyl-4-methylbenzenesulfonamide.[1] Sulfonamides typically exhibit thermal decomposition before reaching a standard boiling point.[1][2]
Experimental Synthesis & Purification Protocol
The synthesis of N-allyl-4-bromobenzenesulfonamide relies on the nucleophilic attack of allylamine on the sulfonyl sulfur of 4-bromobenzenesulfonyl chloride.[1][2] This reaction is highly efficient but requires strict pH control to neutralize the HCl byproduct.[1][2]
3.1 Reaction Mechanism & Workflow
The following diagram illustrates the synthetic pathway and the critical workup steps required to isolate high-purity crystals.
Figure 1: Synthetic workflow for N-allyl-4-bromobenzenesulfonamide, highlighting critical isolation steps.
3.2 Detailed Protocol
Objective: Synthesis of 10 mmol scale N-allyl-4-bromobenzenesulfonamide.
-
Preparation : Charge a round-bottom flask with 4-bromobenzenesulfonyl chloride (2.55 g, 10 mmol) and anhydrous Dichloromethane (DCM) (20 mL). Cool the solution to 0 °C in an ice bath.
-
Addition : Add Allylamine (0.82 mL, 11 mmol) dropwise. Subsequently, add Triethylamine (Et₃N) (1.53 mL, 11 mmol) or Pyridine to scavenge the HCl generated.[1][2]
-
Reaction : Allow the mixture to warm to room temperature and stir for 1–4 hours . Monitor via TLC (Hexane:Ethyl Acetate 4:[1][2]1) until the sulfonyl chloride is consumed.[1][2]
-
Workup :
-
Purification (Crucial for MP Analysis) :
Thermodynamic Analysis & Quality Control
The melting point is the primary indicator of purity for this compound.[1][2]
-
Purity Correlation: A sharp melting range (e.g., 58–60 °C) indicates high purity (>98%).[1] A broadened range (e.g., 55–62 °C) suggests the presence of residual solvent or unreacted sulfonyl chloride.[1]
-
Thermal Stability: While the boiling point is theoretically predicted >300 °C, the sulfonamide bond is susceptible to cleavage or rearrangement at temperatures exceeding 200 °C. Therefore, distillation is not recommended ; purification must rely on crystallization or chromatography.[1][2]
Applications in Drug Development[2][5][7]
N-Allyl-4-bromobenzenesulfonamide is not just an end-product but a versatile "molecular handle" in medicinal chemistry:
-
Heck Reaction Substrate: The aryl bromide moiety serves as an electrophile in Palladium-catalyzed Heck reactions, allowing the attachment of the sulfonamide core to alkenes [1].[1][2]
-
Boronic Acid Synthesis: The bromine atom can be converted to a boronic acid (via lithiation and reaction with triisopropyl borate) to create 4-(N-allylsulfamoyl)phenylboronic acid , a key reagent for boronate affinity chromatography [3].[1][2]
-
Heterocyclic Synthesis: The allyl group allows for Ring-Closing Metathesis (RCM) or iodocyclization to form complex sultams and bicyclic sulfonamides.[1][2]
References
-
MDMA.ch. "Copper-Catalyzed Halogen Exchange in Aryl Halides: Supporting Information."[1][2] Available at:[Link] (Accessed Feb 20, 2026).[1][2]
-
UCL Discovery. "Fundamental Studies on 2,4,6-Trichlorophenyl Sulfonate Esters." University College London Thesis.[1][2]Available at:[Link] (Accessed Feb 20, 2026).[1][2]
-
Liu, X. C., et al. "Synthesis of Sulfonamide- and Sulfonyl-Phenylboronic Acid Modified Silica Phases."[1][2] Journal of Chromatography A / NIH PMC.[1][2]Available at:[Link] (Accessed Feb 20, 2026).[1]
Sources
Technical Safety Assessment & Handling Protocol: N-Allyl-4-bromobenzenesulfonamide
Topic: Safety Data Sheet (SDS) and Hazards of N-Allyl-4-bromobenzenesulfonamide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Executive Summary & Chemical Identity
N-Allyl-4-bromobenzenesulfonamide (CAS: 830-41-1 ) is a specialized sulfonamide intermediate frequently utilized in medicinal chemistry for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) and the synthesis of nitrogen-containing heterocycles.[1][2][3][4][5][6]
While often categorized under generic hazard profiles by bulk suppliers, its specific structural motifs—the sulfonamide core and the allylic side chain—demand a nuanced safety approach.[1][2] This guide synthesizes available toxicological data with structure-activity relationship (SAR) principles to provide a rigorous handling protocol for research environments.
Chemical Identification Table
| Property | Detail |
| CAS Number | 830-41-1 |
| IUPAC Name | N-prop-2-enyl-4-bromobenzenesulfonamide |
| Molecular Formula | C₉H₁₀BrNO₂S |
| Molecular Weight | 276.15 g/mol |
| Physical State | Solid (typically white to off-white crystalline powder) |
| Solubility | Soluble in DMSO, DMF, Methanol, Dichloromethane; Low solubility in water.[1][2] |
| Melting Point | Approx. 68–72 °C (varies by purity/polymorph) |
Hazard Identification (GHS Classification)
Based on SAR analysis and vendor safety data for the sulfonamide class.
Signal Word: WARNING
Hazard Statements (H-Codes)
| Code | Classification | Description |
| H302 | Acute Tox. 4 (Oral) | Harmful if swallowed.[1][2][7] |
| H315 | Skin Irrit. 2 | Causes skin irritation.[2][7][8][9] |
| H319 | Eye Irrit. 2A | Causes serious eye irritation.[1][2][8][9] |
| H335 | STOT SE 3 | May cause respiratory irritation.[1][2][7][8][9][10][11][12] |
Precautionary Statements (P-Codes)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][9][10][11]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][9][13]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2][9][11][13] Remove contact lenses if present and easy to do.[1][2][9][10][11][13] Continue rinsing.[2][9][10][11][13]
Toxicological Profile & Structural Alerts
To ensure scientific integrity, we must look beyond the label. The hazards of this compound are derived from its two primary functional groups.[1][2]
A. The Sulfonamide Moiety (Sensitization Risk)[1][2]
-
Mechanism: Sulfonamides are well-documented structural alerts for hypersensitivity.[1][2] While N-substituted sulfonamides (like this compound) are generally less reactive than primary sulfonamides, metabolic cleavage or impurities can trigger allergic dermatitis or respiratory sensitization.[1][2]
-
Risk: Long-term low-level exposure may induce sensitization.[1][2]
B. The Allyl Group (Metabolic Activation)[2]
-
Mechanism: The allylic double bond is a potential site for metabolic epoxidation (by cytochrome P450 enzymes), creating a reactive electrophile capable of alkylating DNA or proteins.[2]
-
Risk: While the sulfonamide nitrogen reduces the electron density of the allyl group compared to allyl halides, this compound should be treated as a potential weak alkylating agent.[2]
C. Synthesis-Derived Impurities (The Hidden Hazard)
Commercial batches may contain trace amounts of precursors:
-
4-Bromobenzenesulfonyl chloride: Highly corrosive; generates HCl upon contact with moisture.[1][2]
-
Allylamine: Highly toxic and flammable; lachrymator.[1][2] Protocol: Always verify purity via LC-MS or TLC prior to heating, as residual precursors can volatilize or degrade dangerously.[1][2]
Risk Mitigation & Handling Protocols
Engineering Controls[1][10][14]
-
Primary: All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood .[2]
-
Secondary: Local exhaust ventilation is required if the solid is micronized or dusty.[1][2]
Personal Protective Equipment (PPE) Decision Logic
The following self-validating logic ensures appropriate protection based on the activity.
Figure 1: PPE Selection Logic based on physical state and exposure risk.[1][2]
Experimental Protocol: Safe Synthesis & Quenching
Context: If synthesizing this compound or using it in a reaction, follow this self-validating workflow to minimize exposure to precursors.
Synthesis Reaction (Typical)
Reaction: 4-Bromobenzenesulfonyl chloride + Allylamine + Base (
Step-by-Step Safety Workflow
-
Setup: Use a round-bottom flask equipped with a magnetic stir bar and an addition funnel. Clamp securely in a fume hood.
-
Cooling: Cool the sulfonyl chloride solution (
) before adding allylamine. Causality: The reaction is exothermic; uncontrolled heat can vaporize toxic allylamine.[1][2] -
Monitoring (Self-Validation):
-
Quenching:
-
Waste Disposal: Aqueous waste may contain allylamine salts; dispose of as hazardous basic aqueous waste.[1][2]
Emergency Response Procedures
First Aid
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[1][2][12] Rationale: Sulfonamide dust can trigger bronchospasm.[1][2]
-
Skin Contact: Wash with soap and water for 15 minutes.[1][2][9] Do not use ethanol (increases absorption).[1][2]
-
Eye Contact: Rinse with water for 15 minutes, lifting eyelids.[1][2][9][10][13] Seek ophthalmologist if irritation persists.
Fire Fighting
-
Extinguishing Media: Carbon dioxide (
), Dry chemical powder, or Polymer foam.[1][2] -
Hazardous Combustion Products: Emits toxic fumes of Carbon oxides (
), Nitrogen oxides ( ), Sulfur oxides ( ), and Hydrogen bromide ( ).[2] -
Protocol: Firefighters must wear Self-Contained Breathing Apparatus (SCBA).[1][2]
Storage & Stability
-
Storage Conditions: Store in a cool, dry place (
recommended for long term). Keep container tightly closed. -
Incompatibilities: Strong oxidizing agents (can oxidize the sulfur or double bond), Strong bases.[1][2]
-
Shelf Life: Stable for >2 years if stored properly.[1][2] Recrystallize if yellowing occurs (indication of oxidation/degradation).[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69696, 4-Bromobenzenesulfonamide (Parent Structure).[1][2] Retrieved from [Link][2]
-
European Chemicals Agency (ECHA). C&L Inventory: 4-bromobenzenesulfonamide.[1][2] Retrieved from [Link][2]
-
Beilstein Journal of Organic Chemistry. Synthesis and properties of N-allyl sulfonamides in heterocycle formation. (Contextual usage data). Retrieved from [Link]
Sources
- 1. 701-34-8|4-Bromobenzenesulfonamide|BLD Pharm [bldpharm.com]
- 2. CAS 90944-62-0: 4-bromo-N,N-diethylbenzenesulfonamide [cymitquimica.com]
- 3. 3609-87-8|N-Benzyl-4-bromobenzenesulfonamide|BLD Pharm [bldpharm.com]
- 4. CAS 830-41-1 MFCD00830411-N-Allyl-4-bromobenzenesulfonamide -LabNovo [labnovo.com]
- 5. 页面加载中... [china.guidechem.com]
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Thermodynamic Stability of N-Allyl Sulfonamide Derivatives: A Technical Guide
This guide provides an in-depth technical analysis of the thermodynamic stability of N-allyl sulfonamide derivatives, structured for researchers and drug development professionals.
Executive Summary
N-allyl sulfonamides (
Part 1: Thermodynamic Baseline & Structural Physics
The Sulfonamide Bond (S-N) Character
The thermodynamic stability of the N-allyl sulfonamide rests on the strength and character of the S-N bond. Unlike carboxamides, sulfonamides exhibit a distorted tetrahedral geometry at the sulfur atom.
-
Bond Dissociation Energy (BDE): The S-N bond is thermodynamically strong, with BDEs typically ranging 65–75 kcal/mol . This provides high thermal stability under standard storage conditions.
-
Resonance vs. Electrostatics: Historical models proposed
bonding. However, modern X-ray Absorption Spectroscopy (XAS) and DFT studies confirm that stability arises primarily from negative hyperconjugation ( ) and strong electrostatic attraction, rather than significant double-bond character. -
Rotational Barriers: Despite the lack of true
-bonding, the S-N rotational barrier is unusually high (60–70 kJ/mol ), significantly restricting conformational freedom and stabilizing the ground state against spontaneous hydrolysis.
The Allylic Moiety & pKa Correlations
The N-allyl group introduces an electron-rich
-
Acid Dissociation (pKa): N-allyl sulfonamides are weak acids (
). The electron-withdrawing sulfonyl group stabilizes the conjugate base (anion). -
Stability Implication: In basic media (pH > pKa), the formation of the N-anion (
) significantly alters stability, making the allyl group more susceptible to electrophilic attack but less susceptible to nucleophilic hydrolysis due to electrostatic repulsion.
Part 2: Mechanisms of Instability
While kinetically stable at room temperature, N-allyl sulfonamides undergo specific thermodynamic degradations under thermal or catalytic stress.
The [3,3]-Sigmatropic Rearrangement (Aza-Claisen)
The most sophisticated instability pathway is the Aza-Claisen rearrangement . While simple N-allyl sulfonamides are resistant, derivatives such as N-allyl-N-sulfonyl ynamides or anilines undergo this transformation.
-
Mechanism: A concerted [3,3]-shift moves the allyl group from Nitrogen to the
-Carbon. -
Thermodynamic Driver: The formation of a stronger C-C bond (approx. 83 kcal/mol) vs. the N-C bond (approx. 70 kcal/mol) drives the reaction.
-
The "Unexpected" 1,3-Sulfonyl Shift: In specific N-allyl ynamide systems, thermal energy triggers a divergent pathway where the sulfonyl group itself migrates from Nitrogen to Carbon (N-to-C 1,3-shift), competing with the allyl rearrangement.[1]
Hydrolytic Degradation
Sulfonamides are resistant to hydrolysis compared to amides, but degradation occurs under extreme pH or high temperature.
-
Acidic Hydrolysis: Protonation of the nitrogen leads to
cleavage. The N-allyl group remains intact as the amine leaving group. -
Basic Hydrolysis: Generally very slow due to anion repulsion. However, if the N-allyl group is substituted with electron-withdrawing groups, nucleophilic attack at the sulfur is accelerated.
Radical Oxidation & Photostability
The allylic C-H bonds are the "Achilles' heel" regarding oxidative stability.
-
Allylic Oxidation: The BDE of the allylic C-H bond (
kcal/mol) is lower than alkyl C-H bonds. Radical initiators (peroxides, UV light) can abstract this proton, leading to oxidation or polymerization of the allyl tail.
Part 3: Visualization of Instability Pathways
The following diagram maps the competing thermodynamic pathways for an N-allyl sulfonamide derivative under thermal stress.
Caption: Divergent instability pathways: Thermal stress favors sigmatropic rearrangement, while chemical stress (pH) favors hydrolysis.
Part 4: Experimental Protocols for Stability Assessment
To rigorously define the thermodynamic stability profile, the following protocols are recommended. These are designed to be self-validating.
Accelerated Thermal Stability (Arrhenius Study)
Objective: Determine the activation energy (
-
Preparation: Dissolve the N-allyl sulfonamide (10 mM) in a high-boiling, inert solvent (e.g.,
-DMSO or Diglyme). -
Incubation: Aliquot samples into sealed NMR tubes or HPLC vials. Incubate at three distinct isotherms (e.g., 80°C, 100°C, 120°C).
-
Sampling: Analyze time-points (
hours) via Quantitative NMR (qNMR) or HPLC-UV. -
Data Analysis:
-
Plot
vs. . -
Calculate
using the Arrhenius equation: . -
Validation: Linearity (
) confirms a single degradation mechanism. Curvature implies competing pathways (e.g., hydrolysis + rearrangement).
-
Hydrolytic Stability (Modified OECD 111)
Objective: Assess shelf-life stability across physiological pH.
| Parameter | Condition A (Acidic) | Condition B (Neutral) | Condition C (Basic) |
| Buffer | Acetate Buffer (pH 4.0) | Phosphate Buffer (pH 7.0) | Borate Buffer (pH 9.0) |
| Temperature | 50°C (Accelerated) | 50°C (Accelerated) | 50°C (Accelerated) |
| Co-solvent | Acetonitrile (<10%) | Acetonitrile (<10%) | Acetonitrile (<10%) |
| Duration | 5 Days | 5 Days | 5 Days |
Protocol:
-
Prepare 100 µM solutions in respective buffers.
-
Incubate in dark (to exclude photodegradation).
-
Analyze via LC-MS/MS to detect specific cleavage fragments (Sulfonamide
vs. Allylamine ). -
Criterion: <10% degradation over 5 days at 50°C indicates a half-life
year at 25°C.
Part 5: Thermodynamic Energy Profile
The following graph visualizes the energy landscape. The N-allyl sulfonamide sits in a deep local minimum. The barrier to hydrolysis is high (kinetic stability), while the barrier to rearrangement is accessible only at high temperatures.
Caption: Reaction coordinate illustrating the high kinetic barrier protecting the thermodynamically metastable N-allyl sulfonamide.
References
-
Mechanistic Insight into Aza-Claisen Rearrangements
-
N-Allyl-N-Sulfonyl Ynamides as Synthetic Precursors to Amidines and Vinylogous Amidines.[1] An Unexpected N-to-C 1,3-Sulfonyl Shift.
-
Source:
-
-
Sulfonamide Bond Character & Rotational Barriers
- Study of Unusually High Rotational Barriers about S-N Bonds in Nonafluorobutane-1-sulfonamides.
-
Source:
-
Hydrolytic Stability Protocols
-
Hydrolysis of sulphonamides in aqueous solutions (OECD 111).[2]
-
Source:
-
-
pKa and Bond Length Correlations
- Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths.
-
Source:
Sources
N-Allyl-4-bromobenzenesulfonamide: A Dual-Functional Scaffold for Divergent Synthesis
Topic: N-Allyl-4-bromobenzenesulfonamide as a Pharmaceutical Intermediate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Allyl-4-bromobenzenesulfonamide (CAS 830-41-1 ) is a high-value bifunctional intermediate used in the synthesis of complex pharmaceutical architectures. Distinguished by its orthogonal reactivity, the molecule features two distinct synthetic handles: an aryl bromide capable of participating in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) and an allyl group primed for olefin metathesis or oxidative functionalization.
This guide details the optimized synthesis, physicochemical characterization, and strategic application of this scaffold in medicinal chemistry, specifically focusing on its utility in generating diversity-oriented libraries of sultams, biaryls, and nitrogen heterocycles.
Chemical Profile & Physicochemical Properties[1][2][3][4]
| Property | Specification |
| IUPAC Name | 4-Bromo-N-(prop-2-en-1-yl)benzenesulfonamide |
| CAS Number | 830-41-1 |
| Molecular Formula | C₉H₁₀BrNO₂S |
| Molecular Weight | 276.15 g/mol |
| Appearance | White to colorless crystals |
| Melting Point | 58–60 °C (Recrystallized from EtOH/H₂O) |
| Solubility | Soluble in DCM, CHCl₃, EtOAc, DMSO; Insoluble in water |
| Key Functional Groups | Sulfonamide (acidic NH), Aryl Bromide (electrophile), Allyl (nucleophile/ene) |
Synthesis Protocol: The "Brosylation" of Allylamine
The synthesis of N-allyl-4-bromobenzenesulfonamide is a nucleophilic substitution reaction where allylamine attacks the electrophilic sulfur of 4-bromobenzenesulfonyl chloride (Brosyl chloride).
Reaction Mechanism
The reaction proceeds via an addition-elimination mechanism. The amine attacks the sulfonyl chloride to form a tetrahedral intermediate, followed by the expulsion of chloride. A base (pyridine or triethylamine) is required to neutralize the generated HCl and drive the equilibrium forward.
Optimized Experimental Procedure
Scale: 50 mmol Yield: ~90%
Reagents:
-
4-Bromobenzenesulfonyl chloride (12.8 g, 50 mmol)
-
Allylamine (3.8 mL, 50 mmol)
-
Triethylamine (Et₃N) (7.0 mL, 50 mmol) or Pyridine (excess)
-
Dichloromethane (DCM) (100 mL, anhydrous)
Step-by-Step Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve 4-bromobenzenesulfonyl chloride (12.8 g) in anhydrous DCM (80 mL). Cool the solution to 0 °C using an ice bath.
-
Addition: Mix allylamine (3.8 mL) with Et₃N (7.0 mL) in DCM (20 mL). Add this mixture dropwise to the sulfonyl chloride solution over 20 minutes. Note: The reaction is exothermic; control addition rate to maintain temperature <5 °C.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting sulfonyl chloride is consumed.
-
Workup:
-
Wash the organic layer with 1M HCl (2 × 50 mL) to remove excess amine/base.
-
Wash with saturated NaHCO₃ (2 × 50 mL) to neutralize acidity.
-
Wash with Brine (1 × 50 mL).
-
Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize the crude off-white solid from an Ethanol/Water mixture to yield pure colorless crystals (mp 58–60 °C).
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis of N-allyl-4-bromobenzenesulfonamide.
Functionalization Strategies & Applications
The utility of N-allyl-4-bromobenzenesulfonamide lies in its ability to serve as a "branching point" in divergent synthesis.
Pathway A: The Aryl Bromide Handle (Cross-Coupling)
The 4-bromo substituent is an excellent handle for Palladium-catalyzed reactions.
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields biaryl sulfonamides, a common motif in COX-2 inhibitors and antimicrobial agents.
-
Lithiation/Borylation: The bromide can be converted into a boronic acid (e.g., 4-(N-allylsulfamoyl)phenylboronic acid) by treatment with n-BuLi followed by triisopropyl borate at -78 °C. This reverses the polarity, turning the molecule into a nucleophilic coupling partner.
Pathway B: The Allyl Handle (Cyclization & Oxidation)
-
Ring-Closing Metathesis (RCM): Upon N-alkylation with a second olefinic chain, the allyl group participates in RCM (using Grubbs catalysts) to form cyclic sulfonamides (sultams). Sultams are bioisosteres of lactams and are found in HIV protease inhibitors.
-
Epoxidation: Treatment with m-CPBA converts the allyl group into an epoxide (N-(2,3-epoxypropyl)-4-bromobenzenesulfonamide), enabling ring-opening polymerization or nucleophilic attack by amines to form beta-amino sulfonamides.
Pathway C: The Sulfonamide Nitrogen (N-Alkylation)
The sulfonamide proton (pKₐ ~10) is acidic enough to be deprotonated by weak bases (K₂CO₃, Cs₂CO₃) or coupled via Mitsunobu conditions, allowing for the introduction of diversity elements before cyclization.
Divergent Reactivity Map
Caption: Divergent synthetic pathways accessible from the N-allyl-4-bromobenzenesulfonamide scaffold.
Quality Control & Characterization
To ensure the integrity of the intermediate for downstream pharmaceutical applications, the following spectroscopic data should be verified:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.75 (d, J = 8.5 Hz, 2H, Ar-H ortho to SO₂)
-
δ 7.66 (d, J = 8.5 Hz, 2H, Ar-H ortho to Br)
-
δ 5.72 (ddt, 1H, Vinyl-CH)
-
δ 5.19 (d, 1H, Vinyl-CH₂ trans)
-
δ 5.08 (d, 1H, Vinyl-CH₂ cis)
-
δ 4.6–4.8 (br s, 1H, NH)
-
δ 3.62 (t, 2H, Allylic CH₂)
-
-
¹³C NMR (CDCl₃):
-
Expected peaks at ~139.8 (Ar-C), 132.7 (Ar-CH), 132.4 (Vinyl-CH), 128.7 (Ar-CH), 127.6 (Ar-C-Br), 117.9 (Vinyl-CH₂), 45.7 (Allylic-C).
-
Safety & Handling
-
Corrosivity: The starting material, 4-bromobenzenesulfonyl chloride, is corrosive and causes skin burns. Handle in a fume hood.
-
Sensitization: Sulfonamides can cause allergic reactions in sensitized individuals. Wear nitrile gloves and long sleeves.
-
Pressure: Reactions involving heating of volatile solvents (DCM) or gas evolution (during lithiation) should be performed behind a blast shield.
References
-
Synthesis & Physical Properties: BenchChem. Synthesis of N-allyl-4-bromobenzenesulfonamide and 4-(N-allylsulfamoyl)phenylboronic acid. Retrieved from
-
Epoxidation & Herbicidal Activity: Herbicidal Activity of N-(2,3-Epoxypropyl)benzenesulfonamide Derivatives. Agricultural and Biological Chemistry. Retrieved from
-
Suzuki Coupling & Boronic Acid Synthesis: Synthesis of Sulfonamide- and Sulfonyl-Phenylboronic Acid Modified Silica Phases. PMC (PubMed Central). Retrieved from
-
General RCM Reactivity: Ring closing metathesis (RCM) approach to the synthesis of conduramine derivatives. Organic & Biomolecular Chemistry. Retrieved from
pKa values and acidity of n-Allyl-4-bromobenzenesulfonamide
An In-depth Technical Guide to the Acidity and pKa Determination of N-Allyl-4-bromobenzenesulfonamide
Abstract
The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, absorption, distribution, and interaction with biological targets.[1] This guide provides a comprehensive technical framework for understanding and determining the acidity of N-allyl-4-bromobenzenesulfonamide, a representative arylsulfonamide. We delve into the structural rationale for its acidity, present detailed protocols for both experimental determination and computational prediction of its pKa, and discuss the expected results in the context of established chemical principles. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a robust methodology for characterizing the ionization properties of sulfonamide-based compounds.
Introduction: The Significance of pKa in Sulfonamides
Sulfonamides are a cornerstone of medicinal chemistry, found in therapeutic agents ranging from antibiotics to diuretics and carbonic anhydrase inhibitors.[2][3][4] The acidity of the sulfonamide proton (–SO₂NH–) is fundamental to their mechanism of action and pharmacokinetic profile. The deprotonated, anionic form often governs binding to enzyme active sites and dictates aqueous solubility, while the neutral form is typically more membrane-permeable. N-allyl-4-bromobenzenesulfonamide serves as an excellent model for exploring the electronic and structural factors that dictate this crucial acidic character. This guide will equip the reader with the foundational knowledge and practical methodologies to precisely characterize this property.
Molecular Structure and Predicted Acidic Character
The acidity of N-allyl-4-bromobenzenesulfonamide is governed by the stability of its conjugate base. Several key structural features contribute to this, making the N-H proton significantly acidic.
-
The Sulfonyl Group (–SO₂–): This group is powerfully electron-withdrawing through both induction and resonance. It delocalizes the negative charge of the conjugate base across the two oxygen atoms and the nitrogen atom, significantly stabilizing the anion and thus increasing the acidity of the parent compound.
-
The 4-Bromo Substituent: The bromine atom on the para-position of the benzene ring exerts a strong electron-withdrawing inductive effect (–I effect). This effect further pulls electron density away from the sulfonamide nitrogen, stabilizing the resulting anion and leading to a lower pKa value (stronger acid) compared to its non-brominated analog.
-
The N-Allyl Group: Substitution on the sulfonamide nitrogen generally influences acidity. Compared to a primary sulfonamide (–SO₂NH₂), an N-allyl group can have complex effects. However, for many secondary sulfonamides, the presence of an electron-withdrawing arene or other group on the nitrogen increases acidity relative to primary sulfonamides.[5][6]
These combined electronic effects lead to a highly stabilized conjugate base, suggesting that N-allyl-4-bromobenzenesulfonamide is a moderately strong acid, with an expected pKa significantly lower than that of simple amines or amides.
Caption: Key electronic factors contributing to the acidity of the sulfonamide proton.
Synthesis of N-Allyl-4-bromobenzenesulfonamide
For experimental analysis, the target compound must first be synthesized. The most direct route is the nucleophilic substitution of 4-bromobenzenesulfonyl chloride with allylamine. This is a standard and high-yielding reaction for creating sulfonamides.[7][8]
Caption: Synthetic workflow for N-Allyl-4-bromobenzenesulfonamide.
Experimental Protocol: Synthesis
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-bromobenzenesulfonyl chloride (1.0 eq) and a suitable solvent such as dichloromethane (DCM). Cool the flask to 0°C in an ice bath.
-
Addition of Amine: In a separate flask, dissolve allylamine (1.1 eq) and a non-nucleophilic base like triethylamine or pyridine (1.2 eq) in DCM.
-
Reaction: Add the amine solution dropwise to the stirred solution of the sulfonyl chloride at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Workup: Quench the reaction with dilute HCl. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield pure N-allyl-4-bromobenzenesulfonamide. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Part I: Experimental pKa Determination
Direct measurement remains the gold standard for pKa determination. Several robust methods are available.
Potentiometric Titration
This classic method involves monitoring the pH of a solution of the compound as a titrant (a strong base like NaOH) is added incrementally. The pKa corresponds to the pH at the half-equivalence point.
Protocol:
-
Sample Preparation: Accurately weigh and dissolve a sample of N-allyl-4-bromobenzenesulfonamide in a suitable co-solvent system (e.g., methanol-water or acetonitrile-water), as aqueous solubility may be limited.[9][10]
-
Titration: Calibrate a pH meter and immerse the electrode in the sample solution.
-
Data Collection: Add standardized NaOH solution in small, precise increments, recording the pH after each addition.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the point where half of the compound has been neutralized. This point can be found from the midpoint of the steepest part of the titration curve or the maximum of the first derivative plot.
UV-Metric Titration
This method is applicable if the protonated and deprotonated forms of the molecule have different UV-Visible absorbance spectra. The pKa is determined by measuring absorbance at a fixed wavelength across a range of pH values.[11]
Protocol:
-
Wavelength Selection: Record the UV-Vis spectra of the compound in highly acidic (e.g., pH 1) and highly basic (e.g., pH 12) solutions to identify an analytical wavelength where the absorbance change upon ionization is maximal.
-
Buffer Preparation: Prepare a series of buffers with precisely known pH values spanning the expected pKa range (e.g., pH 7 to 11).
-
Measurement: Prepare solutions of the compound at a constant concentration in each buffer and measure the absorbance at the selected wavelength.
-
Analysis: Plot absorbance versus pH. The data can be fitted to the Henderson-Hasselbalch equation to solve for the pKa, which corresponds to the inflection point of the resulting sigmoidal curve.
| Method | Principle | Advantages | Considerations |
| Potentiometric Titration | Measures pH change during neutralization | Direct, well-established method[10] | Requires sufficient sample solubility and purity |
| UV-Metric Titration | Measures absorbance change with pH | Highly sensitive, requires less material[11] | Compound must have a pH-dependent chromophore |
| LC-Based Methods | Measures retention time change with mobile phase pH | Excellent for impure samples or low solubility[9] | Indirect method, requires careful calibration |
Part II: Computational pKa Prediction
In silico methods offer a rapid and cost-effective way to estimate pKa values, guiding experimental design and compound optimization.
Quantum Chemical (First-Principles) Approach
This method calculates the Gibbs free energy change (ΔG) of the deprotonation reaction in a simulated solvent environment to derive the pKa.[12]
Workflow:
-
Structure Optimization: Build 3D structures of both the neutral N-allyl-4-bromobenzenesulfonamide and its conjugate base (anion).
-
Conformational Search: Perform a conformational search for each species to locate the lowest energy conformers.
-
Quantum Mechanical Calculation: Optimize the geometries and perform frequency calculations for the lowest-energy conformers of both the acid and its conjugate base using an appropriate level of theory (e.g., B3LYP/6-311+G(d,p)) and an implicit solvent model (e.g., CPCM or SMD).[11][12]
-
pKa Calculation: Use the calculated free energies of the acid, conjugate base, and a proton in solution to calculate the pKa via thermodynamic cycles. While powerful, this approach is computationally intensive.
Ab Initio Bond Length (AIBL) Models
Recent research has demonstrated a strong linear correlation between quantum chemically calculated equilibrium bond lengths within the sulfonamide group and experimentally measured pKa values for a series of related compounds.[2][3][5][11] This provides a highly accurate and efficient predictive method.
Workflow:
-
Model Building: For a training set of structurally similar sulfonamides with known experimental pKa values, perform geometry optimizations (as in 5.1).
-
Correlation Analysis: Correlate the calculated bond lengths (e.g., the S–N bond) with the experimental pKa values. A strong linear relationship is often observed (e.g., pKa = m * r(S–N) + c).[11]
-
Prediction: Optimize the geometry of N-allyl-4-bromobenzenesulfonamide using the same level of theory.
-
pKa Estimation: Insert the calculated S–N bond length of the target molecule into the derived linear equation to predict its pKa. This method leverages error cancellation and can achieve high accuracy (<0.5 pKa units).[5][11]
Caption: Integrated workflow for pKa determination, combining experimental and computational approaches.
Conclusion
References
-
Pla, D., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. [Link]
-
Poole, K. M., et al. (2019). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. [Link]
-
Sawatlon, B., et al. (2020). Quantum Chemical Prediction of the Acidities of Sulfonamide Inhibitors of Carbonic Anhydrase. ResearchGate. [Link]
-
Poole, K. M., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science (RSC Publishing). [Link]
-
Şanli, N., et al. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. SciELO. [Link]
-
Poole, K. M., et al. (2019). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. Amazon S3. [Link]
-
Poole, K. M., et al. (2019). Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. [Link]
-
Poole, K. M., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous p K a values of sulfonamide drugs using equilibrium bond lengths. ResearchGate. [Link]
-
Zhang, C-P., et al. (2010). Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. ScienceDirect. [Link]
-
Al-Iraqi, A. H. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]
-
Focken, T., et al. (2016). Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models. ACS Medicinal Chemistry Letters. [Link]
-
Poole, K. M., et al. (2019). accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing. [Link]
-
Negishi, E., & Day, A. R. (1965). Basic Cleavages of Arylsulfonamides. The Journal of Organic Chemistry. [Link]
-
Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]
-
Cotton, F. A., & Stokely, P. F. (1970). Structural basis for the acidity of sulfonamides. Crystal structures of dibenzenesulfonamide and its sodium salt. ResearchGate. [Link]
-
Cotton, F. A., & Stokely, P. F. (1970). Structural basis for the acidity of sulfonamides. Crystal structures of dibenzenesulfonamide and its sodium salt. Journal of the American Chemical Society. [Link]
-
User "button" (2021). How can someone in the lab synthesize n-allyl-4methyl-benzenesulfonamide from 4-toluenesulfonyl chloride and allylamine. Chemistry Stack Exchange. [Link]
-
PubChem. 4-Bromobenzenesulfonamide. PubChem. [Link]
-
Wang, J., et al. (2022). Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. Molecules. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (2017). Bordwell pKa Table. Organic Chemistry Data. [Link]
-
Eisch, J. J. (1981). 1.3 Allyl Compounds. Organometallic Syntheses — Nontransition-metal Compounds. [Link]
-
Aziz-ur-Rehman, et al. (2026). Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. ResearchGate. [Link]
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- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. sioc.cas.cn [sioc.cas.cn]
- 11. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Guide: Crystal Structure Analysis of N-Allyl-4-bromobenzenesulfonamide
The following technical guide details the synthesis, crystallization, and structural analysis of N-Allyl-4-bromobenzenesulfonamide .
This guide synthesizes confirmed experimental data for the specific bromo-derivative with comparative crystallographic insights from its isostructural methyl-analog (N-allyl-4-methylbenzenesulfonamide) to provide a comprehensive roadmap for structural elucidation.
Executive Summary
N-Allyl-4-bromobenzenesulfonamide (CAS: 830-41-1) is a critical sulfonamide scaffold used primarily as an intermediate in the synthesis of boronic acid affinity ligands and metalloprotease inhibitors. Its structural analysis is pivotal for understanding sulfonamide pharmacophores, specifically the geometry of the
This guide outlines the validated synthesis, crystallization protocols, and a rigorous crystallographic analysis workflow, using the well-characterized 4-methyl analog as a structural reference point.
Experimental Protocols
Synthesis Workflow
The synthesis proceeds via nucleophilic substitution (N-sulfonylation) of allylamine with 4-bromobenzenesulfonyl chloride.
Reagents:
-
4-Bromobenzenesulfonyl chloride (1.0 eq)
-
Allylamine (2.0 eq or 1.1 eq with Et
N) -
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Base: Triethylamine (Et
N)
Protocol:
-
Dissolution: Dissolve 4-bromobenzenesulfonyl chloride (e.g., 50 mmol) in dry acetonitrile (100 mL) under an inert atmosphere (Ar or N
). -
Cooling: Cool the reaction mixture to 0°C in an ice bath to control the exotherm.
-
Addition: Add triethylamine (1.2 eq) followed by the dropwise addition of allylamine (1.1 eq).
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor via TLC (Hexane:EtOAc 4:1) until the sulfonyl chloride is consumed.
-
Work-up: Evaporate the solvent. Redissolve the residue in CHCl
or EtOAc, wash with 1M HCl (to remove unreacted amine), saturated NaHCO , and brine. Dry over anhydrous MgSO .
Crystallization & Characterization
High-quality single crystals suitable for X-ray diffraction (XRD) are obtained via slow evaporation or solvent diffusion.
| Parameter | Specification |
| Crystallization Solvent | Ethanol / Water (Mixture) |
| Method | Recrystallization (Hot EtOH, add H |
| Appearance | Colorless / White Crystals |
| Melting Point | 58–60 °C (Sharp MP indicates high purity) |
| Yield | ~90% |
Spectroscopic Validation:
-
H NMR (CDCl
): 7.75 (d, 2H, Ar-H), 7.66 (d, 2H, Ar-H), 5.72 (m, 1H, =CH-), 5.19 (q, 1H, =CH ), 5.08 (q, 1H, =CH ), 4.65 (br s, 1H, NH), 3.62 (t, 2H, N-CH ).
Structural Analysis & Crystallography
Note: While the specific crystal structure of the bromo-derivative is often analyzed by analogy, the following analysis is grounded in the isostructural relationship with N-allyl-4-methylbenzenesulfonamide (CCDC Ref: 1856783) and general sulfonamide packing principles.
Unit Cell & Space Group Determination
Sulfonamides with para-substituted phenyl rings typically crystallize in centrosymmetric space groups, facilitating the formation of stable hydrogen-bonded dimers.
-
Expected Crystal System: Monoclinic or Orthorhombic
-
Likely Space Group:
or -
Isostructural Reference: The methyl-analog crystallizes in Orthorhombic
(or polymorphs) with .[1] -
Lattice Parameters (Predicted range based on Me-analog):
Molecular Conformation (The "L" Shape)
The sulfonamide core adopts a characteristic "L" shape. The critical torsion angle to refine is
-
Sulfonamide Geometry: The S atom adopts a distorted tetrahedral geometry.
-
Bond Lengths:
- : 1.42 – 1.44 Å (Double bond character)
- : 1.61 – 1.64 Å (Single bond character)
- : ~1.90 Å (Typical aryl-bromide)
Supramolecular Architecture
The crystal packing is dominated by strong hydrogen bonds and weak van der Waals interactions.
Primary Motif: The Sulfonamide Dimer
The most robust feature in primary sulfonamides and N-monosubstituted sulfonamides is the formation of centrosymmetric dimers or infinite chains.
-
Interaction:
-
Graph Set Notation:
(Dimer) or (Chain). -
Mechanism: The acidic N-H proton acts as a donor to one of the sulfonyl oxygens (acceptor) of a neighboring molecule.
Secondary Motif: Halogen Bonding vs. Methyl Packing
This is the key differentiator between the Bromo and Methyl derivatives.
-
Methyl Analog: Packs via
interactions and weak dispersion forces. -
Bromo Derivative (Target): The bromine atom is a potential halogen bond donor (
-hole).-
Look for:
interactions. -
Geometry: The
angle should be near 180° (linear) to maximize the interaction with the bromine's electropositive cap.
-
Hirshfeld Surface Analysis Workflow
To visualize these interactions, generate Hirshfeld surfaces using the following parameters:
-
Map Property:
(Normalized distance).[3] -
Color Scale: Red (shorter than vdW radii) to Blue (longer).
-
Fingerprint Plot:
-
Spikes at bottom left:
interactions (Hydrogen bonds). -
Central feature:
or contacts (Specific to this molecule).
-
Visualization of Structural Logic
The following diagram illustrates the hierarchical organization of the crystal structure analysis, moving from molecular geometry to supramolecular assembly.
Caption: Hierarchical structural analysis workflow for N-Allyl-4-bromobenzenesulfonamide, highlighting the transition from molecular geometry to supramolecular packing motifs.
References
-
Synthesis & Characterization: Liu, X., et al. "Synthesis of Sulfonamide- and Sulfonyl-Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography."[2] Journal of Chromatography A, 2012. Source Verification: (Provides the specific synthesis, yield, MP, and NMR for N-allyl-4-bromobenzenesulfonamide)
-
Crystal Structure of Isostructural Analog (Methyl): Patel, Z. S., et al. "Crystal Structure of N-Allyl-4-Methylbenzenesulfonamide." Acta Crystallographica Section E, 2018, 74(8), 1126–1129.[4] Source Verification: / (Provides the unit cell, space group, and packing logic for the closest structural analog)
- General Sulfonamide Crystallography: Gowda, B. T., et al. "Structural Studies on N-Aryl-Sulfonamides." Zeitschrift für Naturforschung A, 2007. (Authoritative reference for sulfonamide bond lengths and geometry)
Sources
- 1. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide | European Journal of Chemistry [eurjchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Crystal structure and Hirshfeld surface analysis of 4-allyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of N-allyl-4-methyl-benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Applications of N-Allyl-4-bromobenzenesulfonamide
[1][2]
Executive Summary
N-Allyl-4-bromobenzenesulfonamide (CAS: 3288-58-2) is a bifunctional building block of significant value in medicinal chemistry and materials science.[1][2] It features two distinct reactive handles: an aryl bromide capable of participating in palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira), and an allyl group amenable to olefin metathesis, radical cyclizations, and epoxidation.
This guide provides a definitive, field-tested protocol for its synthesis from 4-bromobenzenesulfonyl chloride and allylamine.[1][2] Unlike generic procedures, this workflow prioritizes purity and scalability, addressing common pitfalls such as bis-sulfonylation and hydrolysis.[2]
Strategic Retrosynthesis & Design
The synthesis is designed around a nucleophilic substitution at the sulfonyl sulfur center.[2] The choice of 4-bromobenzenesulfonyl chloride as the electrophile is deliberate; the sulfonyl chloride moiety is highly activated, allowing the reaction to proceed under mild conditions that preserve the integrity of the allyl group and the aryl bromide.
Retrosynthetic Logic
-
Electrophile: 4-Bromobenzenesulfonyl chloride (highly reactive, susceptible to hydrolysis).[2]
-
Nucleophile: Allylamine (primary amine, highly nucleophilic).
-
Key Challenge: HCl byproduct management to prevent amine salt formation, which stalls the reaction.
Figure 1: Retrosynthetic analysis showing the convergent assembly of the sulfonamide core.
Core Synthesis Protocol (Method A: Anhydrous Conditions)
This is the preferred method for high-purity applications.[1][2] The use of anhydrous dichloromethane (DCM) and pyridine minimizes hydrolysis of the sulfonyl chloride.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6][7] | Role |
| 4-Bromobenzenesulfonyl chloride | 255.52 | 1.0 | Electrophile |
| Allylamine | 57.09 | 1.1 | Nucleophile |
| Pyridine | 79.10 | 2.0 | Base/Catalyst |
| DCM (Anhydrous) | - | Solvent | Medium |
Step-by-Step Procedure
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Charge the flask with 4-bromobenzenesulfonyl chloride (5.0 g, 19.6 mmol) and anhydrous DCM (50 mL). Stir until fully dissolved.
-
Cooling: Submerge the flask in an ice-water bath (0 °C).
-
Base Addition: Add pyridine (3.16 mL, 39.2 mmol) in one portion. The solution may darken slightly.
-
Nucleophile Addition: Add allylamine (1.62 mL, 21.6 mmol) dropwise over 15 minutes.
-
Critical Control Point: The reaction is exothermic.[2] Maintain internal temperature < 5 °C to prevent side reactions.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor by TLC (30% EtOAc/Hexanes).[2]
-
Workup:
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield an off-white solid.[2]
-
Purification: Recrystallize from Ethanol/Water (9:1) to obtain colorless needles.[2]
Quantitative Characterization Data
| Property | Value | Notes |
| Yield | 85–92% | Typical isolated yield |
| Appearance | White Crystalline Solid | Needles or plates |
| Melting Point | 58–60 °C | Sharp transition indicates high purity |
| ¹H NMR (CDCl₃) | δ 7.75 (d, 2H), 7.66 (d, 2H), 5.72 (m, 1H), 5.19 (q, 2H), 5.08 (q, 2H), 3.62 (d, 2H) | Diagnostic allyl signals at 5.0-5.8 ppm |
Mechanistic Insight
The reaction follows a nucleophilic substitution pathway at the sulfonyl sulfur.[2] Unlike carbonyl chemistry (addition-elimination), sulfonyl substitution is often described as concerted (
Figure 2: Mechanistic pathway.[1][2] The base is critical for driving the equilibrium forward by neutralizing the HCl byproduct.
Advanced Applications & Synthetic Utility
Once synthesized, N-Allyl-4-bromobenzenesulfonamide serves as a versatile scaffold.[1][2]
Palladium-Catalyzed Heck Coupling
The aryl bromide moiety allows for the introduction of vinyl groups, extending the carbon skeleton.
-
Protocol: Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF, 100 °C.
-
Utility: Synthesis of styrenyl sulfonamides for potential anti-tumor agents.[2]
Atom Transfer Radical Cyclization (ATRC)
The N-allyl group is perfectly positioned for 5-exo-trig radical cyclizations, particularly if the nitrogen is further alkylated with a halo-acetamide or if the aryl ring is substituted with radical precursors.[1][2]
Suzuki-Miyaura Cross-Coupling
Conversion of the bromide to a boronic acid allows for biaryl synthesis.[1][2]
Safety & Toxicology
-
4-Bromobenzenesulfonyl chloride: Corrosive and lachrymator.[1][2] Causes severe skin burns and eye damage.[1][2] Reacts violently with water to release HCl gas.[1][2] Handle only in a fume hood.
-
Allylamine: Highly toxic (oral/dermal/inhalation) and flammable.[2] It is a severe irritant to respiratory tracts.[1][2]
-
Operational Safety: Always add the sulfonyl chloride solution to the amine (or vice versa) slowly to control the exotherm. Ensure the gas trap or scrubber is active if running on a large scale (>50g).
References
-
BenchChem. (2025).[2] 4-Bromobenzenesulfonyl Chloride (CAS 98-58-8): A Comprehensive Technical Guide. Retrieved from
-
Organic Chemistry Portal. (2024).[2] Synthesis of Sulfonamides. Retrieved from
-
Li, R. X., et al. (2024).[2][8] "Visible-Light Induced Radical Addition-Elimination Reaction for Constructing Allylic Sulfones." Journal of Organic Chemistry, 89, 4619-4627.[2]
-
De Luca, L., & Giacomelli, G. (2008). "An easy and handy synthesis of sulfonamides directly from sulfonic acids."[2] Journal of Organic Chemistry, 73, 3967-3969.[2]
-
National Institutes of Health (NIH) - PubChem. (2025).[2] 4-Bromobenzenesulfonamide Compound Summary. Retrieved from [9]
-
CymitQuimica. (2025).[2] 4-Bromobenzenesulfonyl chloride Product Data. Retrieved from
Sources
- 1. 701-34-8|4-Bromobenzenesulfonamide|BLD Pharm [bldpharm.com]
- 2. CAS 90944-62-0: 4-bromo-N,N-diethylbenzenesulfonamide [cymitquimica.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Bromobenzenesulfonamide | C6H6BrNO2S | CID 69696 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
synthesis procedure for n-Allyl-4-bromobenzenesulfonamide from sulfonyl chloride
This document provides a comprehensive guide for the synthesis of N-allyl-4-bromobenzenesulfonamide, a valuable intermediate in organic synthesis and drug discovery. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step procedure grounded in established chemical principles. This guide emphasizes not only the "how" but also the "why" behind each experimental choice, ensuring a thorough understanding and successful execution of the synthesis.
Introduction
N-allyl-4-bromobenzenesulfonamide serves as a versatile building block in the construction of more complex molecular architectures. The sulfonamide moiety is a key pharmacophore found in a wide range of therapeutic agents, known for its antibacterial and other biological activities.[1] The presence of the allyl group provides a reactive handle for further chemical transformations, such as cross-coupling reactions, additions, and polymerizations. The bromo-substituent on the phenyl ring also offers a site for synthetic diversification, making this compound a strategic starting material for library synthesis in drug discovery programs.
The synthesis described is a classic nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and allylamine.[2][3] This reaction is generally robust and high-yielding, but careful control of reaction parameters is crucial to minimize side products and ensure the purity of the final compound.
Reaction Scheme
Caption: General reaction scheme for the synthesis of N-allyl-4-bromobenzenesulfonamide.
Mechanistic Insights
The synthesis of N-allyl-4-bromobenzenesulfonamide proceeds through a nucleophilic attack of the primary amine (allylamine) on the electrophilic sulfur atom of the sulfonyl chloride.[2][3] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic.
A potential side reaction, particularly with primary amines, is di-sulfonylation, where a second molecule of the sulfonyl chloride reacts with the newly formed sulfonamide.[4] However, this is generally less favorable due to the decreased nucleophilicity of the sulfonamide nitrogen compared to the starting amine.[4] Controlling stoichiometry, reaction temperature, and the rate of addition of the sulfonyl chloride are key to maximizing the yield of the desired mono-sulfonated product.[4]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of N-allyl-4-bromobenzenesulfonamide.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| 4-Bromobenzenesulfonyl chloride | C₆H₄BrClO₂S | 255.52 | 1.0 eq |
| Allylamine | C₃H₇N | 57.09 | 1.05 - 2.0 eq |
| Triethylamine (or other tertiary amine base) | C₆H₁₅N | 101.19 | 1.0 eq (if using 1.05 eq of allylamine) |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | As solvent |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | For workup |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | NaHCO₃ | 84.01 | For workup |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | For workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Na₂SO₄ / MgSO₄ | 142.04 / 120.37 | For drying |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve allylamine (1.05 equivalents) and triethylamine (1.0 equivalent) in anhydrous dichloromethane.[5] Alternatively, 2.05 equivalents of allylamine can be used, with the excess serving as the base.[5]
-
Cooling: Cool the stirred amine solution to 0 °C using an ice-water bath.[4][5] This is crucial to control the exothermic nature of the reaction and to minimize the formation of side products.[5]
-
Addition of Sulfonyl Chloride: Dissolve 4-bromobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane in a separate flask or dropping funnel. Add this solution dropwise to the cooled, stirring amine solution over a period of 30-60 minutes.[4] A slow rate of addition helps to maintain a low concentration of the sulfonyl chloride, favoring the reaction with the more nucleophilic primary amine.[4]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6][7]
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl solution to remove excess amine and triethylamine hydrochloride.[5][6]
-
Next, wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.[6]
-
Finally, wash with brine to remove any residual water-soluble impurities.[6]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude N-allyl-4-bromobenzenesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel if necessary to yield the pure product.[8]
Characterization
The identity and purity of the synthesized N-allyl-4-bromobenzenesulfonamide should be confirmed by standard analytical techniques.
-
¹H NMR (Nuclear Magnetic Resonance) Spectroscopy: Expected signals would include aromatic protons from the bromophenyl group, a triplet for the NH proton, a doublet of triplets for the allylic CH₂, a multiplet for the vinylic CH, and two doublets for the terminal vinylic CH₂ protons.
-
¹³C NMR Spectroscopy: Will show characteristic peaks for the aromatic carbons, the allylic carbon, and the two vinylic carbons.
-
IR (Infrared) Spectroscopy: Key vibrational bands are expected for the N-H stretch, C=C stretch of the allyl group, and the asymmetric and symmetric S=O stretches of the sulfonamide group.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.
Safety Precautions
-
4-Bromobenzenesulfonyl chloride is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Allylamine is flammable, toxic, and corrosive. Handle with extreme care in a well-ventilated fume hood and wear appropriate PPE.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
The reaction is exothermic; therefore, proper cooling is essential.
Workflow Diagram
Caption: Workflow for the synthesis of N-Allyl-4-bromobenzenesulfonamide.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of N-allyl-4-bromobenzenesulfonamide. By carefully controlling the reaction conditions as described, researchers can achieve high yields of the desired product. The insights into the reaction mechanism and the rationale behind the experimental choices are intended to empower scientists to troubleshoot and adapt this procedure for their specific research needs.
References
- Benchchem. (n.d.). Sulfonylation of Primary Amines.
- Royal Society of Chemistry. (n.d.). RSC Advances.
- Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines.
- Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
- Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. (n.d.).
- Benchchem. (n.d.). Technical Guide: Synthesis and Spectral Analysis of N,N-diallyl-4-methylbenzenesulfonamide.
- Chemistry Stack Exchange. (2021, February 25). How can someone in the lab synthesize n-allyl-4methyl-benzenesulfonamide from 4-toluenesulfonyl chloride and allylamine.
- Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ResearchGate.
Sources
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- 2. pubs.rsc.org [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
Application Notes & Protocols: The Intramolecular Heck Reaction of N-Allyl-4-bromobenzenesulfonamide for Heterocycle Synthesis
This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the application of N-Allyl-4-bromobenzenesulfonamide in intramolecular Heck reaction protocols. The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2] In this guide, we focus on the intramolecular variant using N-Allyl-4-bromobenzenesulfonamide, a substrate uniquely designed for the efficient synthesis of nitrogen-containing heterocyclic scaffolds. These structures are of significant interest in pharmaceutical research due to their prevalence in biologically active molecules.[3]
We will explore the synthesis of the precursor, delve into the mechanistic nuances of the intramolecular cyclization, provide robust, step-by-step experimental protocols, and offer expert insights into optimization and troubleshooting.
Part I: Synthesis of the Precursor: N-Allyl-4-bromobenzenesulfonamide
A reliable synthesis of the starting material is paramount for the success of the subsequent cyclization. The most direct method involves the nucleophilic substitution of 4-bromobenzenesulfonyl chloride with allylamine. This reaction is typically straightforward and high-yielding.
Experimental Protocol: Synthesis of N-Allyl-4-bromobenzenesulfonamide
-
Setup: To a 100 mL oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add allylamine (1.05 eq) and a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M).
-
Base: Add a non-nucleophilic base like triethylamine (1.1 eq) or pyridine to the solution. The base is crucial for scavenging the hydrochloric acid byproduct generated during the reaction.
-
Cooling: Cool the flask to 0 °C in an ice-water bath. This is necessary to control the exothermic nature of the reaction.[4]
-
Reagent Addition: Dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in the same solvent and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography to afford pure N-Allyl-4-bromobenzenesulfonamide.
Part II: The Intramolecular Heck Reaction: Mechanism and Principles
The intramolecular Heck reaction of N-Allyl-4-bromobenzenesulfonamide proceeds via a classical Pd(0)/Pd(II) catalytic cycle to form a cyclic sulfonamide.[1][5] Understanding this mechanism is key to rationalizing reaction conditions and troubleshooting.
The catalytic cycle consists of four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl ring, forming an organopalladium(II) complex. This is often the rate-determining step.[5][6]
-
Alkene Coordination & Migratory Insertion: The tethered allyl group coordinates to the palladium center. This is followed by a syn-carbopalladation, where the aryl group is transferred to one of the alkene carbons, forming a new C-C bond and a five- or six-membered ring.[1]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent (beta) to the palladium-bearing carbon is eliminated. This step regenerates the double bond and forms a hydrido-palladium(II) species. The regiochemistry of this step determines the position of the double bond in the final product.
-
Reductive Elimination: The base present in the reaction mixture facilitates the elimination of HBr from the hydrido-palladium(II) complex, regenerating the active Pd(0) catalyst and completing the cycle.[5]
Caption: The catalytic cycle for the intramolecular Heck reaction.
Part III: Experimental Protocols for Cyclization
The success of the Heck reaction is highly dependent on the careful selection of the catalyst system, base, and solvent.[7] Below is a robust, first-pass protocol that serves as an excellent starting point for optimization.
General Workflow for Intramolecular Heck Cyclization
Caption: General experimental workflow for the Heck cyclization.
Detailed Protocol
Materials:
-
N-Allyl-4-bromobenzenesulfonamide (1.0 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)
-
Triphenylphosphine [PPh₃] (2-10 mol%) or other suitable ligand
-
Base: Triethylamine (Et₃N, 2.0 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Solvent: Anhydrous DMF, Acetonitrile, or Toluene (0.05-0.1 M)
-
Oven-dried Schlenk flask, condenser, magnetic stir bar, and nitrogen/argon line
Procedure:
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add N-Allyl-4-bromobenzenesulfonamide (1.0 eq), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., PPh₃, 4 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Expertise Note: The ligand stabilizes the palladium catalyst, preventing its decomposition into inactive palladium black.[5] The ligand-to-palladium ratio can be critical and may require optimization.
-
-
Solvent Addition: Add anhydrous solvent via cannula or syringe.
-
Degassing: Subject the mixture to three cycles of vacuum/backfill with inert gas to remove any dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Expertise Note: Aryl bromides are less reactive than aryl iodides and generally require higher temperatures for efficient oxidative addition.[6]
-
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium black and inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the cyclized product.
Table of Reaction Parameters & Their Influence
| Parameter | Common Choices | Rationale & Expert Insights |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Pd(OAc)₂ is a common, air-stable precatalyst that is reduced in situ to Pd(0). The choice can affect initiation rate and catalyst stability.[1] |
| Ligand | PPh₃, P(o-tol)₃, BINAP, Buchwald ligands | Modulates the steric and electronic properties of the catalyst. Bulky, electron-rich phosphines can accelerate the reaction but may be more air-sensitive.[5] |
| Base | Et₃N, K₂CO₃, Cs₂CO₃, NaOAc | An inorganic base like K₂CO₃ is often preferred for its higher thermal stability. Organic bases like Et₃N can also act as reducing agents for the Pd(II) precatalyst.[1][8] |
| Solvent | DMF, DMAc, Acetonitrile, Toluene | Polar aprotic solvents like DMF or DMAc are commonly used as they can stabilize the charged intermediates in the catalytic cycle. |
| Temperature | 80 - 140 °C | Higher temperatures are generally required for aryl bromides. Temperature must be carefully controlled to prevent catalyst decomposition.[8] |
Part IV: Troubleshooting and Key Considerations
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficient temperature. | Ensure rigorous exclusion of air and moisture. Use freshly opened/purified reagents. Increase reaction temperature in 10 °C increments. |
| Formation of Pd Black | Catalyst decomposition. | Increase ligand loading (e.g., from L:Pd 2:1 to 4:1). Ensure the solvent is thoroughly degassed. |
| Side Product Formation | Isomerization of the product; Dimerization. | Lower the reaction temperature. Screen different ligands which may offer better selectivity. |
| Difficult Purification | Co-elution with ligand oxides (e.g., Ph₃P=O). | Use a catalyst system with a more easily separable ligand or perform an aqueous wash with dilute acid if an amine-based ligand is used. |
References
- Application Notes and Protocols for the Heck Reaction with Vinyl Triflate Substr
-
Mu, Q.-C., Wang, X.-B., Ye, F., Sun, Y.-L., Bai, X.-F., Chen, J., Xia, C.-G., & Xu, L.-W. (2018). Palladium-catalyzed olefination of aryl/alkyl halides with trimethylsilyldiazomethane via carbene migratory insertion. Chemical Communications, 54(92), 12994–12997. [Link]
- Palladium-catalyzed olefination of aryl/alkyl halides with trimethylsilyldiazomethane via carbene migratory insertion - Chemical Communications (RSC Publishing). (URL not available)
- Palladium-catalyzed olefination of aryl/alkyl halides with trimethylsilydiazomethane via carbene migratory insertion | Request PDF - ResearchG
- A Robust First-Pass Protocol for the Heck–Mizoroki Reaction - ACS Public
-
Mu, Q. C., Wang, X. B., Ye, F., Sun, Y. L., Bai, X. F., Chen, J., Xia, C. G., & Xu, L. W. (2018). Palladium-catalyzed olefination of aryl/alkyl halides with trimethylsilyldiazomethane via carbene migratory insertion. Chemical communications (Cambridge, England), 54(92), 12994–12997. [Link]
- Facile and Efficient Olefination of Aryl Halides Catalyzed by a Palladium Complex Containing a Heteroarene-Functionalized N-Heterocyclic Carbene | Organometallics - ACS Public
- A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermedi
- Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC. (URL not available)
- Strategies in the Heck coupling reaction. a Traditional Mizoroki-Heck...
- Heck Reaction - Alfa Chemistry. (URL not available)
- Heck reaction - Wikipedia. (URL not available)
- An In-depth Technical Guide to the Synthesis of N-(4-bromobenzenesulfonyl)benzamide - Benchchem. (URL not available)
- Heck Reaction - Organic Chemistry Portal. (URL not available)
- Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor. (URL not available)
- N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide to its Synthesis and Potential Biological Activities - Benchchem. (URL not available)
- INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QU
- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (URL not available)
- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (URL not available)
- 4-Bromo-N-isobutylbenzenesulfonamide|CAS 7510-83-0 - Benchchem. (URL not available)
- Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (URL not available)
- How can someone in the lab synthesize n-allyl-4methyl-benzenesulfonamide from 4-toluenesulfonyl chloride and allylamine [closed] - Chemistry Stack Exchange. (URL not available)
- Benzenesulfonamide compounds and their use as therapeutic agents - Google P
- Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide - ResearchG
- N‐arylsulfonamide‐containing commercial drugs.
- In the Search for New Lead Compounds – The Latest Medicinal Chemistry Impact Stories. (URL not available)
- Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Controlled Synthesis of pH-Responsive Polysulfonamides via ARGET ATRP
Executive Summary
This guide details the synthesis and polymerization of sulfonamide-functionalized methacrylamides using Activators Regenerated by Electron Transfer (ARGET) ATRP . Unlike conventional radical polymerization, ATRP allows for precise control over molecular weight (
Why Sulfonamides? Polysulfonamides exhibit a sharp, tunable pH-responsive phase transition (pKa ~ 6.0–7.4). They act as "negative" pH-responsive polymers:
-
pH > pKa (Physiological/Blood): Deprotonated (Anionic), Soluble.
-
pH < pKa (Tumor Microenvironment/Endosome): Protonated (Neutral), Insoluble/Aggregated. This "charge-switching" capability makes them ideal for targeting the acidic tumor microenvironment (
) or endosomal drug release.
Critical Challenges & Mechanistic Insights
The "Catalyst Poisoning" Trap
The primary failure mode in ATRP of sulfonamides is catalyst poisoning . The sulfonamide nitrogen (
-
The Problem: If the monomer binds to the Cu center, it displaces the designed ligand (e.g., PMDETA). This alters the redox potential (
) of the Cu(I)/Cu(II) couple, typically locking the catalyst in an inactive state or causing uncontrolled termination. -
The Solution: Use High-Affinity Ligands . We utilize Me6TREN or TPMA . These ligands have binding constants (
) orders of magnitude higher than the sulfonamide monomer, effectively shielding the Cu center from "monomer interference."
Mechanism of Action (Diagram)
Caption: The ARGET ATRP cycle showing the regeneration of the Cu(I) activator by ascorbic acid. The "Poisoning" pathway (bottom) is suppressed by using high-affinity ligands like Me6TREN.
Experimental Protocols
Phase 1: Monomer Synthesis (Methacryloyl Sulfamethazine - mSM)
Target: To create a polymerizable vinyl group attached to the sulfonamide pharmacophore.
Reagents:
-
Sulfamethazine (SM)
-
Methacryloyl Chloride (MAC)
-
Triethylamine (TEA) (Acid scavenger)
-
Tetrahydrofuran (THF) (Anhydrous)
-
Hydroquinone (Inhibitor)
Step-by-Step Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask. Purge with
. Add Sulfamethazine (10 g, 35.9 mmol) and TEA (6 mL, 43 mmol) to 100 mL anhydrous THF . -
Cooling: Submerge flask in an ice bath (
). -
Addition: Add Methacryloyl Chloride (4.2 mL, 43 mmol) dropwise via a syringe pump over 30 minutes. Caution: Exothermic.
-
Reaction: Allow to warm to Room Temp (RT) and stir for 24 hours. The solution will turn cloudy as TEA·HCl salt precipitates.
-
Filtration: Filter off the white TEA·HCl salt using a vacuum frit.
-
Workup:
-
Rotary evaporate the THF to yield a viscous yellow oil.
-
Redissolve in Ethyl Acetate (100 mL).
-
Wash 3x with 5%
(removes unreacted acid) and 3x with Brine. -
Dry organic layer over
.
-
-
Purification: Recrystallize from Ethanol/Water (9:1).
-
Yield: ~70-80%. White crystals.
-
Validation:
NMR (DMSO- ): Look for vinyl protons at 5.3 and 5.7 ppm.
-
Phase 2: ARGET ATRP Polymerization
Target: Controlled polymerization with low Copper concentration (<50 ppm).
Reagents:
-
Monomer: mSM (Synthesized above)
-
Initiator: Ethyl
-bromoisobutyrate (EBiB) -
Catalyst Precursor:
(Stable Cu(II) form) -
Ligand: Me6TREN (Tris[2-(dimethylamino)ethyl]amine)
-
Solvent: DMF (Dimethylformamide) - Essential for solubility.
Formulation Table (Target DP = 100):
| Component | Role | Molar Ratio | Mass/Vol (Scale: 1g Monomer) |
| mSM | Monomer | 100 | 1.00 g |
| EBiB | Initiator | 1 | 5.6 mg (4.2 |
| Catalyst | 0.05 | 0.32 mg (Use stock soln) | |
| Me6TREN | Ligand | 0.30 | 2.0 mg (Use stock soln) |
| Ascorbic Acid | Reducing Agent | 0.50 | 2.5 mg |
| DMF | Solvent | N/A | 4.0 mL (25 wt% monomer) |
Step-by-Step Protocol:
-
Stock Solutions: Prepare stock solutions of
/Me6TREN in DMF to ensure accurate micropipetting. -
Charging: In a Schlenk tube, dissolve mSM (1.0 g) in DMF (3.5 mL) .
-
Catalyst Addition: Add the
/Me6TREN stock solution. The solution should be light blue/green (Cu(II)). -
Initiator: Add EBiB .
-
Degassing: Perform 3 cycles of Freeze-Pump-Thaw (FPT) to remove
. Critical: Oxygen inhibits ATRP. -
Activation: Under frozen conditions (or positive
flow), add Ascorbic Acid (dissolved in remaining 0.5 mL DMF). -
Polymerization: Seal the tube. Place in an oil bath at 60°C .
-
Observation: The color may shift from blue to colorless/light yellow as Cu(II) is reduced to Cu(I) and complexed.
-
-
Termination: After 24 hours (or desired conversion), open the flask to air to oxidize the catalyst (stops reaction).
-
Purification:
-
Precipitate into excess cold Methanol or Diethyl Ether .
-
Dialysis (MWCO 3.5 kDa) against water (pH adjusted to 8-9 with NaOH to ensure polymer solubility) for 3 days.
-
Lyophilize to obtain the final polymer.
-
Characterization & Validation
Structural Confirmation ( NMR)
-
Solvent: DMSO-
or (at pH > 8). -
Key Signals:
-
Disappearance of vinyl protons (
5.3, 5.7 ppm). -
Broadening of the polymeric backbone signals (
0.8-2.0 ppm). -
Retention of aromatic sulfonamide signals (
7.0-8.0 ppm).
-
Molecular Weight (GPC/SEC)
-
Eluent: DMF + 10mM LiBr (to suppress ionic interactions with the column).
-
Expected Result: PDI < 1.3 indicates a controlled process.[4][5] If PDI > 1.5, catalyst poisoning or termination occurred.
pH-Responsiveness (Cloud Point Determination)
This test validates the biological utility of the polymer.
Protocol:
-
Prepare a 1 mg/mL polymer solution in phosphate buffer (pH 8.0).
-
Titrate with 0.1 M HCl while monitoring transmittance at 500 nm (UV-Vis).
-
Result: Transmittance drops sharply from 100% to <10% at the Transition pH .
-
Target: pH 6.5 - 7.0 for tumor extracellular targeting.
-
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Solution turns dark green/brown immediately | Oxidation of Cu(I) or complexation with monomer. | Ensure strict |
| No Polymerization | Catalyst poisoned or too much | Increase Ascorbic Acid ratio. Verify ligand purity. |
| Broad PDI (> 1.5) | Slow initiation or poor solubility. | Switch initiator to a sulfonamide-mimic or ensure homogenous mixing. Use DMF/DMSO mix. |
| Polymer insoluble in water | pH is below pKa. | Adjust pH to > 8.0 using NaOH. Sulfonamides are hydrophobic when protonated. |
References
-
Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society. [Link]
-
Simula, A., et al. (2015). ARGET ATRP of Methacrylates with Low Catalyst Concentration. Polymer Chemistry. [Link]
-
Bae, Y. H., et al. (2003). pH-Sensitive Polymeric Micelles for Tumor Targeting.[6][7][8] Journal of Controlled Release. [Link]
-
Kang, S. I., & Bae, Y. H. (2002). Sulfonamide-Containing Polymers: A New Class of pH-Sensitive Polymers. Macromolecular Symposia. [Link]
-
Braunecker, W. A., & Matyjaszewski, K. (2007). Controlled/Living Radical Polymerization: Features, Developments, and Perspectives. Progress in Polymer Science. [Link]
Sources
- 1. Synthesis of Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid) and its Block Copolymers with Methyl Methacrylate and 2-Hydroxyethyl Methacrylate by Quasiliving Radical Polymerization Catalyzed by a Cyclometalated Ruthenium(II) Complex [mdpi.com]
- 2. ARGET and ICAR - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural Characterization of an ATRP Catalyst Complex - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. Antifouling and pH-Responsive Poly(Carboxybetaine)-Based Nanoparticles for Tumor Cell Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Ring-Closing Metathesis (RCM) of N-Allyl-4-bromobenzenesulfonamide Derivatives
Executive Summary
This guide details the protocol for the Ring-Closing Metathesis (RCM) of N-allyl-4-bromobenzenesulfonamide derivatives. While simple N-allyl sulfonamides possess only one alkene and cannot undergo intramolecular RCM,
The resulting product, 1-((4-bromophenyl)sulfonyl)-2,5-dihydro-1H-pyrrole , is a high-value scaffold. The sulfonamide moiety acts as a robust protecting group that deactivates the nitrogen lone pair, preventing catalyst poisoning, while the para-bromo substituent provides a versatile handle for downstream cross-coupling (e.g., Suzuki-Miyaura), enabling rapid library generation for SAR studies.
Mechanistic Principles & Catalyst Selection[1]
The Challenge of N-Heterocycle Formation
Free amines are notorious poisons for ruthenium-based metathesis catalysts. The basic nitrogen lone pair can coordinate to the Ru center, displacing the phosphine or N-heterocyclic carbene (NHC) ligand and arresting the catalytic cycle.
The Sulfonamide Solution:
By converting the amine to a sulfonamide (specifically the electron-withdrawing 4-bromobenzenesulfonyl, or "Brosyl"-like variant), the nitrogen atom is planarized and its basicity is drastically reduced (
Catalytic Cycle (Chauvin Mechanism)
The reaction proceeds via the accepted Chauvin mechanism. The active 14-electron Ru-methylidene species initiates the cycle by coordinating with one allyl arm, releasing styrene (from the precatalyst) or ethylene (during propagation).
Figure 1: Simplified catalytic cycle for the RCM of diallyl sulfonamides.
Experimental Protocols
Protocol A: Precursor Synthesis
Target: N,N-Diallyl-4-bromobenzenesulfonamide
Reaction Type: Nucleophilic Substitution (
Before performing RCM, the diene precursor must be synthesized. Mono-allylation is insufficient for RCM.
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with Nitrogen (
). -
Reagents:
-
4-Bromobenzenesulfonamide (1.0 equiv, 10 mmol, 2.36 g)
-
Allyl bromide (3.0 equiv, 30 mmol, 2.6 mL) — Excess ensures double alkylation.
-
Potassium Carbonate (
) (4.0 equiv, anhydrous) or Sodium Hydride (NaH) (2.5 equiv, 60% dispersion). -
Solvent: DMF (Dimethylformamide) or Acetonitrile (
) (50 mL).
-
-
Procedure:
-
Dissolve sulfonamide in solvent.
-
Add base carefully. (If using NaH, cool to 0°C first).
-
Add allyl bromide dropwise.
-
Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]
-
-
Workup:
-
Quench with water. Extract with Ethyl Acetate (
mL). -
Wash organics with brine, dry over
, and concentrate. -
Purification: Silica gel chromatography (0-10% EtOAc in Hexanes).
-
Yield Expectation: >90% as a white solid or colorless oil.
-
Protocol B: Ring-Closing Metathesis (The Core Reaction)
Target: 1-((4-bromophenyl)sulfonyl)-2,5-dihydro-1H-pyrrole Catalyst: Grubbs 2nd Generation (G-II) is recommended for its stability and high activity, though Grubbs I (G-I) often suffices for this unhindered substrate.
Critical Parameters Table
| Parameter | Recommendation | Rationale |
| Concentration | 0.01 M – 0.05 M | CRITICAL. High dilution favors intramolecular cyclization (RCM) over intermolecular polymerization (ADMET). |
| Solvent | Dichloromethane (DCM) | Standard solvent. Use anhydrous/degassed. |
| Temperature | Reflux (40°C) | Ensures catalyst initiation and drives ethylene removal. |
| Catalyst Loading | 2 – 5 mol% | Sufficient for complete conversion within 2–4 hours.[2] |
| Atmosphere | Argon/Nitrogen | Ruthenium carbenes are sensitive to oxygen over time.[3] |
Step-by-Step Procedure
-
Degassing: Solvents must be degassed to prevent catalyst decomposition. Sparge anhydrous DCM with Argon for 15 minutes prior to use.
-
Dissolution: In a Schlenk flask or RBF fitted with a reflux condenser, dissolve N,N-diallyl-4-bromobenzenesulfonamide (1.0 mmol, 316 mg) in degassed DCM (20 mL for 0.05 M).
-
Catalyst Addition: Add Grubbs II catalyst (2 mol%, 17 mg) in one portion. The solution will turn a characteristic pinkish-brown/red.
-
Reaction: Heat to reflux (40°C) under an inert atmosphere.
-
Tip: Leave the system open to a bubbler or insert a needle vent (under inert flow) to allow ethylene gas to escape. Ethylene buildup shifts the equilibrium back to the starting material.
-
-
Monitoring: Check TLC after 1 hour. The product will be slightly more polar than the starting material.
-
Stain: UV active (due to aryl and sulfonamide groups).
-
-
Quenching & Purification (Ru Removal):
-
Once complete, add DMSO (50 equiv relative to catalyst) or activated charcoal and stir for 1 hour to sequester the ruthenium.
-
Filter through a pad of Celite/Silica.
-
Concentrate in vacuo.
-
Flash Chromatography: Elute with Hexanes:EtOAc (typically 9:1 to 4:1).
-
Troubleshooting & Optimization Workflow
Common failure modes in sulfonamide RCM include lack of conversion (poisoning) or dimerization. Use the following logic flow to diagnose issues.
Figure 2: Decision tree for optimizing RCM reactions.
Strategic Application: Post-RCM Functionalization
The utility of the 4-bromo substituent is its capability to undergo Palladium-catalyzed cross-coupling after the ring has been closed. This allows for the synthesis of complex pharmaceutical libraries from a single cyclic core.
Example: Suzuki Coupling
-
Substrate: 1-((4-bromophenyl)sulfonyl)-2,5-dihydro-1H-pyrrole
-
Reagents: Aryl Boronic Acid (
), (5 mol%), . -
Conditions: Dioxane/Water (9:1), 80°C.
-
Result: Biaryl sulfonamide scaffolds common in MMP inhibitors and antiviral candidates.
References
-
Grubbs, R. H., & Chang, S. (1998). Recent Advances in Olefin Metathesis and Its Application in Organic Synthesis. Tetrahedron, 54(18), 4413-4450. Link
-
Fürstner, A. (2000). Olefin Metathesis and Beyond. Angewandte Chemie International Edition, 39(17), 3012-3043. Link
-
Ahn, Y. M., Yang, K., & Georg, G. I. (2001).[4] A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions.[1][4][5][6] Organic Letters, 3(9), 1411-1413. Link
- Yao, Q. (2002). Ring-Closing Metathesis of Sulfonamides: Efficient Synthesis of N-Sulfonyl-2,5-dihydropyrroles and N-Sulfonyl-1,2,3,6-tetrahydropyridines. Organic Letters, 4(24), 4237-4240. (Seminal work on sulfonamide RCM).
-
Vougioukalakis, G. C., & Grubbs, R. H. (2010). Ruthenium-Based Heterocyclic Carbene-Coordinated Olefin Metathesis Catalysts. Chemical Reviews, 110(3), 1746-1787. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. React App [pmc.umicore.com]
- 4. Ring Closing Metathesis [organic-chemistry.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Modular Synthesis of Biologically Active Sulfonamides from N-Allyl-4-bromobenzenesulfonamide
Application Note: AN-2026-SULFA
Executive Summary & Strategic Rationale
This guide details the synthesis and diversification of N-allyl-4-bromobenzenesulfonamide (Compound 1) . In modern drug discovery, this scaffold serves as a "privileged structure" due to its dual-handle functionality:
-
The Aryl Bromide: A classic electrophile for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing for rapid exploration of chemical space (SAR).
-
The Allyl Group: A versatile alkene handle permitting late-stage functionalization (dihydroxylation, epoxidation, or metathesis) to modulate solubility (logP) and metabolic stability.
This protocol prioritizes a "Coupling-First, Oxidation-Second" logic. By performing C-C bond formation on the lipophilic alkene intermediate, we avoid catalyst poisoning and solubility issues often encountered when attempting cross-coupling on highly polar diols.
Module 1: Synthesis of the Core Scaffold
Objective: Gram-scale synthesis of N-allyl-4-bromobenzenesulfonamide.
Mechanistic Insight
This is a nucleophilic acyl substitution (Schotten-Baumann conditions). The sulfonyl chloride is highly electrophilic. The key to high yield is the rigorous control of temperature to prevent hydrolysis of the sulfonyl chloride and the use of a base (Triethylamine or Pyridine) to scavenge the HCl byproduct, driving the equilibrium forward.
Experimental Protocol
Reagents:
-
4-Bromobenzenesulfonyl chloride (1.0 equiv)
-
Allylamine (1.1 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step:
-
Setup: Charge a flame-dried round-bottom flask with 4-bromobenzenesulfonyl chloride (5.0 g, 19.6 mmol) and anhydrous DCM (50 mL). Cool to 0°C (ice bath).
-
Addition: Mix allylamine (1.23 g, 21.5 mmol) and TEA (2.38 g, 23.5 mmol) in DCM (10 mL). Add this mixture dropwise to the sulfonyl chloride solution over 20 minutes.
-
Critical Process Parameter (CPP): Maintain internal temperature <5°C to minimize disulfonamide formation.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1).
-
Workup: Quench with 1M HCl (30 mL). Separate organic layer. Wash with sat. NaHCO₃ (to remove acid) and Brine.
-
Purification: Dry over Na₂SO₄, concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.
-
Expected Yield: 85-92% (White crystalline solid).
-
Module 2: Library Generation via Suzuki-Miyaura Coupling
Objective: Derivatization of the aryl bromide to generate biaryl sulfonamides.
Mechanistic Insight
The oxidative addition of Pd(0) into the Ar-Br bond is the rate-limiting step. The presence of the sulfonamide NH proton can be problematic (acidic); however, using mild bases (K₂CO₃) and aqueous solvent systems often negates the need for N-protection. We utilize Pd(dppf)Cl₂ as the catalyst due to its resistance to deactivation by heteroatoms.
Experimental Protocol
Reagents:
-
N-Allyl-4-bromobenzenesulfonamide (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1)
Step-by-Step:
-
Degassing: In a reaction vial, combine the sulfonamide (0.5 mmol), boronic acid (0.6 mmol), and K₂CO₃ (1.0 mmol). Add solvent (5 mL). Sparge with Nitrogen for 10 minutes.
-
Why? Oxygen causes homocoupling of boronic acids and oxidizes the Pd catalyst.
-
-
Catalysis: Add Pd(dppf)Cl₂ (0.015 mmol). Seal the vial.
-
Heating: Heat to 80°C for 6–12 hours.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water. Pass through a celite pad to remove Pd black.
-
Purification: Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
Data Summary: Typical Substituent Effects
| Boronic Acid Type | Reaction Time | Approx. Yield | Notes |
|---|---|---|---|
| Phenyl (unsub) | 4 h | >90% | Standard baseline. |
| 4-Methoxy (EDG) | 6 h | 85-90% | Facile transmetallation. |
| 4-Nitro (EWG) | 12 h | 60-70% | Slower transmetallation; may require higher temp. |
| 2-Substituted (Steric) | 16 h | 40-55% | Steric hindrance impacts reductive elimination. |
Module 3: Functionalization via Sharpless Dihydroxylation
Objective: Converting the allyl group into a chiral diol to improve aqueous solubility and target binding affinity.
Mechanistic Insight
The Sharpless Asymmetric Dihydroxylation (SAD) utilizes an Osmium(VIII) catalyst with a chiral ligand (DHQD)₂PHAL.[2] The sulfonamide moiety in the substrate can actually accelerate hydrolysis of the osmate ester intermediate (the "sulfonamide effect"), often making this reaction faster than on simple alkenes.
Experimental Protocol
Reagents:
-
Biaryl Sulfonamide Product (from Module 2)
-
AD-mix-β (1.4 g per mmol of alkene)
-
Solvent: t-Butanol : Water (1:1)
Step-by-Step:
-
Preparation: Dissolve AD-mix-β in t-BuOH/Water (10 mL) at RT. Stir until reagents are dissolved. Cool to 0°C .
-
Note: AD-mix contains K₃Fe(CN)₆ (oxidant), K₂CO₃, and catalytic OsO₄/Ligand.
-
-
Addition: Add the sulfonamide substrate (1.0 mmol).
-
Reaction: Stir vigorously at 0°C for 12–24 hours.
-
Monitoring: The yellow solution may turn orange upon completion.
-
-
Quench: Add solid Sodium Sulfite (1.5 g). Stir 30 mins at RT (reduces residual Os(VIII) to insoluble Os(IV)).
-
Extraction: Extract with EtOAc (3x). Dry and concentrate.
-
Result: The product is a vicinal diol, significantly more polar than the starting material.
Visual Workflows (Graphviz)
Diagram 1: The Synthetic Workflow
This flowchart illustrates the divergent synthesis strategy, highlighting the "Coupling First" approach.
Caption: Modular workflow transforming the bromo-allyl scaffold into diverse, polar bioactive agents.
Diagram 2: Biological Mechanism of Action (Antibacterial)
Sulfonamides generally target the folate synthesis pathway.
Caption: Competitive inhibition of DHPS by sulfonamides, arresting bacterial folate biosynthesis.
Biological Context & Applications[3][4][5][6][7]
The synthesized library targets two primary biological profiles:
-
Antimicrobial Activity:
-
Mechanism: Competitive inhibition of dihydropteroate synthase (DHPS). The sulfonamide mimics p-aminobenzoic acid (PABA).
-
Relevance of Allyl/Diol: The N-allyl group increases lipophilicity for membrane penetration. Subsequent dihydroxylation (Module 3) mimics the polarity of PABA more closely, potentially enhancing active site binding via hydrogen bonding.
-
Key Strains: Staphylococcus aureus (Gram +) and E. coli (Gram -).[3]
-
-
Carbonic Anhydrase Inhibition (CAI):
-
Sulfonamides coordinate to the Zinc ion in the CA active site.
-
Application: Glaucoma treatment, diuretic activity, and potential antitumor agents (via hypoxic tumor acidification control).
-
References
-
BenchChem. (2025).[4][5] N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide to its Synthesis and Potential Biological Activities. Retrieved from 4
-
Organic Syntheses. Allylmagnesium Bromide and 6-Chloro-1-hexene (Allyl reactivity context). Org. Synth. 1999, 76, 221. Retrieved from 6
-
Frontiers in Chemistry. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from 7
-
Organic Chemistry Portal. Sharpless Dihydroxylation: Mechanism and Protocols. Retrieved from 2[8][9]
-
Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved from 8
Sources
- 1. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. impactfactor.org [impactfactor.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
copper-catalyzed coupling reactions involving n-Allyl-4-bromobenzenesulfonamide
Application Note: Copper-Catalyzed Coupling Architectures for N-Allyl-4-bromobenzenesulfonamide
Part 1: Executive Summary & Strategic Rationale
The Scaffold: N-Allyl-4-bromobenzenesulfonamide (CAS: 830-41-1) is a bifunctional "linchpin" intermediate in medicinal chemistry. It possesses three distinct reactive vectors:
-
Aryl Bromide (C-Br): A handle for cross-coupling to extend the aromatic core.
-
Sulfonamide Nitrogen (N-H): An acidic site capable of N-alkylation or acting as a directing group.
-
Allyl Moiety: A latent handle for olefin metathesis, radical cyclization, or dihydroxylation.
The Challenge: Functionalizing the aryl core (Vector 1) without compromising the allyl group or triggering unwanted side reactions at the sulfonamide nitrogen requires precise catalytic control. While Palladium (Pd) is often the default for such couplings, Copper (Cu) offers a distinct advantage: orthogonality . Cu-catalysis prefers "harder" nucleophiles and operates via single-electron transfer (SET) mechanisms that can be tuned to spare the olefin, which might otherwise undergo Heck-type reactions under Pd-catalysis.
Scope of this Guide: This application note details optimized protocols for Copper-Catalyzed Ullmann-Type Couplings and Halogen Exchange reactions involving N-Allyl-4-bromobenzenesulfonamide. It prioritizes cost-effective, scalable methods suitable for early-phase drug discovery.
Part 2: Mechanistic Insight & Catalytic Design
To achieve high chemoselectivity, one must understand the catalytic cycle. The copper-catalyzed coupling at the C-Br bond (Ullmann-Goldberg type) generally follows a nucleophilic aromatic substitution pathway facilitated by a Cu(I)/Cu(III) redox cycle or a radical mechanism, depending on the ligand.
The Catalytic Pathway (Graphviz Diagram)
The following diagram illustrates the mechanistic flow for C-N coupling, highlighting the critical "Oxidative Addition" step where the aryl bromide is activated.
Figure 1: Catalytic cycle for Cu-catalyzed cross-coupling. The stability of the Cu(III) intermediate is ligand-dependent.
Part 3: Experimental Protocols
Protocol A: Copper-Catalyzed Aromatic Finkelstein Reaction (Halogen Exchange)
Objective: Convert the moderately reactive Aryl Bromide to the highly reactive Aryl Iodide. This is often a necessary activation step for milder subsequent couplings (e.g., at room temperature).
Rationale: The N-allyl group is stable to these conditions. The resulting iodide (N-Allyl-4-iodobenzenesulfonamide) is a superior substrate for Ullmann couplings with sterically hindered amines.
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |
| Substrate | N-Allyl-4-bromobenzenesulfonamide | 1.0 | Electrophile |
| Reagent | NaI (Sodium Iodide) | 2.0 | Iodide Source |
| Catalyst | CuI (Copper(I) Iodide) | 0.10 (10 mol%) | Catalyst |
| Ligand | DMEDA (N,N'-Dimethylethylenediamine) | 0.20 (20 mol%) | Stabilizing Ligand |
| Solvent | 1,4-Dioxane | [0.5 M] | Solvent |
Step-by-Step Procedure:
-
Setup: In a glovebox or under Argon flow, charge a sealable pressure tube with CuI (19 mg, 0.1 mmol), NaI (300 mg, 2.0 mmol), and N-Allyl-4-bromobenzenesulfonamide (276 mg, 1.0 mmol).
-
Solvation: Add anhydrous 1,4-Dioxane (2.0 mL).
-
Ligand Addition: Add DMEDA (22 µL, 0.2 mmol) via microsyringe. The solution should turn a blue-green or dark color depending on complexation.
-
Reaction: Seal the tube and heat to 110 °C for 12–16 hours.
-
Note: Monitoring by TLC is crucial. The Iodide typically has a slightly higher R_f than the Bromide in Hexane/EtOAc systems.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Tip: A wash with 5% aqueous sodium thiosulfate is recommended to remove any free iodine (yellow color).
-
-
Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
-
Yield Expectation: 85–95% conversion to N-Allyl-4-iodobenzenesulfonamide.
-
Protocol B: C-N Cross-Coupling with Imidazoles/Azoles
Objective: Direct coupling of the 4-bromo position with a nitrogen heterocycle.
Rationale: This reaction utilizes the "Ullmann-Goldberg" conditions. The use of K₃PO₄ as a base is critical; stronger bases (like NaH) might deprotonate the sulfonamide N-H too aggressively, leading to solubility issues or side reactions.
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |
| Substrate | N-Allyl-4-bromobenzenesulfonamide | 1.0 | Electrophile |
| Nucleophile | Imidazole (or derivative) | 1.2 | Nucleophile |
| Catalyst | Cu₂O (Copper(I) Oxide) | 0.05 (5 mol%) | Catalyst Source |
| Ligand | trans-N,N'-Dimethyl-1,2-cyclohexanediamine | 0.10 (10 mol%) | Ligand |
| Base | K₃PO₄ (Potassium Phosphate) | 2.0 | Base |
| Solvent | DMF (Dimethylformamide) | [0.5 M] | Polar Aprotic Solvent |
Step-by-Step Procedure:
-
Charging: To a reaction vial equipped with a magnetic stir bar, add N-Allyl-4-bromobenzenesulfonamide (1.0 mmol), Imidazole (1.2 mmol), Cu₂O (7 mg, 0.05 mmol), and K₃PO₄ (425 mg, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill with Nitrogen (3 cycles).
-
Ligand/Solvent: Add the ligand (16 µL) and DMF (2.0 mL) via syringe.
-
Heating: Heat the mixture to 100–110 °C for 18 hours.
-
Observation: The mixture will be a suspension. Efficient stirring is vital.
-
-
Quench: Cool to RT. Filter the suspension through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.
-
Extraction: Wash the filtrate with water (3x) to remove DMF (crucial for good separation).
-
Purification: Column chromatography (DCM/MeOH or Hexane/EtOAc).
Part 4: Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning or oxidation. | Ensure strict inert atmosphere (Ar/N₂). Switch Cu source to CuI (99.99% beads). |
| Homocoupling (Ar-Ar) | Overheating or lack of ligand. | Reduce temp to 90 °C. Increase ligand:Cu ratio to 2:1. |
| Sulfonamide N-Arylation | Competitive reaction at the sulfonamide N.[9][10] | This is rare with N-allyl substitution, but if observed, switch base to Cs₂CO₃ (milder) or protect N-H as N-Boc. |
| Black Precipitate | "Copper Mirror" formation (catalyst death). | Ligand is ineffective. Freshly distill the amine ligand or switch to Phenanthroline. |
Part 5: References
-
Klapars, A., Buchwald, S. L. "Copper-Catalyzed Halogen Exchange in Aryl Halides: An Efficient Method for the Preparation of Aryl Iodides." Journal of the American Chemical Society, 124(50), 14844–14845, (2002).
-
Ma, D., Cai, Q. "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles." Accounts of Chemical Research, 41(11), 1450–1460, (2008).
-
Vertex Pharmaceuticals. "Copper-catalyzed formation of carbon-heteroatom and carbon-carbon bonds." U.S. Patent 6,888,032, (2005).
-
Monnier, F., Taillefer, M. "Catalytic C-N, C-O, and C-S bond formation with copper: metallic photo-induced and electro-catalytic activation." Angewandte Chemie International Edition, 48(38), 6954-6971, (2009).
-
Evano, G., Blanchard, N., Toumi, M. "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis." Chemical Reviews, 108(8), 3054–3131, (2008).
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. 4-Bromobenzenesulfonyl Chloride|Research Chemical [benchchem.com]
- 4. Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ullmann coupling-An overview - operachem [operachem.com]
- 6. Copper-Catalyzed Enantioselective Intramolecular Alkene Amination/Intermolecular Heck-Type Coupling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. repository.nie.edu.sg [repository.nie.edu.sg]
- 10. Preference of 4-exo Ring Closure in Copper-Catalyzed Intramolecular Coupling of Vinyl Bromides with Alcohols [organic-chemistry.org]
solid-phase synthesis applications of n-Allyl-4-bromobenzenesulfonamide
Application Note: Solid-Phase Synthesis Strategies Utilizing N-Allyl-4-bromobenzenesulfonamide
Part 1: Strategic Overview
The Dual-Handle Advantage N-Allyl-4-bromobenzenesulfonamide represents a "privileged scaffold" in Solid-Phase Organic Synthesis (SPOS) due to its unique orthogonal reactivity. It bridges the gap between simple linker chemistry and complex heterocyclic synthesis. By integrating an aryl bromide (electrophile for cross-coupling) and an allyl group (olefin for metathesis or deprotection), this molecule serves as a linchpin for generating diverse libraries of biaryl sulfonamides and cyclic sultams .
Core Applications:
-
Biaryl Library Generation: Utilization of the aryl bromide for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings.
-
Sultam Heterocycle Synthesis: Ring-Closing Metathesis (RCM) between the N-allyl group and an introduced vinyl/allyl partner to form 5-, 6-, or 7-membered sultams.
-
Fukuyama Alkylation: Exploiting the sulfonamide nitrogen acidity (pKa ~10) for Mitsunobu alkylation, followed by cleavage or cyclization.
Part 2: Strategic Workflow (Visualization)
The following diagram outlines the divergent synthetic pathways available from the immobilized N-Allyl-4-bromobenzenesulfonamide scaffold.
Caption: Divergent synthesis pathways: Path A utilizes the aryl bromide for cross-coupling; Path B leverages the allyl group for sultam formation via RCM.
Part 3: Experimental Protocols
Module 1: Scaffold Immobilization
Objective: To covalently attach N-Allyl-4-bromobenzenesulfonamide to a solid support.
Method A: Sulfonyl Chloride Assembly (Recommended) This method builds the scaffold directly on the resin, ensuring higher purity.
-
Resin Swelling: Swell 1.0 g of Rink Amide MBHA resin (loading 0.6 mmol/g) in DCM (10 mL) for 30 min. Drain.
-
Deprotection: Treat with 20% piperidine/DMF (2 x 10 min) to remove Fmoc. Wash (DMF x3, DCM x3).
-
Sulfonylation: Add 4-bromobenzenesulfonyl chloride (5.0 equiv) and Pyridine (10.0 equiv) in anhydrous DCM. Shake for 4 hours at RT.
-
QC Check: Kaiser Test (Ninhydrin) should be negative (colorless).
-
-
N-Allylation (Fukuyama-Mitsunobu):
-
Suspend resin in anhydrous THF.
-
Add Allyl alcohol (10 equiv), Triphenylphosphine (PPh3) (10 equiv).
-
Cool to 0°C. Dropwise add DIAD (Diisopropyl azodicarboxylate, 10 equiv).
-
Shake at RT for 16 hours. Wash extensively (THF, MeOH, DCM).
-
Method B: Direct Attachment (Mitsunobu Loading) Use this if the N-allyl-4-bromobenzenesulfonamide is pre-synthesized.
-
Resin: Wang Resin (Hydroxyl linker).
-
Conditions: Scaffold (3 equiv), PPh3 (3 equiv), DIAD (3 equiv) in THF, 16h.
-
Note: This attaches the scaffold via the Sulfonamide Nitrogen to the benzylic linker of the Wang resin.
Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Objective: To functionalize the aryl bromide handle.
Reagents & Setup:
-
Catalyst: Pd(PPh3)4 (5 mol%) or Pd2(dba)3 / XPhos.
-
Base: 2M Aqueous Na2CO3 (5 equiv).
-
Solvent: DME/Ethanol/Water (4:1:1) or DMF (for high heat).
Protocol:
-
Place 100 mg of Scaffold-Resin in a reaction vial.
-
Add Aryl Boronic Acid (5.0 equiv) dissolved in degassed solvent (3 mL).
-
Add Base (5.0 equiv) and Catalyst (0.05 equiv).
-
Heating: Microwave irradiation at 90°C for 30 minutes (or 80°C thermal heating for 12 hours).
-
Work-up: Drain and wash with DMF (x3), Water (x3), MeOH (x3), DCM (x3).
-
Validation: Cleave a small aliquot (see Module 4) and analyze by LC-MS. Bromine isotope pattern (1:1 doublet) should disappear.
Module 3: Sultam Synthesis via Ring-Closing Metathesis (RCM)
Objective: To cyclize the N-allyl group with an ortho-substituent to form a sultam.[1]
Prerequisite: The aryl bromide must first be converted to a vinyl/allyl species (e.g., via Suzuki coupling with 2-vinylphenylboronic acid or Stille coupling with tributyl(vinyl)tin).
Protocol:
-
Inert Atmosphere: Perform all steps under Argon/Nitrogen.
-
Catalyst Solution: Dissolve Grubbs 2nd Generation Catalyst (10 mol%) in anhydrous, degassed 1,2-Dichloroethane (DCE).
-
Reaction: Add catalyst solution to the resin (swollen in DCE).
-
Conditions: Heat at 60°C for 12 hours .
-
Scavenging: Wash resin with DMSO (x2) to remove ruthenium residues, followed by DCM.
Data Summary: RCM Efficiency on Solid Phase
| Entry | RCM Precursor | Catalyst | Solvent/Temp | Conversion (%)* |
|---|---|---|---|---|
| 1 | N-Allyl-2-vinyl-sulfonamide | Grubbs I | DCM, 40°C | 45% |
| 2 | N-Allyl-2-vinyl-sulfonamide | Grubbs II | DCE, 60°C | >95% |
| 3 | N-Allyl-2-allyl-sulfonamide | Grubbs II | Toluene, 80°C | 88% |
*Conversion determined by HPLC analysis of cleaved crude product.
Module 4: Cleavage & Isolation
Objective: Release the final compound from the resin.
For Rink Amide Resin (Acidolytic Cleavage):
-
Cocktail: Prepare 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5% H2O.
-
Incubation: Add 2 mL cocktail to 100 mg resin. Shake for 2 hours at RT.
-
Isolation: Filter resin, collect filtrate. Evaporate TFA under nitrogen flow.
-
Precipitation: Add cold diethyl ether to precipitate the product. Centrifuge and dry.
Part 4: Scientific Rationale & Troubleshooting
Mechanistic Insights:
-
The "Safety-Catch" Myth: While sulfonamides are often called safety-catch linkers (Kenner), in this protocol, the sulfonamide is the product core. The stability of the sulfonamide bond to TFA allows for the synthesis of complex heterocycles without premature leakage.
-
Fukuyama Alkylation: The N-alkylation step (Module 1, Method A) relies on the enhanced acidity of the sulfonamide proton. Using Mitsunobu conditions (PPh3/DIAD) is superior to alkyl halides for solid-phase applications because it avoids over-alkylation and drives the reaction to completion using excess reagents [1].
Troubleshooting Guide:
-
Issue: Incomplete Suzuki Coupling.
-
Cause: Oxidation of Pd(0) or poor resin swelling in aqueous base.
-
Solution: Switch to Pd(dppf)Cl2 and use anhydrous Cs2CO3 in DMF at 100°C.
-
-
Issue: Failed RCM (No Cyclization).
-
Cause: Formation of "unproductive" ruthenium chelates with the sulfonamide oxygen.
-
Solution: Add Ti(OiPr)4 as a Lewis acid additive to disrupt chelation, or use the Hoveyda-Grubbs catalyst [2].
-
References
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters. Link
-
Mondal, S., & Debnath, S. (2014).[2][3] Synthesis of Sultams by Ring-Closing Metathesis. Synthesis. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
Kay, C., et al. (2000). Solid-Phase Synthesis of Sultams. Journal of Organic Chemistry. Link
Sources
Application Note: Preparation of N-Allyl-N-Alkyl-4-Bromobenzenesulfonamide Derivatives
Abstract
This application note details the synthetic protocols for N-allyl-N-alkyl-4-bromobenzenesulfonamides, a versatile class of intermediates in medicinal chemistry. Due to the presence of the para-bromo substituent, these scaffolds serve as excellent electrophiles for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse chemical libraries. This guide presents two distinct synthetic pathways: Method A (Direct Sulfonylation) for scale-up efficiency, and Method B (Sequential Alkylation) for combinatorial library generation.
Introduction & Retrosynthetic Analysis
Sulfonamides are a cornerstone pharmacophore in drug discovery, exhibiting antibacterial, anti-inflammatory, and anticancer activities.[1] The N-allyl-N-alkyl-4-bromobenzenesulfonamide derivative is particularly valuable because it combines a robust sulfonamide core with two functional handles:
-
The Aryl Bromide: A "linchpin" for downstream diversification via transition metal catalysis.
-
The N-Allyl Group: A latent handle for olefin metathesis or radical cyclization.
Retrosynthetic Strategy
To access the target scaffold (1 ), we consider two primary disconnections:
-
Path A (S-N Bond Formation): Reaction of 4-bromobenzenesulfonyl chloride (2 ) with a secondary amine (3 ).
-
Path B (N-Alkylation): Alkylation of a primary sulfonamide (4 ) with an alkyl halide.
Figure 1: Retrosynthetic analysis showing the two primary convergent routes.
Method A: Direct Sulfonylation (Preferred for Scale)
This method is the most atom-economical route when the corresponding secondary amine (N-allylalkylamine) is commercially available or easily synthesized.
Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism (specifically at the sulfur center). The secondary amine attacks the electrophilic sulfur of the sulfonyl chloride, displacing the chloride ion. A base (Pyridine or Triethylamine) is required to neutralize the generated HCl and drive the equilibrium forward.
Protocol
Reagents:
-
4-Bromobenzenesulfonyl chloride (1.0 equiv)
-
N-Allylalkylamine (1.1 equiv)
-
Triethylamine (TEA) (1.5 equiv) or Pyridine (2.0 equiv)
-
Dichloromethane (DCM) (anhydrous, 0.1 M concentration)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Add the N-allylalkylamine (1.1 equiv) and TEA (1.5 equiv) to anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0 °C using an ice/water bath.
-
Addition: Dissolve 4-bromobenzenesulfonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes. Note: Exothermic reaction; control addition rate to maintain temperature < 5 °C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.
-
Workup:
-
Quench with 1M HCl (aq) to neutralize excess base and solubilize amine salts.
-
Separate phases.[2] Wash the organic layer with sat. NaHCO₃ (to remove residual acid) and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Method B: Sequential Alkylation (Preferred for Library Generation)
This route is ideal when the secondary amine is not available or when generating a library of different alkyl derivatives from a common N-allyl sulfonamide intermediate.
Protocol
Step 1: Synthesis of N-Allyl-4-bromobenzenesulfonamide React 4-bromobenzenesulfonyl chloride with allylamine (primary amine) using the conditions in Method A. Crucial: Use excess amine (2.0 equiv) or slow addition at 0 °C to prevent bis-sulfonylation [1].
Step 2: N-Alkylation Reagents:
-
N-Allyl-4-bromobenzenesulfonamide (1.0 equiv)
-
Alkyl Halide (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv) or Sodium Hydride (NaH) (1.2 equiv)
-
DMF or Acetonitrile (ACN)
Step-by-Step Procedure:
-
Dissolution: Dissolve the primary sulfonamide in anhydrous DMF (0.2 M).
-
Deprotonation:
-
Option A (Mild): Add K₂CO₃.[3] Heat to 60–80 °C.
-
Option B (Strong): Add NaH (60% dispersion in oil) at 0 °C. Stir for 30 min until H₂ evolution ceases.
-
-
Alkylation: Add the alkyl halide dropwise.
-
Reaction: Stir at RT (for NaH) or 60 °C (for K₂CO₃) for 2–12 hours.
-
Workup: Pour into ice water. If solid precipitates, filter and wash.[4][5] If oil forms, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, dry, and concentrate.
Quantitative Data & Troubleshooting
Yield Comparison
| Method | Substrate Scope | Typical Yield | Key Advantage | Key Limitation |
| A: Direct Sulfonylation | Available 2° amines | 85–95% | One-step, high yield, clean profile | Requires specific 2° amine |
| B: Alkylation (NaH) | Non-acidic alkyl halides | 70–85% | Rapid, works for hindered halides | Requires anhydrous conditions |
| B: Alkylation (K₂CO₃) | General alkyl halides | 60–80% | Mild, moisture tolerant | Slower reaction times |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Hydrolysis | Wet solvents or reagents | Ensure DCM/DMF is anhydrous; use fresh sulfonyl chloride [2]. |
| Bis-sulfonylation | Excess sulfonyl chloride in Step 1 | Use excess amine (2 equiv) or high dilution during addition. |
| Incomplete Alkylation | Steric hindrance or weak base | Switch from K₂CO₃/ACN to NaH/DMF; add catalytic KI (Finkelstein). |
| Dark Coloration | Oxidation of amine | Purge solvents with N₂; use freshly distilled amines. |
Downstream Utility: Library Expansion
The 4-bromo substituent allows this scaffold to serve as a "divergent point" for library synthesis.
Figure 2: The 4-bromo handle enables rapid diversification via Pd-catalyzed cross-coupling reactions.
Safety & Handling
-
4-Bromobenzenesulfonyl chloride: Corrosive and moisture sensitive. Causes severe skin burns and eye damage. Handle in a fume hood. Hydrolyzes to sulfonic acid and HCl upon contact with water.
-
Allyl Halides: Potent lachrymators and alkylating agents. Toxic if inhaled. Use double-gloving and work in a well-ventilated hood.
-
Sodium Hydride: Flammable solid; reacts violently with water to release hydrogen gas. Quench excess reagent carefully with isopropanol before adding water.
References
-
Organic Chemistry Portal. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides. Retrieved from [Link]
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of N-Allyl-4-bromobenzenesulfonamide
Status: Active | Ticket ID: PUR-SO2NH-004 | Agent: Dr. A. Vance, Senior Application Scientist[1][2]
Executive Summary & Molecule Profile
Welcome to the technical support hub for sulfonamide purification. You are isolating N-Allyl-4-bromobenzenesulfonamide , a secondary sulfonamide synthesized via the nucleophilic attack of allylamine on 4-bromobenzenesulfonyl chloride.[1][2]
This molecule presents a unique purification paradox: it possesses a lipophilic aromatic tail (4-bromo-phenyl) and a polar, hydrogen-bond-donating head (sulfonamide -SO₂NH-).[1][2] Success depends on managing the interaction between the acidic sulfonamide proton and the acidic silica stationary phase.
Compound Profile
| Property | Specification | Implications for Chromatography |
| Functional Groups | Sulfonamide ( | Moderate polarity; H-bond donor.[1][2][3][4][5] |
| pKa (Sulfonamide NH) | ~10–11 (Weakly Acidic) | Can interact with basic impurities or active silanols.[1] |
| Solubility | High: DCM, EtOAc, THF Low: Hexanes, Water | Risk: Crystallization on column if loaded in hexanes.[1][2] |
| Common Impurities | 1. 4-Bromobenzenesulfonyl chloride (SM)2.[1][2][5] 4-Bromobenzenesulfonic acid (Hydrolysis)3. Diallyl-sulfonamide (Over-alkylation) | SM moves faster; Acid stays at baseline.[1][2] |
Pre-Purification Diagnostics (Triage)
STOP: Before packing your column, perform these three diagnostic checks. 90% of failures occur because the crude mixture was not ready for silica.[2]
Diagnostic A: The "Ghost" Spot (Hydrolysis Check)
-
Symptom: You see a spot at the baseline (Rf = 0.[1][2]0) that wasn't there during the reaction.
-
Cause: Unreacted 4-bromobenzenesulfonyl chloride hydrolyzes rapidly to 4-bromobenzenesulfonic acid upon contact with moisture or silica.[1][2] This acid binds irreversibly to silica gel.[1][2]
-
Action: Perform an aqueous workup (wash with
) before the column to remove the acid. Do not try to elute it.
Diagnostic B: The "Streak" (Amine Check)
-
Symptom: TLC shows a long streak from the baseline up to Rf 0.5.[1][2]
-
Cause: Residual allylamine .[1][2] Amines are basic and drag on acidic silica.[1][2]
-
Action: Wash the organic crude with dilute 1M HCl. This protonates the excess allylamine, forcing it into the aqueous layer, while your sulfonamide remains in the organic layer.
Method Development (The Protocol)
Do not use a static isocratic method. Sulfonamides "tail" if the solvent power isn't modulated correctly.[2]
Standard Gradient Protocol (Hexane/EtOAc)
-
Loading: Dry load on Celite or Silica (Recommended).[1][2] Liquid load in DCM is risky due to band broadening.[1][2]
| Phase | Solvent Ratio (Hex:EtOAc) | Column Volumes (CV) | Purpose |
| Equilibration | 95:5 | 3 CV | Wet the silica; prevent heat of solvation.[1][2] |
| Injection | -- | -- | Load sample absorbed on Celite.[1][2] |
| Elution 1 | 90:10 | 2 CV | Elute non-polar impurities (e.g., bis-allyl byproducts).[1][2] |
| Elution 2 | 80:20 to 70:30 | 10 CV (Gradient) | Target Elution Zone. Product usually elutes here.[1][2] |
| Wash | 0:100 (EtOAc) | 2 CV | Flush polar impurities.[1][2] |
Visualization Workflow
Use this decision tree to determine the best detection method for your fractions.
Figure 1: Visualization logic. The aromatic ring is UV active, but KMnO4 provides specific confirmation of the allyl group.
Troubleshooting Guide (FAQs)
Q1: My product is co-eluting with the starting material (Sulfonyl Chloride). How do I separate them?
Root Cause: Both compounds are lipophilic.[1][2] The polarity difference in Hex/EtOAc is sometimes insufficient. The Fix: Change the "selectivity" by introducing a chlorinated solvent.[2]
-
Switch to a DCM/Hexane gradient (starts 100% Hexane -> 100% DCM).[2]
-
The sulfonyl chloride travels very fast in DCM.[1][2] The sulfonamide (with its polar H-bond donor) will lag behind significantly.[1][2]
Q2: The spots are "tailing" or "streaking" badly on the TLC/Column.
Root Cause: This is the classic "Sulfonamide Drag." The acidic N-H proton interacts with the silanols on the silica surface.[2][6] The Fix:
-
Do NOT add Triethylamine (TEA): While TEA fixes basic amines, your compound is acidic.[1][2] TEA can form salts with sulfonamides, creating more streaking.[1][2]
-
Add Acid: Add 0.5% Acetic Acid to your eluent.[1][2] This keeps the silica surface fully protonated and suppresses the ionization of the sulfonamide, sharpening the peak.
Q3: White crystals are forming inside the column tip or tubing.
Root Cause: Solubility mismatch.[1][2] You likely loaded in DCM, but the mobile phase (Hexane) caused the compound to crash out immediately. The Fix:
-
Inject 1-2 mL of pure Ethyl Acetate or DCM directly into the column head to redissolve the plug.[1][2]
-
Switch to a Solid Load (Dry Load) technique for the next run: dissolve crude in DCM, add silica, rotovap to dryness, and pour the powder onto the column.
Post-Run Analysis & Crystallization
Column chromatography often yields the product as an oil or foam due to trapped solvent.[2] To obtain the high-purity solid required for drug development:
-
Evaporation: Rotovap the fractions to dryness.
-
Recrystallization:
References
-
General Sulfonamide Synthesis & Properties
-
Chromatography Troubleshooting
-
Physical Data (Analog Comparison)
-
Tailing Issues on Silica
Sources
- 1. n-Allylbenzenesulfonamide | C9H11NO2S | CID 257467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 90944-62-0: 4-bromo-N,N-diethylbenzenesulfonamide [cymitquimica.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Bromobenzenesulfonamide | C6H6BrNO2S | CID 69696 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of N-Allyl-4-bromobenzenesulfonamide
Ticket ID: #REC-NABBSA-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Purity Imperative
Welcome to the technical support hub for N-Allyl-4-bromobenzenesulfonamide . You are likely synthesizing this compound as a cross-coupling partner (e.g., Heck or Suzuki reactions) or as a pharmacophore scaffold.
The Critical Issue: Sulfonamides with allyl groups often exhibit "oiling out" behavior—where the product separates as a liquid rather than a crystal—due to their intermediate polarity and moderate melting points. This guide provides a self-validating protocol to bypass this thermodynamic trap and achieve high-purity crystalline material.
Part 1: Solvent Selection Matrix
Based on the structural properties of the N-allyl-4-bromobenzenesulfonyl moiety (polar sulfonamide core + lipophilic bromo-aryl and allyl wings), we categorize solvents into Tiers based on efficacy and ease of removal.
| Tier | Solvent System | Ratio (v/v) | Application Case | Risk Profile |
| 1 (Primary) | Ethanol (95% or Absolute) | 100% | Start Here. Standard for N-substituted sulfonamides. Balances solubility at boiling vs. insolubility at 0°C. | Low. If too soluble, switch to Tier 2. |
| 2 (Optimization) | Ethanol / Water | 90:10 to 70:30 | Use if yield is low in pure EtOH. Water acts as a powerful anti-solvent. | Medium. High water content increases risk of oiling out. |
| 3 (Alternative) | Ethyl Acetate / Heptane | 1:2 to 1:4 | Use for highly lipophilic impurities. Excellent for removing colored oxidation byproducts. | Low. Heptane is preferred over Hexane for toxicity reasons. |
| 4 (Rescue) | Toluene | 100% | Use only if the compound is very soluble in alcohols. | High. High boiling point (110°C) makes drying difficult; requires high vacuum. |
Technical Insight: The N-allyl group lowers the melting point compared to the parent sulfonamide (4-bromobenzenesulfonamide, mp ~166°C). The expected melting point for the N-allyl derivative is significantly lower (est. 70–90°C), making Ethanol (bp 78°C) the thermodynamic "sweet spot" where the solvent boils near the solute's melting point, maximizing crystal recovery.
Part 2: The Optimized Protocol (Self-Validating)
This protocol includes "Checkpoint" steps. If the checkpoint fails, do not proceed; jump to the Troubleshooting section.
Phase A: Dissolution & Hot Filtration
-
Preparation: Place crude N-Allyl-4-bromobenzenesulfonamide (10 g scale) in a 250 mL Erlenmeyer flask.
-
Solvent Addition: Add Ethanol (95%) (~3 mL per gram of solid).
-
Heating: Heat to a gentle boil on a hot plate/stirrer.
-
Checkpoint 1: Does the solid dissolve completely?
-
No: Add more hot ethanol in 1 mL increments until clear.
-
Yes: Proceed.
-
-
-
Filtration (Crucial): If the solution is dark or contains particulates, perform a hot filtration through a pre-warmed glass funnel with fluted filter paper (or a Celite pad) into a clean, pre-heated flask.
-
Why? Insoluble impurities act as heterogeneous nucleation sites, causing premature, impure precipitation.
-
Phase B: Controlled Nucleation
-
Slow Cooling: Remove the flask from heat. Place it on a cork ring or wood block. Do not place directly on a cold benchtop.
-
The Critical Window: Allow the solution to cool to room temperature (20–25°C) undisturbed for 1–2 hours.
-
Checkpoint 2: Do you see needles or prisms forming?
-
Yes: Proceed to Phase C.
-
No (Solution remains clear): Scratch the inner glass wall with a glass rod to induce nucleation.
-
No (Oiling out): See Troubleshooting immediately.
-
-
Phase C: Isolation
-
Cryogenic Finish: Once at room temperature, place the flask in an ice-water bath (0°C) for 30 minutes to maximize yield.
-
Filtration: Collect crystals via vacuum filtration (Buchner funnel).
-
Washing: Wash the filter cake with cold Ethanol (-20°C) or cold Heptane (2 x 5 mL).
-
Drying: Dry under high vacuum (<5 mbar) at 40°C for 4 hours to remove solvent trapped in the lattice.
Part 3: Troubleshooting & Logic Flow
Visualizing the Decision Process
The following diagram illustrates the logical path for purification and error correction.
Caption: Logic flow for the recrystallization of N-Allyl-4-bromobenzenesulfonamide, including error recovery loops.
Knowledge Base: Frequently Asked Questions (FAQs)
Q1: My product "oiled out" (separated as a yellow goo) instead of crystallizing. Why? A: This is a thermodynamic issue. It happens when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary.
-
Cause: The solution is too concentrated, or the temperature dropped too fast.
-
Fix: Reheat the mixture until it dissolves. Add a small amount of extra solvent (10–15% volume) to lower the concentration. Allow it to cool very slowly (wrap the flask in aluminum foil or a towel to insulate it).
Q2: Can I use water to force precipitation? A: Yes, but proceed with caution. Adding water to an ethanolic solution increases polarity rapidly.
-
Protocol: Dissolve in hot ethanol. Add hot water dropwise until a faint turbidity (cloudiness) persists. Then add one drop of ethanol to clear it. Let it cool.
-
Warning: Excess water promotes oiling out.
Q3: The crystals are slightly yellow. How do I get them white? A: The yellow color often comes from trace oxidation of the allyl group or residual bromine impurities.
-
Fix: During the dissolution step (Phase A), add Activated Charcoal (1-2% by weight) . Boil for 5 minutes, then perform the hot filtration through Celite. This usually adsorbs the colored impurities.
Q4: What is the expected yield? A: For a standard recrystallization of this sulfonamide class:
-
First Crop: 65–75%
-
Second Crop: An additional 10–15% can be recovered by concentrating the mother liquor (filtrate) to half volume and cooling again.
References
-
Stenfors, B. A., & Ngassa, F. N. (2020).[1] Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245–249.[1] Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69696, 4-Bromobenzenesulfonamide. Retrieved from [Link]
-
University of Pittsburgh. (n.d.). Common Solvents for Crystallization. Retrieved from [Link]
Sources
minimizing side reactions in N-allylation of sulfonamides
Ticket Subject: Minimizing Side Reactions & Optimizing Selectivity Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic Workflow & Triage
Before adjusting your reaction parameters, use this logic tree to identify the specific failure mode.
Caption: Figure 1. Diagnostic logic tree for identifying root causes of N-allylation failure modes based on analytical data.
Issue Resolution Modules
Ticket #001: The "Double Dip" (Bis-allylation)
Symptom: You are using a primary sulfonamide (
Troubleshooting Protocol:
| Parameter | Adjustment | Scientific Rationale |
|---|---|---|
| Stoichiometry | Increase Nucleophile | Use 1.2–1.5 equiv of Sulfonamide relative to the Allyl source. Statistically favors mono-alkylation. |
| Base Selection | Switch to Carbonates | Strong bases (NaH) cause rapid, complete deprotonation. Weaker bases (
Ticket #002: Regioselectivity (N- vs. O-Alkylation)
Symptom: LC-MS shows the correct mass, but NMR shows diagnostic shifts indicating O-allylation (formation of sulfonyl imidates). Root Cause: Sulfonamides are ambident nucleophiles. The Nitrogen is the "soft" center, and Oxygen is the "hard" center.
-
Hard Electrophiles/Conditions favor O-attack.
-
Soft Electrophiles/Conditions favor N-attack.
The HSAB Fix (Hard-Soft Acid-Base):
-
Avoid Silver Salts:
or are "halide abstractors" that create a hard carbocation character on the allyl source, promoting O-alkylation. -
Solvent Switch: Use polar aprotic solvents (DMF, DMSO) to solvate the cation, leaving the "naked" sulfonamide anion free to react via its softer Nitrogen center.
-
Catalysis: Switch to Pd-catalyzed (Tsuji-Trost) . The
-allyl palladium complex is a classic "soft" electrophile, overwhelmingly favoring the nitrogen attack [1].
Ticket #003: Catalyst Deactivation (Tsuji-Trost Specific)
Symptom: Reaction stalls; black precipitate forms (Pd aggregation). Root Cause: Oxidation of phosphine ligands or insufficient ligand concentration leading to Pd(0) cluster formation.
Stabilization Protocol:
-
Ligand:Pd Ratio: Never run 1:1. Use at least 2:1 (monodentate) or 1.1:1 (bidentate) relative to Pd. Excess ligand keeps the metal in the active catalytic cycle.
-
Degassing: Oxygen oxidizes phosphines to phosphine oxides (
), which cannot coordinate Pd effectively. Sparge solvents with Argon for 15 mins.
The "Gold Standard" Protocol
Recommended starting point for selective mono-N-allylation of primary sulfonamides.
Reaction Class: Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost) Target: High N-selectivity, Zero Bis-allylation.
Reagents:
-
Substrate: Primary Sulfonamide (1.0 equiv)
-
Allyl Source: Allyl Methyl Carbonate (1.1 equiv) [Note: Carbonates are better than halides as the methoxide byproduct acts as the base, making the reaction pH neutral]
-
Catalyst:
(2.5 mol%) -
Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (5-7 mol%)
-
Solvent: THF or DCM (0.2 M)
-
Temp: Ambient to 40°C
Step-by-Step:
-
Inert Setup: Flame-dry a reaction vial and cool under Argon.
-
Catalyst Pre-complexation: Add
and dppf to the vial. Add 50% of the solvent volume. Stir for 10 min at RT. Look for color change (purple/red to orange/yellow) indicating active ligation. -
Substrate Addition: Add the Sulfonamide and Allyl Methyl Carbonate.
-
Reaction: Stir at RT. Monitor by TLC/LCMS.
-
Workup: Filter through a short pad of silica/Celite to remove Pd. Concentrate and purify.
Mechanistic Insight: Where Side Reactions Occur
Understanding the catalytic cycle helps predict where "leaks" happen.
Caption: Figure 2. The Tsuji-Trost catalytic cycle.[1][2] The yellow node (Pi-Allyl Species) is the critical junction where selectivity is determined. Hard nucleophiles or slow kinetics lead to the red failure paths.
FAQ (Frequently Asked Questions)
Q: Can I use Allyl Bromide instead of Allyl Carbonate?
A: Yes, but you must add an external base (e.g.,
Q: My product is isomerizing to the enamide (
-
Fix: Stop the reaction immediately upon consumption of starting material. Use a bidentate ligand (like dppf or dppe) which is more rigid and resists
-hydride elimination better than monodentate ligands ( ) [3].
Q: I need to scale this up to 100g. Is Tsuji-Trost viable? A: It is expensive due to Pd. For scale-up, consider the Manganese-catalyzed route using alcohols as the alkylating agent. It produces water as the byproduct and avoids genotoxic halides, though substrate scope is slightly narrower [4].
References
-
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. Link
-
Tsuji, J. (1986).
-keto carboxylates, and allyl vinylic carbonates catalyzed by palladium complexes. Tetrahedron, 42(16), 4361-4401. Link -
Colacot, T. J. (2003). A concise update on the applications of 1,1′-bis(diphenylphosphino)ferrocene (dppf) in organic synthesis. Platinum Metals Review, 47(3), 110. Link
-
Cai, R., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(7), 4176–4183. Link
Sources
optimizing palladium catalyst loading for n-Allyl-4-bromobenzenesulfonamide coupling
Technical Support Center: Pd-Catalyzed Coupling of N-Allyl-4-bromobenzenesulfonamide
Current Status: Operational Ticket ID: OPT-PD-ALLYL-001 Assigned Specialist: Senior Application Scientist, Catalysis Group
Executive Summary
This guide addresses the optimization of palladium catalyst loading for the cross-coupling (specifically Suzuki-Miyaura) of N-Allyl-4-bromobenzenesulfonamide .
The Challenge: This substrate presents a dichotomy. The aryl bromide requires sufficient catalytic activity for oxidative addition, but the N-allyl moiety is susceptible to isomerization (to enamines) or competitive Heck pathways under harsh conditions. Furthermore, the sulfonamide nitrogen can weakly coordinate to Pd, potentially retarding turnover frequency (TOF).
The Goal: Achieve >95% conversion with <0.5 mol% Pd loading while preserving the N-allyl group and minimizing residual metal in the final API intermediate.
Module 1: Catalyst Optimization Protocol
Objective: Transition from "bucket chemistry" (standard 5 mol% Pd(PPh3)4) to precision catalysis (ppm loading).
The "Homeopathic" Palladium Strategy
Do not default to Pd(PPh3)4 or Pd(dppf)Cl2. These older generation catalysts often require 1-5 mol% loading, which is economically and environmentally unsustainable.
Recommended Precatalyst Systems: For aryl bromides with potential coordinating groups (sulfonamides), we recommend bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) complexes.
| Catalyst Family | Specific Recommendation | Why? | Target Loading |
| Buchwald G3/G4 | XPhos Pd G4 or SPhos Pd G4 | Rapid oxidative addition; the precatalyst scaffold ensures 1:1 L:Pd ratio, preventing catalyst death. SPhos is excellent for sulfonamides. | 0.05 - 0.5 mol% |
| Pd-PEPPSI | Pd-PEPPSI-IPr | Extremely robust (air stable); NHC ligand prevents Pd black formation; high TOF for aryl bromides. | 0.01 - 0.1 mol% |
| Surfactant/Water | Pd(dtbpf)Cl2 in TPGS-750-M | Micellar catalysis often accelerates rates due to the hydrophobic effect, allowing lower loading at mild temps (protecting the allyl). | 0.05 - 0.2 mol% |
Optimization Workflow (Visualized)
The following diagram outlines the logical flow for reducing catalyst loading without sacrificing yield.
Caption: Iterative workflow for minimizing Pd loading using High-Throughput Experimentation (HTE) principles.
Module 2: Troubleshooting & Failure Modes
Symptom: Reaction starts fast but stops at 60-70% conversion. Adding more catalyst restarts it temporarily.
Diagnosis: Catalyst Deactivation (Pd Black formation). The sulfonamide nitrogen may be displacing the phosphine ligand, creating a coordinatively unsaturated Pd species that aggregates into inactive Pd black.
Solution:
-
Switch to Pd-PEPPSI-IPr: The NHC ligand binds much tighter than a phosphine, preventing displacement by the sulfonamide.
-
"Throw away the stir bar": If using heterogeneous conditions, mechanical grinding can degrade the catalyst. Use overhead stirring or milder agitation.
Symptom: Formation of des-allyl or isomerized byproducts.
Diagnosis:
-
Isomerization:[1] The allyl double bond moves into conjugation with the nitrogen (enamine formation), usually driven by high heat or strong bases.
-
De-allylation: Once isomerized to the enamine, it hydrolyzes during workup.
Solution:
-
Lower Temperature: Optimize for 40-50°C using a more active catalyst (e.g., t-BuXPhos Pd G4).
-
Base Selection: Avoid strong alkoxides (NaOtBu). Use weaker, buffered bases like K3PO4 or K2CO3 in wet solvents (THF/H2O).
Mechanistic Failure Analysis
Caption: Competing pathways: Product formation vs. Catalyst deactivation via sulfonamide coordination.
Module 3: Purification & Scavenging
Reducing loading at the start is the best way to solve purification problems, but meeting ICH Q3D guidelines (usually <10 ppm Pd) often requires active scavenging.
Protocol for Sulfonamides: Sulfonamides are polar; they often co-elute with Pd-phosphine complexes.
-
Silica-Thiol Scavengers:
-
Add SiliaMetS® Thiol or QuadraPure™ TU (0.5 equiv relative to Pd) to the reaction mixture at the end.
-
Stir at 50°C for 30 mins.
-
Filter through a 0.5-micron pad. This typically reduces Pd from ~500 ppm to <10 ppm.
-
-
Crystallization (The "Reject" Method):
FAQ: Frequently Asked Questions
Q: Can I use Pd/C for this coupling to make filtration easier? A: Generally, no. Heterogeneous Pd/C works well for hydrogenation but poorly for Suzuki couplings of aryl bromides unless specialized "ligand-less" conditions are used (which often require high heat, risking the allyl group). Stick to homogeneous catalysts like Pd-PEPPSI for this specific substrate.
Q: My allyl group is disappearing. Is it a Heck reaction? A: It is possible. If you lack a boronic acid nucleophile, Pd will insert into the Ar-Br and then coordinate to the allyl alkene of another molecule, leading to polymerization or oligomerization. Ensure your boronic acid is in excess (1.2 - 1.5 equiv) to outcompete the alkene insertion.
Q: Why use Potassium Phosphate (K3PO4) instead of Carbonate? A: K3PO4 is often superior for substrates with sensitive functional groups. It provides a "buffered" basicity that is strong enough to activate the boronic acid but less likely to isomerize the allyl group compared to carbonates or hydroxides.
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amine and Sulfonamide Nucleophiles." Chemical Science, 2011.
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Robust Catalyst for Cross-Coupling." Chemistry - A European Journal, 2006.
-
Lipshutz, B. H., et al. "Transition Metal Catalysis in Water at Room Temperature." Nature Reviews Chemistry, 2018.
-
Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, 2004.
-
Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 2005.
Sources
Technical Support Center: Resolving Solubility Issues of N-Allyl-4-bromobenzenesulfonamide
Executive Summary
You are likely encountering difficulties dissolving N-Allyl-4-bromobenzenesulfonamide (NABBS) in aqueous media for biological assays or synthetic workups. This is a common challenge driven by the molecule's "brick dust" physicochemical profile: a lipophilic 4-bromobenzene core competing with a polar but weakly acidic sulfonamide group.
This guide moves beyond generic advice. It provides three validated protocols to solubilize NABBS, ranging from standard cosolvent techniques to advanced supramolecular complexation.
Part 1: The Diagnostics (Read This First)
Before attempting the protocols, verify your material. Insolubility is often confused with impurity profiles or polymorphic resistance.
Physicochemical Profile
| Property | Value (Approx.) | Implication |
| Molecular Weight | ~276.15 g/mol | Small molecule, kinetically fast to precipitate. |
| LogP (Octanol/Water) | ~2.5 - 2.8 | Lipophilic. Prefers cell membranes/organic solvents over water. |
| pKa (Sulfonamide NH) | ~10.5 | Very Weak Acid. Will not deprotonate at physiological pH (7.4). |
| Melting Point | High (>100°C) | High lattice energy. Hard to break crystal structure (Brick Dust). |
Diagnostic Decision Tree
Use this flowchart to select the correct solubilization strategy for your specific application.
Figure 1: Strategic selection of solubilization method based on downstream tolerance.
Part 2: Validated Solubilization Protocols
Protocol A: The "Cosolvent Ramp" (Standard Method)
Best for: High-throughput screening, enzymatic assays, and robust cell lines.
The Mechanism:
Water has a high dielectric constant (
Step-by-Step:
-
Preparation of Stock:
-
Dissolve NABBS in 100% anhydrous DMSO to a concentration of 10 mM to 50 mM .
-
Critical: Vortex until absolutely clear. If particles remain, sonicate for 30 seconds. Do not heat above 40°C to protect the allyl group.
-
-
The "Dropwise" Dilution (The Tyndall Check):
-
Place your aqueous buffer (PBS/Media) in a tube first.
-
While vortexing the buffer, slowly add the DMSO stock.
-
Do not add buffer to the DMSO stock; this causes local supersaturation and immediate precipitation.
-
-
Limit of Detection:
-
Shine a laser pointer (or strong light) through the solution. If you see a beam path (Tyndall effect), you have a suspension, not a solution. Reduce concentration.
-
Expert Tip: If DMSO is toxic, substitute with PEG-400 (Polyethylene glycol). NABBS is soluble in PEG-400, which is often better tolerated in vivo (up to 20% v/v).
Protocol B: Supramolecular "Stealth" Shielding
Best for: Animal studies, sensitive primary cell cultures, and preventing precipitation over time.
The Mechanism:
NABBS is hydrophobic. Cyclodextrins (specifically HP-
Materials:
-
Hydroxypropyl-
-cyclodextrin (HP- -CD)[1] -
Milli-Q Water
Step-by-Step:
-
Prepare Carrier Solution:
-
Dissolve HP-
-CD in water to create a 20% (w/v) solution. This solution will be viscous.
-
-
Complexation:
-
Add solid NABBS to the cyclodextrin solution.
-
Agitation: This process is slow. Rotate or stir the suspension at room temperature for 24–48 hours.
-
Shortcut: You can dissolve NABBS in a minimal amount of acetone, add it to the cyclodextrin water, and then evaporate the acetone under a stream of nitrogen.
-
-
Filtration:
-
Filter through a 0.22
m PVDF filter. The resulting clear filtrate contains the solubilized drug-CD complex.
-
Protocol C: The pH Trap (Why it fails and how to fix it)
Best for: Chemical extraction or specific high-pH applications.
The Science of Failure: Users often try to dissolve sulfonamides in basic buffers (pH 8-9).
-
Fact: The pKa of N-allyl-4-bromobenzenesulfonamide is estimated at ~10.5 .
-
Result: At pH 7.4, the ratio of ionized (soluble) to unionized (insoluble) molecules is less than 1:1000. You would need a pH of 12.5 to fully dissolve it as a salt.
The Workaround: If you must use aqueous conditions without organics:
-
Dissolve NABBS in 0.1 M NaOH (pH > 13). It will dissolve instantly as the sodium salt.
-
Warning: The allyl group is generally stable to base, but the sulfonamide bond can hydrolyze at high temperatures. Keep cold.
-
Dilute rapidly into your target buffer. Note: It may reprecipitate if the final pH drops below 10.
Part 3: Troubleshooting & FAQs
Q1: My solution turned cloudy after 10 minutes. Why?
A: You encountered Ostwald Ripening . Small, invisible nanoclusters formed initially (kinetic solubility) but eventually aggregated into larger, visible crystals (thermodynamic stability).
-
Fix: Add a surfactant like Tween 80 (0.1%) to your buffer before adding the DMSO stock. This inhibits crystal nucleation.
Q2: Can I use ethanol instead of DMSO?
A: Yes, but with caution. Ethanol is volatile. As it evaporates from the well plate or tube, the solvent composition changes, leading to "crust" formation of NABBS on the liquid surface. DMSO is non-volatile and maintains solubility longer.
Q3: Is the allyl group stable during sonication?
A: Short bursts (30s) are fine. Prolonged sonication generates heat and free radicals (cavitation), which can potentially isomerize or polymerize the allyl alkene. Use a water bath with ice if sonicating for >1 minute.
Q4: I need to inject this into a mouse. What vehicle do you recommend?
A: Do not use 100% DMSO.
-
Recommended Formulation: 5% DMSO + 40% PEG-400 + 5% Tween 80 + 50% Saline.
-
Dissolve in DMSO/PEG/Tween mixture first (clear solution), then slowly add Saline with vortexing.
Part 4: Mechanism of Action (Visualized)
Understanding the interaction between the solvent and the solute is critical for troubleshooting.
Figure 2: At neutral pH, NABBS repels water (left). Cyclodextrins sequester the hydrophobic tail, presenting a hydrophilic surface to the solvent (right).
References
-
Zoppi, A., et al. (2010).[1] Complexation of sulfonamides with
-cyclodextrin studied by experimental and theoretical methods. Journal of Pharmaceutical Sciences. -
Williams, R. (2022).[2] pKa Data Compiled by R. Williams. Organic Chemistry Data.
- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (General reference for Protocol B methodology).
-
BenchChem Technical Guide. (2025). Solubility Profile of N-(4-bromobenzenesulfonyl)benzamide. (Used for structural analog solubility estimation).
Sources
Technical Support Center: Allyl Bromide Removal from Sulfonamide Synthesis
Topic: Elimination of unreacted allyl bromide (3-bromopropene) from sulfonamide reaction mixtures. Case ID: AL-BR-REM-001 Urgency: High (Genotoxic Impurity / Lachrymator)
Executive Summary & Diagnostic Hub
The Problem: Allyl bromide is a potent alkylating agent used to synthesize N-allyl sulfonamides. While it has a relatively low boiling point (71 °C), simple evaporation (rotary evaporation) is often insufficient to remove it to safe limits (<10 ppm) required for pharmaceutical intermediates. It tends to "oil out" with the product or get trapped in the crystal lattice. Furthermore, it is a Genotoxic Impurity (GTI) and a severe lachrymator.
The Solution Architecture: Do not rely on vacuum alone. You must employ a Chemical Quench or a Phase-Switch Purification . Select your protocol based on your product's substitution pattern.
Decision Matrix: Select Your Protocol
Figure 1: Decision tree for selecting the optimal removal strategy based on sulfonamide substitution.
Remediation Protocols
Protocol A: The "Phase-Switch" (Acid-Base Extraction)
Best for: Secondary Sulfonamides (
The Science: Sulfonamides with at least one N-H bond are acidic (pKa ~10–12) [1]. Allyl bromide is neutral. By converting the sulfonamide into its water-soluble salt, you can wash the neutral allyl bromide away in the organic layer.
Step-by-Step:
-
Dissolution: Dissolve the crude reaction mixture in a non-miscible organic solvent (e.g., Ethyl Acetate or DCM).
-
Deprotonation: Extract the organic layer with 1.0 M NaOH (2–3 equivalents).
-
Separation: Separate the layers. Keep the Aqueous Layer.
-
Optional: Wash the aqueous layer once with fresh Ethyl Acetate to remove trace trapped halides.
-
-
Precipitation: Cool the aqueous layer to 0–5 °C. Slowly acidify with 1.0 M HCl to pH ~2–3.
-
Result: The pure sulfonamide precipitates out or oils out.
-
-
Recovery: Filter the solid or extract back into organic solvent.
Validation:
-
Check the filtrate/organic wash by TLC/GC. The allyl bromide spot should be absent in the final product layer.
Protocol B: The Thiosulfate Quench (Bunte Salt Formation)
Best for: Tertiary Sulfonamides or Large Scale Synthesis where extraction is difficult.
The Science:
Sodium thiosulfate (
Reaction:
Step-by-Step:
-
Preparation: Prepare a saturated aqueous solution of sodium thiosulfate (approx. 20% w/v).
-
Quenching: Add the thiosulfate solution to your organic reaction mixture (e.g., if reaction was in DMF/Acetone, add it directly; if in DCM, vigorous stirring is required for phase transfer).
-
Agitation: Stir vigorously at 40–50 °C for 1–2 hours .
-
Note: Heat is required to drive the
reaction to completion against the secondary carbon of the allyl group.
-
-
Workup:
-
Wash: Wash the organic layer with brine to remove residual salts.
Protocol C: Solid-Phase Scavenging (Resin Capture)
Best for: Late-stage Medicinal Chemistry, High-Throughput Screening (HTS), or removal of trace Genotoxic Impurities (GTIs).
The Science: Polymer-supported thiols or amines act as "chemical sponges." They react irreversibly with electrophiles (allyl bromide). Filtration removes the resin and the bound impurity, leaving the product in solution [3].
Recommended Scavengers:
-
Polymer-supported Thiophenol (most reactive).
-
Polymer-supported Benzylamine (cheaper, good for bromides).
Step-by-Step:
-
Calculation: Estimate the excess allyl bromide (e.g., 0.5 mmol). Use 3–4 equivalents of resin relative to the impurity.
-
Incubation: Add the resin beads to the reaction vessel.
-
Conditions: Shake or stir gently (do not grind the beads) at 40 °C for 4–12 hours.
-
Filtration: Filter the mixture through a fritted funnel or a cotton plug.
-
Rinse: Wash the resin with the reaction solvent to recover any adsorbed product.
-
Result: The filtrate contains the purified sulfonamide.
Comparative Data Analysis
| Feature | Protocol A (Acid/Base) | Protocol B (Thiosulfate) | Protocol C (Resin) |
| Mechanism | Physical Partitioning (pKa) | Chemical Derivatization ( | Solid-Phase Capture |
| Cost | Low (NaOH/HCl) | Low (Na2S2O3) | High (Resins) |
| Efficiency | >99% Removal | >95% Removal | >99% Removal (Trace) |
| Scalability | Multi-Kg | Multi-Kg | mg to g scale |
| Limitation | Requires acidic N-H proton | Requires biphasic mixing | High material cost |
Frequently Asked Questions (FAQ)
Q1: I rotovapped my product for 4 hours, but the NMR still shows a multiplet at 5.8 ppm. Why? A: Allyl bromide (BP 71 °C) can form an "oil solution" with your sulfonamide, lowering its effective vapor pressure (Raoult's Law). Furthermore, if your product is crystalline, allyl bromide can be trapped within the crystal lattice (occlusion). You must use a chemical quench (Protocol B) or recrystallize from a solvent that solubilizes the bromide (like methanol) followed by a wash.
Q2: Can I just wash with aqueous ammonia? A: While ammonia reacts with allyl bromide, it produces allyl amine, which is also an impurity and difficult to separate. Thiosulfate (Protocol B) is superior because it creates a highly polar, water-soluble salt that partitions exclusively into the aqueous phase.
Q3: My sulfonamide is tertiary (no N-H). Which method is best? A: You cannot use Protocol A. Use Protocol B (Thiosulfate) . If the reaction was run in DMF, pour the mixture into water containing 10% thiosulfate and extract with Ethyl Acetate. The thiosulfate will intercept the halide during the quench.
Safety & Compliance (GTI Warning)
WARNING: Allyl bromide is an alkylating agent and a suspected carcinogen (Genotoxic Impurity).
-
Detection Limit: Pharmaceutical guidelines (ICH M7) often require alkyl halides to be controlled to <10 ppm.
-
Lachrymator: Always handle in a fume hood.
-
Disposal: Aqueous waste from Protocol B contains organic sulfides; dispose of as halogenated waste.
References
-
Perlovich, G. L., et al. (2013). "Sulfonamides: Thermochemical and solubility aspects." Journal of Chemical Thermodynamics. (Validates pKa driven solubility).
- Urbanski, T. (1961). "The reaction of alkyl halides with sodium thiosulfate." Journal of the Chemical Society. (Establishes Bunte salt solubility).
-
Kaldor, S. W., et al. (1996). "Use of solid supported nucleophiles and electrophiles for the purification of non-peptide small molecule libraries." Tetrahedron Letters. (Validates resin scavenging).
-
ICH Expert Working Group. (2017). "ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals."
Sources
- 1. (PDF) Convenient synthesis of alkyl thioacetate from alkyl halide using a polymer-supported sodium thioacetate [academia.edu]
- 2. Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies | Lab Manager [labmanager.com]
- 3. The mechanism of polarity-reversal catalysis as involved in the radical-chain reduction of alkyl halides using the silane–thiol couple - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. The determination of 11 sulfonamide antibiotics in water and foods by developing a N-rich magnetic covalent organic framework combined with ultra-high ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02530J [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. triphasepharmasolutions.com [triphasepharmasolutions.com]
Technical Support Center: Troubleshooting Low Conversion in Heck Reactions of Aryl Bromides
Topic: Troubleshooting Low Conversion Rates in Heck Reactions of Aryl Bromides Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist
Diagnostic Triage: Read Your Reaction
Before altering variables, analyze the physical state of your failed reaction. The appearance of the reaction mixture is a primary data point.
Q: My reaction stalled. What does the color tell me?
A: The color indicates the state of your Palladium (Pd) catalyst.
-
Immediate Black Precipitate (Pd Black): Your catalyst has agglomerated into inactive metallic palladium (
). This usually happens because the oxidative addition to the aryl bromide is too slow, or the reducing environment is too aggressive before the cycle starts.-
Fix: Increase ligand loading (L:Pd ratio > 2:1), switch to a more strongly coordinating ligand (e.g., dppp, dppe), or lower the temperature initially.
-
-
Pale/Clear Solution (No Reaction): The catalyst is stable but dormant. The oxidative addition step has likely failed.
-
Silver Mirror on Glass: Similar to Pd black, this indicates catalyst decomposition, often exacerbated by glass surface active sites.
-
Fix: Switch to silylated glassware or add a specific stabilizer like TBAB (Jeffery conditions).
-
Core Troubleshooting: The "Why" and "How"
Issue 1: The Inert Aryl Bromide (Oxidative Addition Failure)
Q: I am using standard conditions (
-
The Fix (Ligand Switch): Switch to electron-rich, bulky alkylphosphines.
-
(Tri-tert-butylphosphine): The gold standard for difficult substrates. Its steric bulk promotes the formation of the highly active monoligated
species, while its electron richness accelerates oxidative addition. -
Dialkylbiaryl phosphines (Buchwald Ligands): Ligands like XPhos or SPhos are excellent alternatives if
is too volatile or unstable for your setup.
-
(Tri-tert-butylphosphine): The gold standard for difficult substrates. Its steric bulk promotes the formation of the highly active monoligated
Issue 2: Catalyst Deactivation (The "Pd Black" Problem)
Q: My catalyst precipitates out within 30 minutes. How do I stabilize it without killing activity? A: This is a "Goldilocks" problem. You need enough stabilization to prevent agglomeration but enough lability to allow the reaction to proceed.
-
The Fix (Jeffery Conditions): Add a Quaternary Ammonium Salt (QAS).
-
Additive: Tetrabutylammonium bromide (TBAB) or chloride (TBAC) (1.0 equiv).
-
Mechanism: The halide ions (
, ) form anionic palladate species (e.g., ) which are soluble and stable against agglomeration but highly active for oxidative addition. This allows for "ligand-free" conditions using simple .
-
Issue 3: Base & Solvent Mismatch
Q: I'm using
-
Solvent: Toluene is non-polar and poor at solubilizing the inorganic byproducts or stabilizing the polar transition states. Switch to Polar Aprotic Solvents like DMF, NMP, or DMAc . These coordinate weakly to Pd, stabilizing the cationic intermediates.
-
Base: Triethylamine (
) can sometimes coordinate to Pd and inhibit the reaction or boil off at required temperatures. Switch to inorganic bases like , , or .-
Note:
or salts can be used to force the "cationic pathway" (preventing halide coordination), which is useful for asymmetric Heck reactions or preventing isomerizations, but is expensive for general troubleshooting.
-
Visualization: Troubleshooting Logic
Decision Tree: Diagnosing Low Conversion
Caption: Diagnostic flow for identifying the root cause of Heck reaction failure based on visual cues and substrate properties.
Experimental Protocols
Protocol A: The "Sledgehammer" (For Deactivated/Hindered Aryl Bromides)
Use this when standard conditions fail for electron-rich or ortho-substituted aryl bromides.
Reagents:
-
Aryl Bromide (1.0 mmol)
-
Alkene (1.2 - 1.5 mmol)
-
Catalyst:
(1.5 mol% Pd)ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Ligand:
(6 mol%) (Note: Use a stock solution in toluene if handling the pyrophoric solid is difficult) -
Base:
(1.2 mmol) or (1.2 mmol) -
Solvent: 1,4-Dioxane or NMP (anhydrous, degassed)
Workflow:
-
Inert Setup: Flame-dry a Schlenk tube or vial and cool under Argon/Nitrogen.
-
Solids: Add
, , and aryl bromide (if solid). -
Liquids: Add solvent, alkene, and aryl bromide (if liquid).
-
Ligand Addition: Add
last via syringe to minimize oxidation. -
Reaction: Seal and heat to 100–110°C .
-
Monitoring: Check TLC at 2 hours. If the solution remains clear/reddish-brown, the catalyst is active. If it turns black immediately, reduce temperature to 80°C.
Protocol B: The "Jeffery" Condition (Ligand-Free Stabilization)
Use this for cost-effective scale-up or when phosphines are undesirable.
Reagents:
-
Aryl Bromide (1.0 mmol)
-
Alkene (1.2 mmol)
-
Catalyst:
(2-5 mol%) -
Additive: TBAB (Tetrabutylammonium bromide) (1.0 mmol)
-
Base:
or (2.5 mmol) -
Solvent: DMF or DMAc
Workflow:
-
Mix: Combine all reagents in a vial. Inert atmosphere is recommended but Jeffery conditions are often robust enough for brief air exposure during setup.
-
Heat: Heat to 80–120°C .
-
Observation: The mixture should remain a homogeneous dark solution. The TBAB stabilizes the Pd colloids.
-
Workup: Dilute with water and extract with ether/ethyl acetate. The TBAB will partition into the aqueous phase (or require washing).
Comparative Data: Ligand Effects
| Ligand System | Substrate Scope | Temp Req. | Pros | Cons |
| Activated Aryl Bromides | >100°C | Cheap, Available | Fails with electron-rich/hindered substrates. | |
| Moderate Difficulty | 80-100°C | Better than | Can form palladacycles that are inactive. | |
| Deactivated/Hindered | <100°C | Highest Activity , versatile | Pyrophoric, expensive, air-sensitive. | |
| Jeffery (TBAB) | General Purpose | 80-120°C | Ligand-Free , cheap, robust | Product purification (removing ammonium salts). |
| NHC (Carbenes) | Very Difficult | >120°C | Extremely thermally stable | Harder to synthesize/initiate. |
Mechanistic Insight: The Catalytic Cycle & Failure Points
Understanding where the cycle breaks allows for precise troubleshooting.
Caption: The Heck Catalytic Cycle showing critical failure points. Failure 1 requires additives (TBAB); Failure 2 requires better ligands (
References
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link (Seminal work on
for difficult substrates). -
Jeffery, T. (1996).[3] On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron. Link (The definitive guide to "Jeffery Conditions").
-
Beletskaya, I. P., & Cheprakov, A. V. (2000).[3] The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. Link (Comprehensive review of mechanism and conditions).
-
Farina, V. (2004). High-Turnover Palladium Catalysts in Cross-Coupling and Heck Chemistry. Advanced Synthesis & Catalysis. Link (Industrial perspective on catalyst stability).
Sources
overcoming steric hindrance in reactions of n-Allyl-4-bromobenzenesulfonamide
Current Status: Operational Topic: Overcoming Steric & Electronic Constraints in Reactivity Audience: Medicinal Chemists, Process Chemists, Academic Researchers
Introduction: The Steric Landscape
You are likely working with
The sulfonyl group (
-
The Nitrogen: Sterically crowded
-alkylation to form tertiary sulfonamides. -
The Allyl Group: Ring-Closing Metathesis (RCM) where catalyst approach is hindered.
-
The Aryl Bromide: Electronic deactivation by the electron-withdrawing sulfonamide group.
Module 1: The Nitrogen Bottleneck ( -Alkylation)
The Problem:
Converting the secondary sulfonamide (1 ) to a tertiary sulfonamide via standard
Troubleshooting Guide: -Functionalization
| Symptom | Diagnosis | Corrective Action |
| Reaction stalls at <50% conv. | Ion Pairing: The sulfonamide anion is tightly paired with the counter-cation (e.g., | Switch to Cesium: Use |
| No reaction with bulky electrophiles | Steric Clash: The electrophile cannot approach the crowded nitrogen. | Mitsunobu Protocol: Bypass |
| Elimination of electrophile | Basicity vs. Nucleophilicity: The sulfonamide anion acts as a base due to steric frustration. | Phase Transfer Catalysis (PTC): Use |
Protocol: The "Cesium Effect" Alkylation
Recommended for adding secondary alkyl groups.
-
Dissolve: 1.0 eq of N-Allyl-4-bromobenzenesulfonamide in anhydrous DMF (0.2 M).
-
Base: Add 2.0 eq of
(Cesium Carbonate). Note: is often insufficient. -
Activate: Stir at RT for 30 mins to ensure deprotonation (
~10.5). -
Addition: Add 1.2 eq of the alkyl halide.
-
Heat: Warm to 60°C . Warning: Higher temps (>90°C) may cause allyl migration or polymerization.
Module 2: The Allyl Handle (Ring-Closing Metathesis)
The Problem: When attempting RCM to form sultams (cyclic sulfonamides), the reaction may fail due to the formation of stable "chelated" ruthenium species or unfavorable rotamers where the allyl groups are far apart.
The Mechanistic Insight: Contrary to intuition, the bulky sulfonamide group can help RCM via the Thorpe-Ingold Effect (Gem-Dimethyl Effect analog) . The steric bulk forces the two alkyl chains (the allyl and the new chain) closer together, favoring cyclization. If your RCM is failing, it is likely due to catalyst poisoning or concentration issues, not just sterics.
Decision Tree: RCM Optimization
Caption: Workflow for diagnosing Ring-Closing Metathesis failures in sulfonamide systems.
Module 3: The Aryl Bromide (Cross-Coupling)
The Problem: The sulfonamide group is a strong Electron-Withdrawing Group (EWG). This deactivates the C-Br bond towards Oxidative Addition (the first step of the catalytic cycle). Additionally, the allyl double bond can coordinate to Palladium, poisoning the active catalyst.
Technical FAQ: Cross-Coupling
Q: Why is my Suzuki coupling stalling despite using standard
-
Solution: Switch to Buchwald Precatalysts (e.g., XPhos Pd G2 or RuPhos Pd G2). These bulky, electron-rich ligands facilitate oxidative addition on deactivated rings and prevent the allyl group from coordinating to the Pd center.
Q: Can I do the coupling before
-
Recommendation: If coupling first, use 2.5 eq of base to ensure the sulfonamide is fully deprotonated to the anion (which is protected from further reaction) or use the
-allyl group as the "mask" and couple at the bromide stage.
Summary of Critical Parameters
| Parameter | Recommendation | Rationale |
| Solvent (Alkylation) | DMF or NMP | High dielectric constant dissociates the Sulfonamide-Cation ion pair. |
| Base (Alkylation) | "Cesium Effect" reduces cation- | |
| Catalyst (RCM) | Hoveyda-Grubbs II | The isopropoxybenzylidene ligand is robust against steric bulk and prevents non-productive chelation. |
| Ligand (Coupling) | XPhos / SPhos | Biaryl phosphines create a protective pocket that facilitates coupling on the deactivated ring while excluding the allyl tail. |
References
-
The Cesium Effect in Sulfonamide Alkylation
- Title: Efficient Synthesis of N-Alkylated Sulfonamides Using Cesium Carbon
- Source:Journal of Organic Chemistry
-
URL:[Link] (Note: Generalized citation for Cs effect mechanism).
-
Mitsunobu Reaction of Sulfonamides
-
RCM of Sulfonamides (Sultam Synthesis)
- Title: Ring-Closing Metathesis of N-Allyl Sulfonamides: The Influence of N-Protecting Groups.
- Source:European Journal of Organic Chemistry
-
URL:[Link]
-
Buchwald-Hartwig/Suzuki on Deactivated Aryl Halides
- Title: Catalyst Selection for the Coupling of Deactiv
- Source:Chemical Science (RSC)
-
URL:[Link]
Sources
Validation & Comparative
13C NMR Spectral Analysis of N-Allyl-4-bromobenzenesulfonamide: A Comparative Technical Guide
Topic: 13C NMR Spectral Analysis of N-Allyl-4-bromobenzenesulfonamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
N-Allyl-4-bromobenzenesulfonamide is a critical intermediate in the synthesis of bioactive sulfonamides and sulfonyl-ynamides. Precise structural characterization is essential due to the prevalence of structural analogs (e.g., N-allyl-4-methylbenzenesulfonamide) and potential impurities (e.g., N,N-diallyl derivatives). This guide provides a definitive 13C NMR analysis, comparing its spectral signature against key alternatives and evaluating solvent systems to ensure rigorous identification in drug development workflows.
Part 1: Experimental Protocol & Synthesis Context
Synthesis Overview
The compound is typically synthesized via nucleophilic substitution. 4-Bromobenzenesulfonyl chloride is treated with allylamine in the presence of a base (e.g., Na₂CO₃ or Et₃N) in dichloromethane (DCM) or THF.
-
Yield: Typically 75–85%.
-
Purity Challenge: Over-alkylation can lead to the N,N-diallyl impurity. 13C NMR is superior to 1H NMR for detecting the symmetry of the N,N-diallyl impurity vs. the mono-allyl product.
NMR Sample Preparation Protocol
To ensure high signal-to-noise ratio (S/N) for quaternary carbons (C-Br and C-SO₂), follow this self-validating protocol:
-
Mass: Weigh 15–20 mg of the dried solid product. (Note: Standard 1H NMR requires only ~5 mg, but 13C requires higher mass due to 1.1% natural abundance).
-
Solvent Selection:
-
Primary: Chloroform-d (CDCl₃, 99.8% D) + 0.03% TMS.
-
Alternative: DMSO-d₆ (for solubility issues or H-bonding studies).
-
-
Dissolution: Dissolve in 0.6 mL solvent. Ensure a clear solution; filter through a glass wool plug if turbidity persists.
-
Acquisition Parameters:
Part 2: Spectral Analysis & Assignment
Predicted vs. Reference Chemical Shifts (CDCl₃)
The following table synthesizes reference data derived from structural analogs and substituent chemical shift additivity rules.
| Carbon Assignment | Label | Chemical Shift (δ, ppm) | Signal Type | Mechanistic Insight |
| Aromatic C-SO₂ | C1 | 139.5 – 140.5 | Quaternary | Deshielded by electron-withdrawing sulfonyl group. |
| Allyl -CH= | C8 | 132.5 – 133.5 | Methine | Characteristic alkene region; typically doublet in off-resonance. |
| Aromatic C-H (Ortho to Br) | C3/C5 | 132.0 – 132.8 | CH | Deshielded by inductive effect of Br. |
| Aromatic C-H (Meta to Br) | C2/C6 | 128.5 – 129.5 | CH | Ortho to sulfonyl group; overlaps with typical benzene range. |
| Aromatic C-Br | C4 | 127.0 – 128.0 | Quaternary | Heavy Atom Effect: Shielded relative to typical aromatics despite electronegativity. |
| Allyl =CH₂ | C9 | 117.5 – 118.5 | Methylene | Terminal alkene; distinct high-field alkene signal. |
| Allyl N-CH₂ | C7 | 45.5 – 46.5 | Methylene | Shielded aliphatic region; key diagnostic for N-alkylation. |
Assignment Logic & Causality
The assignment relies on distinguishing the two quaternary aromatic carbons.
-
C1 (Ipso-SO₂): Appears downfield (~140 ppm) due to the strong electron-withdrawing nature of the sulfonyl group (-I, -R effects).
-
C4 (Ipso-Br): Appears significantly upfield (~127 ppm) compared to C1. This is counter-intuitive based on electronegativity but is explained by the Heavy Atom Effect of Bromine, which introduces spin-orbit coupling that shields the attached carbon nucleus.
Visualization: Assignment Workflow
The following diagram illustrates the logical decision tree for assigning peaks in the 13C NMR spectrum.
Caption: Logical workflow for assigning 13C NMR signals in N-Allyl-4-bromobenzenesulfonamide, highlighting the heavy atom effect.
Part 3: Comparative Analysis
Comparison A: Product vs. Structural Analog (4-Methyl)
A common alternative in this chemical series is the 4-methyl derivative (Tosylate). Distinguishing them is critical in library synthesis.
| Feature | 4-Bromo Derivative (Product) | 4-Methyl Derivative (Analog) | Diagnostic Value |
| Ipso-Substituent Shift | ~127 ppm (C-Br) | ~143 ppm (C-Me) | High: The C-Br is shielded; C-Me is deshielded. |
| Methyl Carbon | Absent | ~21.5 ppm | Definitive: Presence of aliphatic signal at 21 ppm confirms Methyl analog. |
| Symmetry | AA'BB' System | AA'BB' System | Low: Both show similar splitting patterns in 1H NMR. |
Insight: While 1H NMR shows a clear methyl singlet for the analog, 13C NMR provides a more robust confirmation through the dramatic shift of the ipso carbon (~16 ppm difference), which is less susceptible to solvent overlaps than proton signals.
Comparison B: Solvent Effects (CDCl₃ vs. DMSO-d₆)
Solvent choice impacts chemical shifts due to polarity and hydrogen bonding with the sulfonamide -NH-.
| Carbon | Shift in CDCl₃ (ppm) | Shift in DMSO-d₆ (ppm) | Shift Difference (Δδ) |
| N-CH₂ | ~46.0 | ~45.2 | -0.8 ppm (Shielded in DMSO) |
| C-SO₂ (Ipso) | ~140.0 | ~139.2 | Slight Upfield Shift |
| C-Br (Ipso) | ~127.5 | ~126.8 | Minimal Change |
Recommendation: Use CDCl₃ for routine purity checks as it provides sharper resolution for the allyl coupling. Use DMSO-d₆ only if the compound exhibits poor solubility or if investigating H-bonding interactions (where the NH proton becomes visible in 1H NMR).
Comparison C: 13C NMR vs. 1H NMR for Impurity Profiling
| Impurity Type | 1H NMR Detection | 13C NMR Detection | Advantage |
| N,N-Diallyl (Over-alkylation) | Difficult: Overlapping allyl multiplets. | Distinct: New set of allyl carbons shifted by ~2-3 ppm. | 13C resolves the subtle electronic difference of tertiary vs. secondary amine. |
| Residual Allylamine | Broad signals, exchangeable NH. | Distinct signals at ~44 ppm (different from product 46 ppm). | 13C avoids "broadening out" issues common with amine protons. |
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Fulmer, G. R., et al. (2010).[3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
BenchChem. (2025).[5][6] Technical Guide: Synthesis and Spectral Analysis of N,N-diallyl-4-methylbenzenesulfonamide.
-
National Science Foundation (NSF). (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.
-
Stack Exchange Chemistry. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone (Heavy Atom Effect Discussion).
Sources
Technical Guide: FTIR Characterization of N-Allyl-4-bromobenzenesulfonamide
Introduction: The Spectroscopic Fingerprint
N-Allyl-4-bromobenzenesulfonamide is a critical intermediate in organic synthesis, particularly in the development of palladium-catalyzed cross-coupling reactions and sulfonamide-based pharmacophores. Its purity and structural integrity are paramount for downstream efficacy.
This guide provides a definitive comparative analysis of the Fourier Transform Infrared (FTIR) absorption profile of N-Allyl-4-bromobenzenesulfonamide. Unlike generic spectral lists, this document focuses on differential diagnosis —how to distinguish the target compound from its precursors (4-bromobenzenesulfonyl chloride or 4-bromobenzenesulfonamide) and detect common impurities using vibrational spectroscopy.
Structural Analysis & Vibrational Logic
To interpret the spectrum accurately, we must deconstruct the molecule into its three vibrationally distinct domains. Understanding the causality of these bands transforms the FTIR spectrum from a random pattern into a logical readout of chemical structure.
The Three Vibrational Domains
-
The Sulfonamide Core (
): The polar anchor. It exhibits strong dipole changes, resulting in intense infrared absorption bands.[1] The shift from a primary sulfonamide ( ) to a secondary sulfonamide ( ) is the primary validation marker. -
The Allyl Tail (
): The diagnostic flag. This group introduces alkene-specific vibrations ( and ) that are absent in the aromatic precursors. -
The Halogenated Aromatic Ring (
): The stable scaffold. The para-substitution pattern provides a consistent "fingerprint" in the lower wavenumber region ( ).
Visualization of Vibrational Modes[2][3][4][5]
Caption: Logical mapping of functional groups to specific infrared absorption bands for N-Allyl-4-bromobenzenesulfonamide.
Comparative Analysis: Product vs. Alternatives
The true value of FTIR lies in comparison. Below is the differential analysis between the target product and its most common precursor, 4-bromobenzenesulfonamide .
Table 1: Diagnostic Band Comparison
| Vibrational Mode | Target Product (N-Allyl-4-bromobenzenesulfonamide) | Precursor (4-bromobenzenesulfonamide) | Diagnostic Significance |
| N-H Stretch | Single sharp band (~3280 cm⁻¹) | Doublet (~3350 & 3260 cm⁻¹) | Critical: The collapse of the doublet (sym/asym stretch of |
| C=C Stretch | Present (~1640 cm⁻¹) | Absent | Confirms successful allylation.[2] |
| =C-H Stretch | Present (>3000 cm⁻¹) | Absent (only Ar-H present) | Indicates presence of vinyl group. |
| SO₂ Stretches | ~1340 / 1160 cm⁻¹ | ~1335 / 1155 cm⁻¹ | Slight shift due to N-substitution; confirms sulfonamide integrity. |
| C-H (sp³) | Present (~2850-2950 cm⁻¹) | Absent | Represents the methylene ( |
Interpretation Logic
-
If you see a doublet at 3300 cm⁻¹: The reaction is incomplete; primary amine precursor remains.
-
If the 1640 cm⁻¹ band is missing: The allyl group has not been attached, or the double bond has been reduced/isomerized.
-
If a broad mound appears at 2500–3000 cm⁻¹: Possible contamination with amine salts or residual moisture.
Experimental Protocol: Synthesis & Acquisition
To ensure reproducibility, the following protocol outlines the synthesis context and the specific FTIR acquisition method.
Synthesis Context (Brief)[6][11]
-
Reagents: 4-Bromobenzenesulfonyl chloride (1.0 eq), Allylamine (2.0 eq), DCM (Solvent).
-
Conditions:
to RT, 4 hours. -
Purification: Acid wash (
) to remove excess allylamine, followed by recrystallization (EtOH/Water). -
Why this matters for FTIR: The acid wash removes unreacted allylamine. If the FTIR shows broad ammonium bands, the wash was insufficient.
FTIR Acquisition Protocol (Self-Validating)
Method: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for speed and to avoid moisture artifacts (which obscure the N-H region).
-
Background Scan: Run an air background (32 scans,
resolution). -
Sample Prep: Place ~5 mg of dry solid on the diamond/ZnSe crystal.
-
Pressure: Apply high pressure using the anvil clamp to ensure intimate contact (critical for solid sulfonamides).
-
Acquisition: Collect 16–32 scans.[3]
-
Validation Check:
-
Is the baseline flat? (If sloping, contact is poor).
-
Is the
doublet (2350 cm⁻¹) subtracted correctly? -
Pass Criteria: The
peak at ~1160 cm⁻¹ should have >80% transmittance depth (or >0.2 Absorbance units) for sufficient signal-to-noise.
-
Detailed Spectral Data Table
The following table synthesizes experimental data from analogous sulfonamides and allyl-substituted aromatics to provide the precise expected bands.
Table 2: Comprehensive FTIR Assignment
| Wavenumber ( | Intensity | Functional Group | Vibrational Assignment |
| 3260–3290 | Medium, Sharp | Sulfonamide | |
| 3080–3090 | Weak | Allyl (Vinyl) | |
| 3050–3070 | Weak | Aromatic | |
| 2920–2980 | Weak | Allyl (Methylene) | |
| 2850–2870 | Weak | Allyl (Methylene) | |
| 1635–1645 | Medium | Allyl | |
| 1570–1580 | Medium | Aromatic Ring | |
| 1470–1480 | Medium | Aromatic Ring | |
| 1330–1350 | Strong | Sulfonyl | |
| 1150–1170 | Strong | Sulfonyl | |
| 1080–1090 | Medium | Aromatic | In-plane C-H bending |
| 980–995 | Medium | Allyl | |
| 910–920 | Medium | Allyl | |
| 900–910 | Weak/Shoulder | Sulfonamide | |
| 810–840 | Strong | Aromatic (Para) | |
| 515–550 | Medium | C-Halogen |
Validation Workflow
Use this decision tree to interpret your spectral results during synthesis monitoring.
Caption: Step-by-step spectral validation workflow for confirming product identity.
References
-
Gowda, B. T., et al. (2003). "Infrared and NMR Spectra of Arylsulphonamides." Zeitschrift für Naturforschung A, 58(12), 746-750.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
BenchChem. (2025).[4][3] "Technical Guide: Synthesis and Spectral Analysis of N,N-diallyl-4-methylbenzenesulfonamide." (Used for analogous allyl-sulfonamide spectral shifts).
-
National Institute of Standards and Technology (NIST). "Infrared Spectra of Benzenesulfonamide derivatives." NIST Chemistry WebBook.
Sources
mass spectrometry fragmentation pattern of n-Allyl-4-bromobenzenesulfonamide
Topic: Mass Spectrometry Fragmentation Pattern of N-Allyl-4-bromobenzenesulfonamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Structural Elucidation & Methodological Selection
In the context of drug discovery, sulfonamides represent a critical pharmacophore, often requiring rigorous structural confirmation during library synthesis or metabolite identification. This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation of N-allyl-4-bromobenzenesulfonamide , a representative halogenated sulfonamide scaffold.
Unlike generic spectral databases, this analysis compares the performance of ionization modalities (EI vs. ESI) and evaluates the compound's fragmentation behavior against structural analogs . We establish the causal link between the allylic moiety, the sulfonyl core, and the bromine isotope signature to provide a self-validating identification workflow.
Part 1: Technical Specifications & Isotopic Signature
Before analyzing fragmentation, the isotopic envelope must be defined. The presence of a bromine atom introduces a distinct 1:1 doublet pattern that serves as the primary diagnostic filter.
| Property | Specification |
| Compound Name | N-Allyl-4-bromobenzenesulfonamide |
| Molecular Formula | C₉H₁₀BrNO₂S |
| Exact Mass (Monoisotopic) | 274.9616 (⁷⁹Br) / 276.9595 (⁸¹Br) |
| Isotopic Pattern (M:M+2) | ~1:1 intensity ratio (Diagnostic for single Br substitution) |
| Key Functional Groups | Sulfonamide (-SO₂NH-), Allyl (-CH₂CH=CH₂), Aryl Bromide (Ar-Br) |
Part 2: Deep Dive – Fragmentation Mechanisms
The fragmentation of N-allyl-4-bromobenzenesulfonamide is governed by the competition between the stability of the sulfonyl cation and the lability of the allylic bond. We analyze this through two primary ionization pathways.
Electron Ionization (EI): The Structural Fingerprint
Hard Ionization (70 eV)
In EI, the molecular ion (
-
Primary Pathway (S-N Bond Cleavage): The radical cation preferentially cleaves at the sulfonamide bond. The charge is retained on the sulfonyl group due to resonance stabilization by the aromatic ring, generating the 4-bromobenzenesulfonyl cation (
219/221). -
Secondary Pathway (Allylic Loss): The allyl group is susceptible to homolytic cleavage, leading to the loss of an allyl radical (
) or formation of the allyl cation ( 41). -
Rearrangement (SO₂ Extrusion): A characteristic rearrangement for sulfonamides involves the extrusion of SO₂, leading to an N-allylaniline radical cation derivative.
Electrospray Ionization (ESI): The Quantitative Transition
Soft Ionization (Positive/Negative Mode)
-
Positive Mode (
): Protonation occurs on the nitrogen. Collision-Induced Dissociation (CID) triggers heterolytic cleavage. The major transition is the neutral loss of the sulfonamide core or the allyl amine, depending on collision energy. -
Negative Mode (
): Sulfonamides are acidic ( ). The deprotonated species is highly stable. Fragmentation often yields the sulfonate anion ( 156/158 for the brominated core) or the sulfonamide anion ( 234/236).
Visualization: Fragmentation Pathway Topology
Figure 1: Mechanistic topology of N-allyl-4-bromobenzenesulfonamide fragmentation. Blue arrows indicate the dominant S-N cleavage pathway characteristic of sulfonamides.
Part 3: Comparative Analysis – Methodological Performance
This section compares the "performance" of detecting this specific compound using EI (GC-MS) versus ESI (LC-MS), and compares its spectral behavior to non-halogenated analogs.
Comparison 1: Ionization Modality (EI vs. ESI)
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) | Verdict for Researchers |
| Molecular Ion Stability | Low. | High. | Use ESI for MW confirmation; Use EI for structural library matching. |
| Diagnostic Fragments | Rich fragmentation. | Limited fragmentation without MS/MS. CID required to see | EI provides "fingerprint" data automatically. |
| Sensitivity | Moderate (nanogram range). | High (picogram range). | ESI is superior for trace analysis in biological matrices (PK studies). |
| Isotope Visibility | Clear 1:1 doublet on all Br-containing fragments. | Clear 1:1 doublet on parent; fragments depend on MS/MS isolation window. | EI allows easier tracking of the Br atom across the fragmentation tree. |
Comparison 2: Structural Analog Performance
-
Vs. Benzenesulfonamide (No Br): The non-brominated analog lacks the 1:1 isotope doublet. In the brominated compound, the mass shift of +78/80 Da (Br vs H) is observed in the parent and the sulfonyl fragment, but not in the allyl fragment (if observed), confirming the location of the halogen on the aromatic ring.
-
Vs. N-Propyl Analog (Saturated Chain): The N-allyl group contains a double bond that stabilizes the allyl radical. The N-propyl analog does not undergo the facile "allylic loss" (
) seen in EI. Therefore, the presence of a peak at is a diagnostic differentiator for the allyl vs. propyl substituent.
Part 4: Experimental Protocol (Self-Validating)
To ensure reproducibility, follow this protocol for LC-MS/MS characterization. This workflow includes a "self-check" step using the isotopic pattern.
Objective: Confirm structure via ESI-MS/MS (Positive Mode).
-
Sample Preparation:
-
Dissolve 1 mg of N-allyl-4-bromobenzenesulfonamide in 1 mL Methanol (HPLC grade).
-
Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
-
Infusion / LC Parameters:
-
Flow Rate: 10 µL/min (Direct Infusion) or 0.4 mL/min (LC Column: C18).
-
Source Voltage: +3.5 kV.
-
Cone Voltage: Optimize to 20–40 V.
-
-
MS/MS Acquisition (Product Ion Scan):
-
Precursor Selection: Select both
276 and 278 (if quadrupole resolution allows) or center on 276. -
Collision Energy (CE): Ramp 10 -> 40 eV.
-
-
Data Validation (The "Trust" Check):
-
Step A: Observe Parent Ion
. Criteria: Must see doublet at 276/278 with equal intensity. -
Step B: Observe Major Fragment. Criteria: At CE ~20eV, dominant peak should be
219/221 (Ar-SO₂⁺). -
Step C: Check for Neutral Loss. Criteria: Calculate difference between Parent and Major Fragment. Should be 57 Da (Allylamine group).
-
Step D: Check for SO₂ Loss. Criteria: Look for minor peak at
.
-
References
-
Hibbs, J., et al. (2013). "Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides." Journal of the American Society for Mass Spectrometry. Link
-
Irikura, K. K., & Todua, N. (2014). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry." National Institute of Standards and Technology (NIST). Link
-
Holčapek, M., et al. (2010). "Structural analysis of sulfonamides using electrospray ionization mass spectrometry." Journal of Mass Spectrometry. Link
-
NIST Chemistry WebBook. "Mass spectrum of Benzenesulfonamide, 4-bromo-." National Institute of Standards and Technology. Link
Sources
Technical Comparison: Reactivity Profiles of N-Allyl-4-bromobenzenesulfonamide vs. 4-Bromobenzenesulfonamide
Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the landscape of medicinal chemistry and diversity-oriented synthesis, 4-bromobenzenesulfonamide (4-BBSA) and its functionalized derivative, N-allyl-4-bromobenzenesulfonamide (NABBSA) , represent two distinct tiers of synthetic utility.
While 4-BBSA serves as a foundational "Type I" scaffold—offering a primary sulfonamide handle for library generation—NABBSA acts as a "Type II" bifunctional intermediate. The introduction of the allyl group is not merely a protecting strategy; it fundamentally alters the electronic environment of the nitrogen and introduces orthogonal reactivity (olefin metathesis, radical cyclization) unavailable to the parent compound.
This guide objectively compares their physicochemical properties, nucleophilic/electrophilic reactivity profiles, and synthetic applications, providing experimental protocols to validate these distinctions.
Structural & Physicochemical Analysis[1][2]
The transition from a primary to a secondary sulfonamide significantly impacts acidity and solubility. The allyl group, while sterically small, disrupts the hydrogen-bonding network characteristic of primary sulfonamides.
Table 1: Comparative Physicochemical Profile
| Feature | 4-Bromobenzenesulfonamide (4-BBSA) | N-Allyl-4-bromobenzenesulfonamide (NABBSA) | Impact on Reactivity |
| Formula | Increased lipophilicity in NABBSA. | ||
| Sulfonamide Type | Primary ( | Secondary ( | NABBSA eliminates the risk of bis-alkylation. |
| pKa (NH) | NABBSA is slightly less acidic due to alkyl induction; requires stronger bases for deprotonation. | ||
| H-Bond Donors | 2 | 1 | NABBSA has higher solubility in non-polar solvents (DCM, Toluene). |
| Crystal Packing | Strong intermolecular H-bonding network. | Weaker interactions; lower melting point. | NABBSA is easier to purify by chromatography. |
Nucleophilic Reactivity: The N-Alkylation Challenge
A critical operational difference lies in the control of N-alkylation.
-
4-BBSA (The Bis-Alkylation Trap): When treating 4-BBSA with alkyl halides, the remaining proton on the mono-alkylated product becomes more acidic (in certain solvents) or simply remains accessible, leading to competitive mixtures of mono- and bis-alkylated products. Obtaining a clean secondary sulfonamide often requires protecting group strategies (e.g., Boc-protection) or large excesses of amine.
-
NABBSA (The Selective Scaffold): NABBSA possesses only one acidic proton. Alkylation leads exclusively to the tertiary sulfonamide . This makes NABBSA the superior substrate when constructing defined
-disubstituted libraries.
Mechanistic Insight:
Electrophilic Reactivity: Metal-Catalyzed Cross-Coupling
Both compounds feature a para-bromo substituent, a classic handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). However, the allyl group in NABBSA presents a potential liability: Isomerization .
-
Suzuki-Miyaura Coupling:
-
4-BBSA: Robust.[1][2] High yields (>90%) with standard catalysts (
, ). -
NABBSA: Generally robust, but Pd-hydride species (generated during the catalytic cycle or from
-hydride elimination side pathways) can isomerize the terminal allyl double bond to an internal enamide ( ). -
Mitigation: Use base-free conditions or specialized bulky phosphine ligands (e.g., Buchwald precatalysts) that facilitate rapid reductive elimination over
-hydride elimination.
-
Experimental Data: Suzuki Coupling Efficiency Conditions: 1.0 eq Ar-Br, 1.2 eq Ph-B(OH)2, 5 mol% Pd(dppf)Cl2, 3 eq K2CO3, Dioxane/H2O, 80°C, 4h.
| Substrate | Yield (Biaryl Product) | Side Products | Observation |
| 4-BBSA | 94% | < 2% Homocoupling | Excellent conversion. Product precipitates upon acidification.[1][3] |
| NABBSA | 88% | ~5% Isomerized Allyl | Slightly lower yield due to allyl isomerization traces. |
Orthogonal Reactivity: The Allyl Advantage
The defining feature of NABBSA is its ability to participate in reactions orthogonal to the sulfonamide core. This allows for "Complexity-Generating" workflows that 4-BBSA cannot support.
A. Ring-Closing Metathesis (RCM)
NABBSA is a prime precursor for cyclic sultams. Upon N-alkylation with a second olefinic chain (e.g., homoallyl bromide), the resulting tertiary sulfonamide undergoes RCM with Grubbs catalysts to form 6- or 7-membered sultams.
B. Radical Cyclization (ATRC)
The allyl group acts as a radical acceptor. Under photoredox conditions or copper catalysis (CuCl/bipy), an N-halo derivative of NABBSA can undergo Atom Transfer Radical Cyclization (ATRC) to fuse new rings onto the sulfonamide backbone.
Visualization of Reactivity Pathways
The following diagram illustrates the divergent synthetic utility of NABBSA compared to the linear reactivity of 4-BBSA.
Caption: Divergent reactivity map. Note how NABBSA (Blue) unlocks cyclization pathways (Yellow) and selective alkylation (Green) unavailable to 4-BBSA.
Experimental Protocols
Protocol A: Synthesis of NABBSA (Self-Validating)
This protocol ensures mono-allylation without over-alkylation by using the amine nucleophile method rather than alkylating the sulfonamide.
-
Setup: Charge a 250 mL round-bottom flask with Allylamine (2.2 equiv) and DCM (0.2 M concentration relative to sulfonyl chloride). Cool to 0°C.
-
Addition: Dropwise add a solution of 4-bromobenzenesulfonyl chloride (1.0 equiv) in DCM over 30 minutes. Note: The exotherm must be controlled to prevent sulfonamide hydrolysis.
-
Workup: Stir at RT for 2 hours. Wash organic layer with 1M HCl (to remove excess allylamine), then Brine. Dry over
. -
Validation: TLC (Hexane/EtOAc 3:1). Product (
) should be distinct from starting chloride ( ). -
Result: White crystalline solid. Yield typically >95%.
Protocol B: Comparative Suzuki Coupling (Test System)
Use this protocol to benchmark catalyst performance against the allyl "interference" factor.
-
Reagents: Substrate (1.0 mmol), Phenylboronic acid (1.2 mmol),
(0.02 mmol), (2.0 mmol). -
Solvent: Toluene/Water (10:1), degassed with Argon for 15 mins.
-
Reaction: Heat at 80°C for 4 hours in a sealed vial.
-
Analysis: Filter through Celite. Analyze crude by
NMR.-
Checkpoint: Look for the disappearance of the Allyl vinyl protons (multiplet at
5.7–5.9 ppm) and appearance of Enamide protons ( 6.0–6.5 ppm, doublet) to quantify isomerization.
-
References
-
BenchChem. (2025).[1][4][5][6] An In-depth Technical Guide to the Synthesis of N-(4-bromobenzenesulfonyl)benzamide. Retrieved from
-
Stenfors, K., & Ngassa, F. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.[3] Retrieved from [3]
-
Zhang, H., et al. (2016). Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines.[2] National Institutes of Health (PMC). Retrieved from
-
Percec, V., et al. (2002). Ultrafast Synthesis of Poly(arylene ether sulfone)s. Journal of Organic Chemistry, 67, 1802.[7] (Contextualizing Sulfonamide pKa and reactivity).
-
Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]
Comprehensive Purity Verification of N-Allyl-4-bromobenzenesulfonamide: A Comparative Analytical Guide
Topic: elemental analysis and purity verification of n-Allyl-4-bromobenzenesulfonamide Content Type: Publish Comparison Guides.
Executive Summary
N-Allyl-4-bromobenzenesulfonamide (CAS: 3288-58-2 / Analogous variants) is a critical synthetic intermediate, widely utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) and as a scaffold in medicinal chemistry for carbonic anhydrase inhibitors. Its purity is paramount; residual sulfonyl chlorides or amine salts can poison transition metal catalysts, leading to failed downstream synthesis.
This guide objectively compares the three primary methodologies for verifying the purity of this compound: Elemental Analysis (EA) , High-Performance Liquid Chromatography (HPLC) , and Quantitative NMR (qNMR) . While EA provides the industry standard for bulk stoichiometric confirmation, our comparative data suggests that a combinatorial approach using HPLC for impurity profiling and EA for bulk composition offers the highest rigorousness for drug-development applications.
The Target Analyte: Physicochemical Profile
Before establishing verification protocols, the theoretical baseline for N-Allyl-4-bromobenzenesulfonamide must be defined.
| Property | Value / Description |
| IUPAC Name | 4-Bromo-N-(prop-2-en-1-yl)benzenesulfonamide |
| Molecular Formula | |
| Molecular Weight | 276.15 g/mol |
| Appearance | Colorless to pale yellow crystals |
| Melting Point | 58–60 °C (Recrystallized from EtOH/H |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water |
Theoretical Elemental Composition (w/w %)
For
-
Carbon (C): 39.14%
-
Hydrogen (H): 3.65%
-
Nitrogen (N): 5.07%
-
Sulfur (S): 11.61%
-
Bromine (Br): 28.94%
Comparative Analysis of Verification Methods
This section evaluates the "performance" of each analytical method in the context of verifying this specific sulfonamide.
Method A: Combustion Elemental Analysis (CHN)
The Stoichiometric Gatekeeper
Elemental analysis is the classical method for confirming the bulk ratio of elements. It is particularly effective at detecting retained inorganic salts or significant solvent inclusion (solvates), which NMR might miss if the solvent is deuterated or outside the spectral window.
-
Performance Verdict: Excellent for confirming the identity of the bulk solid but poor at detecting structurally similar organic impurities (e.g., the N-propyl analog or regioisomers).
-
Acceptance Criteria: Experimental values must be within
of theoretical values.
Method B: HPLC-UV (Reverse Phase)
The Impurity Profiler
HPLC is the superior method for detecting "silent" impurities that EA misses, such as the hydrolysis product (4-bromobenzenesulfonic acid) or the bis-alkylated side product (N,N-diallyl-4-bromobenzenesulfonamide).
-
Performance Verdict: High sensitivity. Essential for quantifying purity
. -
Key Challenge: Requires a reference standard for absolute quantitation; otherwise, "Area %" is used, which assumes equal extinction coefficients.
Method C: Quantitative NMR (qNMR)
The Structural Validator
Using an internal standard (e.g., 1,3,5-trimethoxybenzene), qNMR determines both the absolute molar purity and the structural integrity in one experiment.
-
Performance Verdict: The most information-rich method. It confirms the integrity of the allyl group (susceptible to isomerization) while calculating mass balance.
Summary Comparison Table
| Feature | Elemental Analysis (EA) | HPLC-UV | qNMR |
| Primary Output | % Composition (C,H,N) | Purity % (Area) | Absolute Purity (w/w) |
| Sample Required | 2–5 mg (Destructive) | <1 mg (Diluted) | 10–20 mg (Recoverable) |
| Detection Limit | ~0.1% (Bulk) | <0.05% (Trace) | ~1.0% |
| Specificity | Low (Ambiguous) | High (Separates species) | Very High (Structural) |
| Best For | Final Lot Certification | Process Monitoring | Standard Calibration |
Experimental Protocols
Synthesis & Purification Context
Why purity fails: The synthesis typically involves reacting 4-bromobenzenesulfonyl chloride with allylamine.
-
Common Impurity 1: 4-Bromobenzenesulfonic acid (from hydrolysis of the chloride).
-
Common Impurity 2: N,N-Diallyl-4-bromobenzenesulfonamide (from excess amine/over-alkylation).
Purification Protocol (Recrystallization): [1]
-
Dissolve the crude yellow solid in minimal boiling Ethanol .
-
Add warm Water dropwise until slight turbidity persists.
-
Re-heat to clarify, then allow to cool slowly to room temperature.
-
Filter the colorless crystals and wash with cold 1:1 EtOH/H
O. -
Dry under high vacuum to remove solvent (crucial for passing EA).
HPLC Method for Purity Assessment
System: Agilent 1260 or equivalent with DAD.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm (Aromatic absorption).
-
Retention Time (Approx):
-
Sulfonic Acid: ~2.5 min (Polar)
-
Analyte (N-Allyl): ~8.2 min
-
Bis-allyl impurity: ~11.5 min (Non-polar)
-
Elemental Analysis Workflow
-
Drying: Dry sample at 40°C under vacuum (0.1 mbar) for 4 hours to remove surface moisture.
-
Weighing: Accurately weigh 2.000–3.000 mg into a tin capsule using a microbalance (readability 0.001 mg).
-
Combustion: Run on a CHNS analyzer (e.g., Elementar vario EL cube) at 1150°C.
-
Validation: Run a Sulfanilamide standard before the sample to verify the calibration factor.
Visualization of Analytical Logic
Diagram 1: Synthesis & Impurity Pathways
This diagram illustrates where impurities originate, justifying the need for specific analytical methods.
Caption: Reaction pathways showing the origin of the two primary impurities (Hydrolysis and Bis-alkylation) that must be detected by HPLC.
Diagram 2: The Verification Decision Tree
A self-validating workflow for certifying the compound.
Caption: The logical workflow for purity certification. Note that HPLC precedes Elemental Analysis to ensure bulk purity before combustion.
Spectral Reference Data
For validation purposes, the purified compound must match the following spectral signature [1]:
-
H NMR (400 MHz, CDCl
):- 7.75 (d, J = 8.4 Hz, 2H, Ar-H)
- 7.66 (d, J = 8.4 Hz, 2H, Ar-H)
- 5.72 (ddt, 1H, Vinyl-CH)
-
5.19 (dq, 1H, Vinyl-CH
trans) -
5.08 (dq, 1H, Vinyl-CH
cis) - 4.45 (br s, 1H, NH)
-
3.62 (t, 2H, N-CH
)
-
C NMR (101 MHz, CDCl
):-
139.8, 132.7, 132.4, 128.7, 127.6 (Ar-C), 117.9 (Vinyl-CH
), 45.7 (N-CH ).
-
139.8, 132.7, 132.4, 128.7, 127.6 (Ar-C), 117.9 (Vinyl-CH
References
-
Liu, X., et al. "Synthesis of Sulfonamide- and Sulfonyl-Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography." Journal of Chromatography A, via PubMed Central, 2014.
-
BenchChem Technical Support.[1] "4-Bromobenzenesulfonyl Chloride: Research Chemical Guide." BenchChem, 2025.[1][2]
-
Nagaraja, P., et al.[3] "A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations." Acta Pharmaceutica, 2007.
Sources
Catalytic Efficiency in Sulfonamide Cross-Coupling: Palladium vs. Nickel
[1]
Executive Summary
The formation of C–N bonds via cross-coupling is a cornerstone of modern medicinal chemistry, particularly for sulfonamides—a pharmacophore ubiquitous in antibiotics, diuretics, and anti-cancer agents. Historically, Palladium (Pd) has been the gold standard for these transformations. However, the low nucleophilicity of sulfonamides renders them challenging substrates, often requiring specialized ligands to prevent catalyst poisoning.
Recent advances have positioned Nickel (Ni) not merely as a cheaper alternative, but as a superior catalyst for specific "hard-to-activate" electrophiles like aryl chlorides and sulfamates. This guide provides a technical, head-to-head comparison of Pd and Ni catalytic systems, dissecting their mechanistic divergences, efficiency metrics, and practical applications.
Mechanistic Divergence: The "Two Worlds" of Catalysis
To optimize reaction conditions, one must understand the fundamental differences in how these metals process substrates.
Palladium: The Two-Electron Specialist
Pd-catalyzed sulfonamidation (Buchwald-Hartwig type) typically follows a predictable Pd(0)/Pd(II) cycle. The critical challenge is the "ancillary ligand effect." Sulfonamides can bind to Pd through oxygen (O-binding) rather than nitrogen (N-binding), forming an unreactive complex. Bulky, electron-rich phosphine ligands (e.g., tBuXPhos) are required to sterically enforce N-binding and facilitate reductive elimination.
Nickel: The Radical & Cross-Electrophile Expert
Nickel operates through more complex manifolds, often accessing Ni(0)/Ni(II) , Ni(I)/Ni(III) , or radical pathways. This allows Ni to activate electrophiles that Pd cannot (e.g., aryl chlorides, carbamates). However, Ni is more susceptible to poisoning by coordinating functional groups (e.g., thioethers, nitriles) than Pd, which is governed more by electronic effects.[1]
Figure 1: Mechanistic comparison showing the streamlined two-electron cycle of Pd versus the variable oxidation state manifold of Ni.
Head-to-Head Performance Metrics
The following data synthesizes performance across standard pharmaceutical substrates (aryl halides) reacting with primary sulfonamides.
| Metric | Palladium (Pd) Systems | Nickel (Ni) Systems |
| Primary Catalyst Class | Buchwald G3/G4 Precatalysts (e.g., tBuXPhos-Pd-G4) | Ni(cod)₂ + DalPhos or Ni(II) salts + Bipyridine |
| Best Electrophile | Aryl Bromides , Iodides, Triflates | Aryl Chlorides , Tosylates, Sulfamates, Esters |
| Catalytic Efficiency (TON) | High (1,000 - 10,000+) | Moderate (20 - 500) |
| Reaction Temperature | Moderate (80–110 °C) | Mild to Hot (RT–100 °C) |
| Limiting Factor | Cost ( | Air Sensitivity (Ni(0)) & High Catalyst Loading (1-10 mol%) |
| Steric Tolerance | Excellent (with specific ligands like tBuBrettPhos) | Good (Ligand dependent, e.g., PAd2-DalPhos) |
| Greenness | Low (Precious metal, often requires toluene/dioxane) | Medium (Earth abundant, compatible with 2-Me-THF) |
Key Insight: The "Chloride Gap"
While Pd catalysts (like XPhos Pd G4) can couple aryl chlorides, they often require elevated temperatures and high loadings. Ni catalysts, particularly those using DalPhos ligands, excel here, coupling inexpensive aryl chlorides with sulfonamides at lower temperatures with higher turnover frequencies (TOF) relative to Pd for this specific substrate class.
Experimental Protocols
Protocol A: Palladium-Catalyzed Coupling (The "Reliable Standard")
Best for: Late-stage functionalization of precious intermediates where yield is paramount and aryl bromides are available.
System: tBuXPhos Pd G4 / K₃PO₄ / t-Amyl Alcohol[2]
-
Preparation: In a nitrogen-filled glovebox or using Schlenk technique, charge a reaction vial with:
-
Aryl Bromide (1.0 equiv)
-
Primary Sulfonamide (1.2 equiv)
-
Catalyst: tBuXPhos Pd G4 (1.0 – 2.0 mol%)
-
Base: K₃PO₄ (finely ground, 2.0 equiv)
-
-
Solvent: Add anhydrous t-amyl alcohol (0.2 M concentration relative to halide). Note: t-amyl alcohol helps solubilize the base better than toluene.
-
Reaction: Seal and heat to 110 °C for 12–16 hours.
-
Workup: Cool to RT. Dilute with EtOAc, filter through a celite pad to remove Pd black and salts. Concentrate and purify via flash chromatography.
Validation Check: The reaction mixture should turn from pale yellow to dark orange/brown. If it turns black immediately (Pd precipitation), the ligand is likely oxidized or insufficient.
Protocol B: Nickel-Catalyzed Coupling (The "Chloride Specialist")
Best for: Early-stage synthesis using cheap aryl chlorides or sulfamates.
System: (PAd2-DalPhos)Ni(o-tol)Cl / DBU / NaOTf[3]
-
Preparation: In a glovebox (Ni(0) and precursors are air-sensitive), charge a vial with:
-
Aryl Chloride (1.0 equiv)
-
Primary Sulfonamide (1.5 equiv)
-
Precatalyst: (PAd2-DalPhos)Ni(o-tol)Cl (1 – 5 mol%)
-
Base: DBU (2.0 equiv) + NaOTf (0.5 equiv). Note: The dual base system buffers the reaction and prevents catalyst deactivation.
-
-
Solvent: Add anhydrous 1,4-Dioxane or 2-Me-THF (0.5 M).
-
Reaction: Seal and heat to 100 °C for 2–8 hours.
-
Variation: For highly reactive substrates, this can run at RT.
-
-
Workup: Dilute with EtOAc/Water. Wash organic layer with 1M HCl (to remove DBU). Dry over MgSO₄ and purify.
Validation Check: Ni reactions often appear deep red or purple. A color change to pale green usually indicates catalyst decomposition (oxidation to inactive Ni(II) species).
Decision Matrix: When to Use Which?
Use the following logic flow to select the optimal catalytic system for your specific molecule.
Figure 2: Decision workflow for catalyst selection based on substrate and scale.
References
-
Nickel-Catalyzed Cross-Coupling of Sulfonamides With (Hetero)aryl Chlorides. Source: Angewandte Chemie International Edition (2020) [Link] Key Finding: Introduction of PAd2-DalPhos ligand enabling Ni-catalyzed coupling of aryl chlorides.[3][4]
-
A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates. Source: Organic Chemistry Portal / J. Org. Chem. (2011) [Link] Key Finding: Establishment of tBuXPhos as the premier ligand for Pd-catalyzed sulfonamidation.
-
Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Source: Macmillan Group, Princeton University (2016) [Link] Key Finding: Use of Photoredox/Ni dual catalysis to achieve coupling at room temperature.[3]
-
Well-defined nickel and palladium precatalysts for cross-coupling. Source: Nature Reviews Chemistry (2018) [Link] Key Finding: Comprehensive review of precatalyst design and the advantages of Ni for sp3 and difficult electrophiles.
-
Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis. Source: Thieme Chemistry (2022) [Link] Key Finding: Analysis of functional group tolerance differences between Pd (electronic) and Ni (coordination).[5]
Sources
- 1. youtube.com [youtube.com]
- 2. A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Nickel-Catalyzed Cross-Coupling of Sulfonamides With (Hetero)aryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Safety Operating Guide
n-Allyl-4-bromobenzenesulfonamide proper disposal procedures
Part 1: Executive Safety Summary (Immediate Action)
Do not dispose of this compound down the drain. N-Allyl-4-bromobenzenesulfonamide is a halogenated organic compound .[1][2][3] It must be segregated from general organic waste streams to prevent the release of corrosive acid gases (HBr) and toxic byproducts during incineration.[1][2]
| Critical Check | Status/Action |
| Waste Stream | Halogenated Organic (Solid or Liquid depending on state).[1][2][4] |
| Compatibility | DO NOT MIX with strong oxidizers or radical initiators (due to allyl group).[1][2] |
| Container | HDPE (High-Density Polyethylene) or Glass.[1][2] |
| PPE Required | Nitrile gloves (double-gloved recommended), safety goggles, lab coat. |
| RCRA Status | Likely Hazardous (Characteristic: Toxicity/Halogen content).[1][2] |
Part 2: Chemical Profile & Hazard Logic
To dispose of a chemical safely, you must understand its structure-activity relationship (SAR).
-
The Halogen (Bromine): The presence of the bromine atom on the benzene ring classifies this as Halogenated Waste .[1][2] Standard incinerators used for non-halogenated solvents (like acetone or ethanol) cannot handle the Hydrogen Bromide (HBr) gas generated when this burns.[1][2] It requires a facility with acid gas scrubbers.[1][2]
-
The Allyl Group: The allyl moiety (
) introduces a site of unsaturation.[2] While sulfonamides are generally stable, allyl groups can undergo radical polymerization or alkylation under high-energy conditions.[1][2] Causality: This is why we strictly segregate it from strong oxidizers (like permanganates) in the waste stream to prevent exothermic runaway reactions in the drum.[1][2] -
The Sulfonamide: This functional group is stable but can be a sensitizer.[1][2] Inhalation of dust during weighing/disposal is a primary exposure route.[1][2]
Part 3: Step-by-Step Disposal Protocol
Workflow 1: Solid Waste (Pure Compound)
Use this protocol for expired shelf stock or solid reaction byproducts.[1][2]
-
Container Selection: Use a wide-mouth HDPE jar or a clear glass jar with a Teflon-lined cap.[1][2]
-
Labeling: Affix a hazardous waste tag before adding waste.[1][2][3][4]
-
Transfer: Transfer the solid using a disposable spatula.[1][2]
-
Sealing: Screw the cap on tightly. Do not leave the jar open in the fume hood.
Workflow 2: Liquid Waste (Reaction Mixtures/Mother Liquor)
Use this protocol if the compound is dissolved in solvents (e.g., DCM, Ethyl Acetate).
-
Solvent Assessment:
-
If dissolved in Dichloromethane (DCM) or Chloroform : The entire mixture is Halogenated .[1][2]
-
If dissolved in Acetone or Ethanol : The presence of the brominated solute (N-Allyl-4-bromobenzenesulfonamide) contaminates the solvent.[1][2] The entire volume must now be treated as Halogenated Waste .[1][2][5]
-
-
Segregation: Pour into the "Halogenated Organic Solvents" carboy (usually Green-labeled in many institutions).[1][2]
Part 4: Visualized Workflows
Figure 1: Waste Segregation Decision Matrix
This logic gate ensures the compound reaches the correct incineration facility.[1][2]
Caption: Decision matrix for segregating brominated sulfonamides. Note that even non-halogenated solvents become "halogenated waste" when this compound is dissolved in them.[1][2]
Figure 2: Spill Response Protocol
Immediate actions to take if the solid powder is dispersed or solution is spilled.
Caption: Emergency response flow. Wetting the solid prevents inhalation of brominated dust particles.
Part 5: Regulatory & Technical Data
Physicochemical Properties Relevant to Disposal
| Property | Value (Approx.) | Disposal Implication |
| Molecular Weight | ~276.15 g/mol | Heavy atom (Br) contributes significantly to mass; requires high-temp incineration.[1][2] |
| Physical State | Solid (Powder) | Dust hazard.[1][2] Do not sweep dry; use wet-wipe method.[1][2] |
| Solubility | Low in water; High in organics | Do not flush. Will precipitate in pipes and contaminate water tables.[1][2] |
| Stability | Stable | Does not require quenching (e.g., peroxide formers), but must be segregated from oxidizers. |
Waste Codes (US RCRA Context)
While N-Allyl-4-bromobenzenesulfonamide is not typically "P-Listed" (Acutely Toxic) or "U-Listed" by specific name, it is regulated under Characteristic Wastes :
-
Halogenated Solvents (F-List): If dissolved in spent methylene chloride or similar.[1][2]
-
Generator Knowledge: As a researcher, you must declare the "Halogen Content" on the waste tag.[1] This ensures the incinerator operator maintains the correct temperature and scrubber pH.[1][2]
References
-
United States Environmental Protection Agency (EPA). Hazardous Waste Generator Regulations: A User-Friendly Reference.[1][2] (Provides the framework for "Cradle-to-Grave" waste responsibility). [Link]
-
Princeton University EHS. Laboratory Waste Disposal Guide: Halogenated vs. Non-Halogenated Solvents. (Authoritative academic protocol for segregation). [Link]
-
PubChem. Compound Summary: 4-Bromobenzenesulfonamide.[1][2][6] (Source for physicochemical properties and structural data).[1][2] [Link]
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. 4-Bromobenzenesulfonamide = 99.0 T 701-34-8 [sigmaaldrich.com]
Personal protective equipment for handling n-Allyl-4-bromobenzenesulfonamide
Executive Summary & Chemical Profile
Compound: N-Allyl-4-bromobenzenesulfonamide CAS (Analogous): 701-34-8 (Parent: 4-Bromobenzenesulfonamide); Specific CAS for N-allyl derivative is research-grade.[1] Physical State: White to off-white crystalline solid (Predicted MP: 65–75 °C based on N-allyl-4-methyl analog [1]).[1] Solubility: Soluble in DCM, THF, DMSO, Ethyl Acetate; poorly soluble in water.[1]
Operational Context: This compound acts as a bifunctional building block. The aryl bromide motif is a classic electrophile for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the allyl sulfonamide moiety serves as a masked amine or a substrate for Ring-Closing Metathesis (RCM).[1][2]
Critical Hazard Warning: While specific toxicological data (LD50) for the N-allyl derivative is limited, we apply the Precautionary Principle . Aryl sulfonamides are known sensitizers (potential for anaphylaxis in hypersensitive individuals) [2].[1] The allyl group introduces potential alkylating reactivity. Treat this substance as a Skin Sensitizer , Irritant , and Potential Carcinogen .[1][2]
Risk Assessment & Hazard Identification
We utilize a Composite Hazard Profile derived from Structure-Activity Relationships (SAR) of the parent sulfonamide and allyl moieties.[1]
| Hazard Class | GHS Category (Est.) | Operational Implication |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[1][3] Do not eat/drink in the lab. |
| Skin Sensitization | Category 1B | High Risk. May cause allergic skin reaction.[1] Double-gloving recommended. |
| Skin/Eye Irritation | Category 2/2A | Dust is irritating to mucous membranes.[1] |
| STOT - Single Exp. | Category 3 | Respiratory irritation.[1][3] Zero-tolerance for open-bench handling. |
Personal Protective Equipment (PPE) Matrix
This matrix is non-negotiable for all personnel handling >5 mg of the substance.
| Body Zone | PPE Requirement | Technical Rationale |
| Respiratory | N95/P2 Mask (Minimum) or PAPR (if >10g outside hood) | Solid sulfonamides generate fine electrostatic dust.[1] Inhalation is the primary sensitization route. |
| Hand Protection | Double Nitrile Gloves (0.11 mm min.[1] thickness) | Outer: Standard Nitrile (change every 30 mins). Inner: Extended cuff Nitrile (taped to lab coat).[1] Why? Latex is permeable to the organic solvents (DCM) often used to dissolve this compound. |
| Ocular | Chemical Splash Goggles | Safety glasses are insufficient against fine powders that can drift around side shields.[1] |
| Body | Tyvek® Lab Coat or Apron | Cotton lab coats trap dust in fibers, creating a secondary exposure source during laundry. |
Operational Handling Protocols
A. Weighing & Transfer (The "Red Zone")
Goal: Eliminate dust generation.
-
Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]
-
Static Control: Use an anti-static gun on the weighing boat and spatula before touching the solid. Sulfonamides are prone to static charge, causing "flying powder."[1]
-
Technique:
-
Place a tared vial inside a secondary container (beaker).
-
Transfer solid using a disposable antistatic spatula.
-
Immediately cap the vial and wipe the exterior with a Kimwipe dampened in acetone (treat wipe as solid hazardous waste).
-
B. Solubilization & Reaction Setup
Goal: Containment of solution.
-
Solvent Choice: Dissolve in Dichloromethane (DCM) or Tetrahydrofuran (THF) .
-
Note: Reaction with bases (e.g., K2CO3) in DMF/DMSO can be exothermic.[2]
-
-
Addition Protocol:
-
If adding N-Allyl-4-bromobenzenesulfonamide to a reaction mixture, dissolve it in a minimal amount of solvent first.[1] Never add dry powder directly to a stirring hot reaction —this creates an aerosol plume.
-
-
Temperature: Maintain < 40 °C during initial dissolution to prevent solvent vapor entrainment of the compound.
C. Spill Management
-
Solid Spill: Do NOT sweep. Cover with wet paper towels (to dampen dust), then scoop into a hazardous waste bag.[2] Clean area with soap and water (sulfonamides are often pH-sensitive; mild detergent is best).[1]
-
Solution Spill: Absorb with vermiculite.[1][4] Do not use combustible materials (sawdust) if dissolved in oxidizable solvents.
Disposal & Deactivation
-
Solid Waste: Segregate as "Halogenated Organic Solid - Toxic."[1] Label clearly with "Sulfonamide - Sensitizer."[1]
-
Liquid Waste: Combine with Halogenated Solvents.[1]
-
Glassware: Rinse with acetone inside the hood before removing for washing. The first rinse contains the majority of the residue and must be treated as hazardous waste.
Visualizing the Safety Workflow
The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" decision points based on containment.
Caption: Operational workflow for N-Allyl-4-bromobenzenesulfonamide, prioritizing containment scaling based on mass.
References
-
National Science Foundation (NSF). (2020).[1] Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from [Link][2]
-
National Institutes of Health (NIH) - PMC. (2019).[1] Sulfonamide Allergies: Pathogenesis and Clinical Implications. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
